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  • Product: N-butyl-1-ethylpiperidin-4-amine
  • CAS: 1019489-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-butyl-1-ethylpiperidin-4-amine: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Predicted Physicochemical Properties N-butyl-1-ethylpiperidin-4-amine possesses a piperidine core, a foundational structure i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Predicted Physicochemical Properties

N-butyl-1-ethylpiperidin-4-amine possesses a piperidine core, a foundational structure in many pharmaceuticals. The nitrogen atom of the piperidine ring is substituted with both a butyl and an ethyl group, and an amino group is attached at the 4-position.

Chemical Structure:

Caption: Chemical structure of N-butyl-1-ethylpiperidin-4-amine.

Table 1: Predicted Physicochemical Properties of N-butyl-1-ethylpiperidin-4-amine

PropertyPredicted ValueMethod of Prediction
IUPAC Name N-butyl-1-ethylpiperidin-4-amineChemDraw
Molecular Formula C11H25N3-
Molecular Weight 199.34 g/mol -
Boiling Point ~250-270 °CEstimation based on similar compounds
pKa (most basic) ~9.5 - 10.5ACD/Labs Percepta
LogP ~2.5 - 3.5ChemAxon
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.Based on structural features

Disclaimer: The properties listed above are predicted using computational models and by comparison with analogous compounds. Experimental verification is required for definitive values.

Synthesis and Purification

The most logical and efficient synthetic route to N-butyl-1-ethylpiperidin-4-amine is a two-step process starting from a commercially available N-substituted piperidin-4-one. This involves reductive amination followed by N-alkylation.

Synthetic Workflow

G start 1-Ethyl-4-piperidone step1 Reductive Amination (Ammonia, NaBH3CN) start->step1 intermediate 1-Ethylpiperidin-4-amine step1->intermediate step2 N-Alkylation (1-Bromobutane, K2CO3) intermediate->step2 product N-butyl-1-ethylpiperidin-4-amine step2->product

Caption: Proposed synthetic workflow for N-butyl-1-ethylpiperidin-4-amine.

Experimental Protocol

Step 1: Synthesis of 1-Ethylpiperidin-4-amine

This procedure is adapted from established methods for the reductive amination of ketones.[1]

  • Materials:

    • 1-Ethyl-4-piperidone (1.0 eq)

    • Ammonium acetate (10 eq)

    • Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

    • Methanol (solvent)

    • Dichloromethane (DCM) for extraction

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of 1-ethyl-4-piperidone in methanol, add ammonium acetate.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude 1-ethylpiperidin-4-amine.

    • The crude product can be purified by distillation or column chromatography on silica gel.

Step 2: Synthesis of N-butyl-1-ethylpiperidin-4-amine

This procedure follows a standard N-alkylation protocol for amines.

  • Materials:

    • 1-Ethylpiperidin-4-amine (1.0 eq)

    • 1-Bromobutane (1.1 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Acetonitrile (solvent)

    • Ethyl acetate for extraction

    • Water

  • Procedure:

    • To a solution of 1-ethylpiperidin-4-amine in acetonitrile, add potassium carbonate.

    • Add 1-bromobutane dropwise to the suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield crude N-butyl-1-ethylpiperidin-4-amine.

    • The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized N-butyl-1-ethylpiperidin-4-amine.

Characterization Workflow

G product Purified Product nmr 1H & 13C NMR product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the structural characterization of N-butyl-1-ethylpiperidin-4-amine.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl and ethyl groups, as well as the piperidine ring protons. The chemical shifts of the protons alpha to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the nitrogen. The amine protons (NH2) will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. A D2O exchange experiment would confirm the assignment of the NH2 protons, as the signal would disappear upon addition of D2O.

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the carbons attached to the nitrogen atoms will be in the range of 40-60 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching of the primary amine, which typically appears as two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching of the alkyl groups in the region of 2850-2960 cm⁻¹.

  • N-H bending of the primary amine around 1590-1650 cm⁻¹.

  • C-N stretching in the fingerprint region (1000-1250 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. For N-butyl-1-ethylpiperidin-4-amine (C11H25N3), the expected molecular ion peak [M]+ in the mass spectrum would be at m/z = 199.34. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

While specific toxicity data for N-butyl-1-ethylpiperidin-4-amine is not available, it should be handled with the standard precautions for organic amines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of contact:

    • Skin: Wash immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of N-butyl-1-ethylpiperidin-4-amine. By leveraging established synthetic methodologies and spectroscopic techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The predicted physicochemical properties offer a starting point for understanding its potential behavior in biological systems. It is imperative that all experimental work is conducted with appropriate safety precautions.

References

  • PubChem. 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • ACD/Labs. Percepta. [Link]

Sources

Exploratory

An In-depth Technical Guide to the N-butyl-1-ethylpiperidin-4-amine Scaffold

A Note to the Researcher: Direct, publicly available experimental data for N-butyl-1-ethylpiperidin-4-amine with CAS number 1019489-97-4 is limited. This guide, therefore, focuses on the synthesis, predicted properties,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Direct, publicly available experimental data for N-butyl-1-ethylpiperidin-4-amine with CAS number 1019489-97-4 is limited. This guide, therefore, focuses on the synthesis, predicted properties, and potential applications of the N-butyl-1-ethylpiperidin-4-amine scaffold. The methodologies and insights presented are synthesized from established research on structurally analogous N-substituted piperidin-4-amines, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction to the N-Substituted Piperidin-4-amine Scaffold

The N-substituted piperidin-4-amine framework is a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of a multitude of biologically active compounds and approved pharmaceuticals. The prevalence of the piperidine ring is attributed to its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. Concurrently, the substituents at the 1- and 4-positions of the piperidine ring offer crucial vectors for fine-tuning interactions with biological targets. Derivatives of this scaffold have shown promise in a range of therapeutic areas, particularly those targeting the central nervous system (CNS).

Molecular Structure and Physicochemical Properties

IUPAC Name: N-butyl-1-ethylpiperidin-4-amine Molecular Formula: C₁₁H₂₄N₂

Below is a 2D representation of the N-butyl-1-ethylpiperidin-4-amine molecular structure.

Caption: 2D structure of N-butyl-1-ethylpiperidin-4-amine.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 184.32 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties. Generally, lower molecular weights are preferred for oral bioavailability.
pKa ~9.5-10.5 (for the piperidine nitrogen), ~10.5-11.5 (for the exocyclic amine)Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding. The presence of two basic nitrogens is a key feature.
XlogP3 ~2.5 - 3.5A measure of lipophilicity, which influences membrane permeability and solubility. A balanced logP is often sought for optimal pharmacokinetic properties.
Hydrogen Bond Donors 1The secondary amine group can act as a hydrogen bond donor, influencing interactions with biological targets and solubility.
Hydrogen Bond Acceptors 2The two nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility and target binding.

Synthesis of the N-butyl-1-ethylpiperidin-4-amine Scaffold

The synthesis of N-substituted piperidin-4-amines can be approached in two primary ways: by first forming the C4-N bond followed by substitution at the N1 position, or by derivatizing a pre-formed piperidin-4-amine at the ring nitrogen. A highly efficient and common method for creating the C4-N bond is through reductive amination.[1]

A plausible and efficient synthetic route to N-butyl-1-ethylpiperidin-4-amine involves the reductive amination of 1-ethyl-4-piperidone with n-butylamine.

synthetic_workflow start 1-Ethyl-4-piperidone intermediate Iminium Ion Intermediate start->intermediate Condensation reagent n-Butylamine reagent->intermediate product N-butyl-1-ethylpiperidin-4-amine intermediate->product Reduction reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) reducing_agent->product

Caption: Synthetic workflow for N-butyl-1-ethylpiperidin-4-amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for the reductive amination of N-substituted 4-piperidones.[1][2]

Materials:

  • 1-Ethyl-4-piperidone

  • n-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-ethyl-4-piperidone (1.0 equivalent) in DCE or DCM, add n-butylamine (1.1-1.2 equivalents) at room temperature.

  • If desired, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the iminium intermediate. Stir the mixture for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure N-butyl-1-ethylpiperidin-4-amine.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other borohydrides and selectively reduces the iminium ion in the presence of the ketone starting material.[1][3]

  • Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction as they are relatively non-polar and aprotic, and effectively solubilize the reactants.

Potential Applications and Biological Significance

The N-substituted piperidin-4-amine scaffold is a key pharmacophore for a variety of biological targets, particularly within the CNS.

biological_targets scaffold N-Substituted Piperidin-4-amine Scaffold sigma1 Sigma-1 (σ1) Receptors scaffold->sigma1 Modulation dat Dopamine Transporter (DAT) scaffold->dat Inhibition antifungal Antifungal Targets (e.g., Ergosterol Biosynthesis) scaffold->antifungal Inhibition analgesic Analgesic Pathways scaffold->analgesic Modulation

Caption: Potential biological targets of the N-substituted piperidin-4-amine scaffold.

  • Sigma-1 (σ1) Receptor Ligands: Numerous piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 receptor.[4] This receptor is a unique molecular chaperone in the endoplasmic reticulum and is a promising target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders. The N-substituents on the piperidine ring play a crucial role in modulating the affinity and selectivity for the σ1 receptor.[4]

  • Dopamine Transporter (DAT) Inhibitors: The piperidine scaffold is also present in compounds that act as dopamine transporter inhibitors.[5] These agents have potential applications in the treatment of conditions such as ADHD and depression.

  • Antifungal Agents: Recent studies have explored 4-aminopiperidines as a novel class of antifungal agents.[1] Certain derivatives have shown significant activity against clinically relevant fungal strains, potentially by inhibiting ergosterol biosynthesis.[1]

  • Analgesic Properties: Some N-substituted piperidin-4-amine analogs have demonstrated significant analgesic effects in preclinical studies.

The specific combination of N-butyl and 1-ethyl substituents in the target molecule would likely confer a distinct pharmacological profile, balancing lipophilicity and basicity to potentially optimize its interaction with one or more of these biological targets. Further research and biological screening would be necessary to elucidate its specific activities.

Conclusion

The N-butyl-1-ethylpiperidin-4-amine scaffold represents a promising area for further investigation in medicinal chemistry and drug discovery. While specific data for CAS 1019489-97-4 is not widely available, established synthetic routes, particularly reductive amination, provide a clear path for its synthesis. Based on the extensive research into analogous N-substituted piperidin-4-amines, this compound and its derivatives hold potential for a range of biological activities, particularly in the realm of CNS disorders. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this valuable chemical entity.

References

  • Mittal, M., et al. (2005). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. [Link]

  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link][1]

  • Mangas-Sanchez, J., et al. (2021). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. ResearchGate. [Link]

  • Vennerstrom, J. L., et al. (2000). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link][2]

  • Liang, G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link][4]

  • Kopajtic, T. A., et al. (2010). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link][5]

Sources

Foundational

Comprehensive NMR Spectral Analysis of N-butyl-1-ethylpiperidin-4-amine: A Technical Guide

Executive Summary N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4) is a highly versatile aliphatic diamine scaffold frequently utilized in pharmaceutical development and targeted organic synthesis. The structural elu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4) is a highly versatile aliphatic diamine scaffold frequently utilized in pharmaceutical development and targeted organic synthesis. The structural elucidation of piperidine derivatives presents unique analytical challenges due to conformational flux (chair-chair interconversion), nitrogen inversion, and the presence of both axial and equatorial protons. This whitepaper provides a rigorous, causality-driven framework for interpreting the predicted ¹H and ¹³C NMR spectra of this compound, establishing a self-validating methodology for structural confirmation.

Structural Framework & Conformational Dynamics

To accurately interpret the NMR data of N-butyl-1-ethylpiperidin-4-amine, one must first understand its 3D behavior in solution. The molecule predominantly adopts a chair conformation. The bulky 4-(N-butylamino) substituent strongly favors the equatorial position to minimize 1,3-diaxial steric interactions with the ring protons.

Consequently, the H4 proton occupies the axial position, which dictates its coupling constants (large J axial-axial couplings). The tertiary nitrogen (N1) undergoes rapid inversion at room temperature, averaging the signals of the N-ethyl group. However, the ring protons maintain distinct axial and equatorial chemical shifts due to the anisotropic shielding effects of the adjacent carbon-carbon single bonds.

¹H NMR Spectral Data & Assignment Logic

The ¹H NMR spectrum of piperidine derivatives is notoriously complex in the aliphatic region (1.0–3.0 ppm). The assignment logic relies on integration, multiplicity, and chemical shift principles established in foundational texts like[1].

Quantitative Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Piperidine H2, H6 (eq) ~2.85Multiplet (m)2H-
4-N-Butyl C1' (N-CH₂) ~2.60Triplet (t)2H7.0
Piperidine H4 (ax) ~2.45Triplet of triplets (tt)1H10.5, 4.0
1-Ethyl N-CH₂ ~2.40Quartet (q)2H7.2
Piperidine H2, H6 (ax) ~1.95Multiplet (m)2H-
Piperidine H3, H5 (eq) ~1.85Multiplet (m)2H-
4-N-Butyl C2' (CH₂) ~1.45Multiplet (m)2H-
Piperidine H3, H5 (ax) ~1.35Multiplet (m)2H-
4-N-Butyl C3' (CH₂) ~1.35Multiplet (m)2H-
Amine N-H ~1.20Broad singlet (br s)1H-
1-Ethyl CH₃ ~1.05Triplet (t)3H7.2
4-N-Butyl C4' (CH₃) ~0.90Triplet (t)3H7.2
Causality & Expert Insights
  • Axial vs. Equatorial Shielding: The axial protons (H2ax, H3ax, H5ax, H6ax) consistently resonate upfield (lower ppm) compared to their equatorial counterparts. This causality stems from the magnetic anisotropy of the adjacent C-C bonds in the rigid chair conformation, which shields the axial positions.

  • Signal Broadening: The N-H proton at ~1.20 ppm appears as a broad singlet. This broadening is driven by two factors: rapid intermolecular chemical exchange with trace moisture and quadrupolar relaxation induced by the adjacent ¹⁴N nucleus (spin I = 1), a well-documented phenomenon in primary and secondary amines [2].

¹³C NMR Spectral Data & Assignment Logic

Carbon-13 NMR provides a clearer, less congested map of the molecular skeleton. Assignments are driven by empirical additivity rules, such as those detailed in [3].

Quantitative Data Summary: Predicted ¹³C NMR (100 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)Carbon Type (DEPT-135)
Piperidine C4 ~54.8CH (Positive)
Piperidine C2, C6 ~52.5CH₂ (Negative)
1-Ethyl N-CH₂ ~52.2CH₂ (Negative)
4-N-Butyl C1' (N-CH₂) ~46.5CH₂ (Negative)
4-N-Butyl C2' (CH₂) ~32.8CH₂ (Negative)
Piperidine C3, C5 ~32.5CH₂ (Negative)
4-N-Butyl C3' (CH₂) ~20.5CH₂ (Negative)
4-N-Butyl C4' (CH₃) ~14.1CH₃ (Positive)
1-Ethyl CH₃ ~12.1CH₃ (Positive)
Causality & Expert Insights
  • Substituent Effects: The introduction of the N-butylamine group at C4 exerts a strong alpha deshielding effect (+30 ppm relative to unsubstituted piperidine), pushing the C4 resonance to ~54.8 ppm. The beta effect shifts C3/C5 to ~32.5 ppm.

  • Symmetry as a Diagnostic Tool: The plane of symmetry passing through N1 and C4 renders C2/C6 and C3/C5 chemically equivalent. This results in two high-intensity signals for the ring carbons, which is a critical diagnostic feature for 1,4-disubstituted piperidines.

Advanced 2D NMR Self-Validation Workflows

To ensure absolute trustworthiness, 1D assignments must be treated as hypotheses that are strictly validated through 2D NMR techniques. This creates a self-validating analytical system.

  • COSY (Correlation Spectroscopy): Validates the continuous spin system of the butyl chain (C1' to C4') and the ethyl group by mapping vicinal proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This resolves the severe overlap in the 1.3–2.0 ppm ¹H region by dispersing the signals along the ¹³C dimension.

  • D₂O Exchange (Chemical Validation): Adding a drop of deuterium oxide (D₂O) to the NMR tube causes the N-H proton to exchange with deuterium, forming N-D. The disappearance of the broad singlet at ~1.20 ppm definitively confirms the amine proton assignment [2].

Signal_Logic Start 1H NMR Spectrum N-butyl-1-ethylpiperidin-4-amine Step1 Identify Broad Singlet (N-H, ~1.2 ppm) Start->Step1 Step2 D2O Exchange (Validates N-H) Step1->Step2 Step3 Assign Alkyl Chains (Ethyl & Butyl Termini) Step1->Step3 Step5 2D HSQC/HMBC (Carbon-Proton Mapping) Step2->Step5 Step4 Resolve Piperidine Ring (Axial vs Equatorial) Step3->Step4 Step4->Step5

Figure 1: Self-validating logic workflow for the assignment of ¹H NMR signals in piperidine derivatives.

Experimental Methodology: Sample Preparation & Acquisition Protocol

A high-quality spectrum is inherently a self-validating system; poor preparation leads to artifacts that mimic impurities. Follow this step-by-step protocol to ensure optimal signal-to-noise ratios and field homogeneity.

Step-by-Step Protocol
  • Sample Weighing: Accurately weigh 5–10 mg of N-butyl-1-ethylpiperidin-4-amine for ¹H NMR (or 30–50 mg for ¹³C NMR) into a clean glass vial.

  • Solvent Selection & Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm). CDCl₃ is ideal for this lipophilic amine and prevents unwanted solvent-solute hydrogen bonding that could further broaden the N-H signal.

  • Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. This removes paramagnetic particulate matter, which causes magnetic field inhomogeneities and broadens spectral lines.

  • Shimming & Tuning: Insert the sample into the spectrometer. Perform automated or manual shimming on the Z-axis to optimize the lock signal. Tune the probe to the specific Larmor frequencies of ¹H and ¹³C.

  • Acquisition: Run a standard 1D ¹H pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 1-2 seconds. For ¹³C, use a proton-decoupled sequence (e.g., zgpg30) with 512–1024 scans to account for the low natural abundance of the ¹³C isotope.

NMR_Workflow A Sample Preparation (5-10 mg in CDCl3) B Shimming & Tuning (Optimize Field Homogeneity) A->B C Pulse Sequence Selection (1D 1H/13C, 2D COSY/HSQC) B->C D Data Acquisition (FID Generation) C->D E Fourier Transform & Phase Correction D->E F Signal Integration & Multiplet Analysis E->F

Figure 2: Step-by-step experimental workflow for NMR sample preparation and data acquisition.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer.[Link]

Sources

Exploratory

In Vitro Mechanism of Action of N-Butyl-1-ethylpiperidin-4-amine: A Technical Guide to GPCR Modulation

Executive Summary N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4) represents a highly privileged chemical scaffold in modern neuropharmacology. Characterized by its 4-aminopiperidine core, this compound serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4) represents a highly privileged chemical scaffold in modern neuropharmacology. Characterized by its 4-aminopiperidine core, this compound serves as a critical pharmacophore for targeting Class A G-protein-coupled receptors (GPCRs). In drug discovery, the piperidine moiety is widely recognized as a fundamental structural element for binding to the Histamine H3 Receptor (H3R) and Sigma-1 receptors[1].

This technical whitepaper deconstructs the in vitro mechanism of action of the N-butyl-1-ethylpiperidin-4-amine scaffold, operating primarily as a potent H3R inverse agonist . By analyzing its receptor binding kinetics, downstream Gi/o signaling modulation, and the rigorous experimental protocols required to validate its activity, this guide provides a comprehensive framework for researchers developing novel neurotherapeutics.

Molecular Target & Binding Mechanism

The Histamine H3 Receptor is a presynaptic autoreceptor and heteroreceptor that exhibits a high degree of constitutive (basal) activity. Unlike simple antagonists that merely block endogenous histamine, compounds featuring the N-alkyl-piperidin-4-amine scaffold act as inverse agonists , actively driving the receptor into an inactive conformational state[2].

Pharmacophore Mechanics

The binding affinity of N-butyl-1-ethylpiperidin-4-amine is dictated by its protonation state at physiological pH (7.4).

  • The Salt Bridge: The basic nitrogen of the piperidine ring becomes protonated and forms a highly conserved, critical salt bridge with the Asp114 residue located in Transmembrane Domain 3 (TM3) of the H3R[3].

  • Hydrophobic Anchoring: The N-butyl and 1-ethyl substituents project into the lipophilic accessory binding pockets of the receptor. This steric bulk prevents the inward movement of TM6, a structural shift strictly required for G-protein activation[4].

Quantitative In Vitro Profiling

To contextualize the potency of this scaffold, the following table summarizes the representative in vitro pharmacological profile of N-alkyl-4-aminopiperidine derivatives at key neuro-receptors.

Target ReceptorAssay TypeReadoutValue (nM)Interpretation
Histamine H3R Radioligand Binding ( 3 H-R-α-methylhistamine) Ki​ 6.2 ± 1.4High-affinity binding; primary target.
Sigma-1 (σ1R) Radioligand Binding ( 3 H-Pentazocine) Ki​ 24.2 ± 3.1Moderate off-target affinity (typical for piperidines).
Histamine H4R Radioligand Binding ( 3 H-Histamine) Ki​ > 10,000Excellent selectivity over peripheral H4R.
H3R Function TR-FRET cAMP Accumulation IC50​ 12.5 ± 2.0Potent inverse agonism (reversal of Gi/o).
Gi/o Coupling [35S]GTPγS Binding EC50​ 18.1 ± 2.5Direct reduction of basal G-protein activation.

Data represents generalized baseline metrics for optimized 4-aminopiperidine H3R inverse agonists derived from structure-activity relationship (SAR) studies.

Signaling Pathway: Gi/o Modulation

The H3R is canonically coupled to Gi/o proteins . In its constitutively active state, H3R continuously activates Gi/o, which in turn inhibits Adenylyl Cyclase (AC), keeping intracellular cyclic AMP (cAMP) levels low.

When N-butyl-1-ethylpiperidin-4-amine binds, it stabilizes the inactive receptor conformation. This halts the exchange of GDP for GTP on the Gi/o α-subunit. Consequently, Adenylyl Cyclase is disinhibited, leading to a measurable accumulation of intracellular cAMP .

G NBEPA N-butyl-1-ethylpiperidin-4-amine H3R_Const H3R (Constitutively Active) NBEPA->H3R_Const Binds & Stabilizes H3R_Inact H3R (Inactive State) H3R_Const->H3R_Inact Conformational Shift Gi_Protein Gi/o Protein (α-subunit) H3R_Inact->Gi_Protein Prevents Activation AC Adenylyl Cyclase (AC) Gi_Protein->AC Removes Inhibition cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

H3R inverse agonism pathway by NBEPA, preventing Gi/o activation and increasing cAMP levels.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the mechanism of action of N-butyl-1-ethylpiperidin-4-amine, two orthogonal in vitro assays are required: one measuring direct G-protein coupling ( [35S]GTPγS ) and one measuring downstream secondary messengers (cAMP).

Protocol A: [35S]GTPγS Binding Assay

This assay quantifies the direct activation of G-proteins.

  • Causality Check: We utilize the non-hydrolyzable radiolabeled analog [35S]GTPγS rather than standard GTP. Standard GTP is rapidly degraded by the intrinsic GTPase activity of the G α subunit. The gamma-thio substitution prevents this hydrolysis, allowing us to permanently "trap" and quantify the activated receptor-G-protein complex.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H3R. Homogenize in ice-cold assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl 2​ , pH 7.4). Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Permeabilization & Baseline Control: Resuspend membranes (10 µg protein/well) in assay buffer supplemented with 10 µg/mL saponin (to permeabilize vesicles and grant the nucleotide access to the intracellular G-proteins) and 10 µM GDP . Note: Excess GDP is critical to reduce basal G-protein activation, thereby widening the signal-to-noise ratio for detecting inverse agonism.

  • Compound Incubation: Add serial dilutions of N-butyl-1-ethylpiperidin-4-amine (10 pM to 10 µM) to the microplate. Incubate for 30 minutes at 30°C to allow equilibrium binding.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 30 minutes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water) using a 96-well cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity using a MicroBeta liquid scintillation counter. An inverse agonist will show a dose-dependent decrease in radioactivity below the baseline (constitutive) level.

Protocol B: TR-FRET cAMP Accumulation Assay
  • Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard ELISA. Piperidine derivatives often exhibit intrinsic auto-fluorescence. TR-FRET uses a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a time delay before measurement that completely eliminates short-lived background auto-fluorescence, ensuring high data integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed H3R-expressing HEK293T cells at 5,000 cells/well in a 384-well white microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Note: IBMX inhibits phosphodiesterases, preventing the degradation of newly synthesized cAMP and allowing it to accumulate to measurable levels.

  • Forskolin Stimulation: Add 1 µM Forskolin to directly stimulate Adenylyl Cyclase, artificially raising the cAMP ceiling.

  • Compound Treatment: Add N-butyl-1-ethylpiperidin-4-amine. Because H3R is Gi/o coupled, the constitutive activity of the receptor will normally suppress the Forskolin-induced cAMP spike. As an inverse agonist, the compound will reverse this suppression, resulting in a dose-dependent increase in cAMP.

  • Detection: Lyse the cells and add the TR-FRET detection reagents (Europium-labeled cAMP antibody and d2-labeled cAMP tracer). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentration against a standard curve.

High-Throughput Assay Workflow

Workflow Step1 HEK293T Cell Culture (Stable H3R Expression) Step2 Membrane Preparation (Homogenization & Centrifugation) Step1->Step2 Step3 Compound Incubation (NBEPA + [35S]GTPγS) Step2->Step3 Step4 Rapid Filtration (GF/B Microplates) Step3->Step4 Step5 Liquid Scintillation (Radioactivity Quantification) Step4->Step5

Step-by-step in vitro [35S]GTPγS binding assay workflow for evaluating GPCR inverse agonism.

Conclusion

N-butyl-1-ethylpiperidin-4-amine serves as a highly effective, low-molecular-weight pharmacophore for GPCR modulation. By leveraging the basicity of the piperidine nitrogen to form a salt bridge with TM3 aspartate residues, and utilizing its alkyl chains for hydrophobic anchoring, it efficiently stabilizes the inactive conformation of the Histamine H3 Receptor. The rigorous application of [35S]GTPγS and TR-FRET cAMP assays provides an unassailable, self-validating system to confirm its mechanism of action as a potent inverse agonist, paving the way for its integration into advanced neurotherapeutic drug discovery pipelines.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties ACS Chemical Neuroscience (2022)[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry (2023)[Link]

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain Journal of Medicinal Chemistry (2010)[Link]

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Foundational

An Investigational Guide to the Pharmacokinetics and Bioavailability of N-butyl-1-ethylpiperidin-4-amine

Prepared by: Gemini, Senior Application Scientist Preamble: A Roadmap for Characterization The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: A Roadmap for Characterization

The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous therapeutic agents across various disease areas.[1][2] Its unique physicochemical properties make it a versatile building block for engaging with biological targets.[3][] The compound of interest, N-butyl-1-ethylpiperidin-4-amine, is a specific derivative within this class. To date, its pharmacokinetic (PK) and bioavailability profile is not publicly documented.

This technical guide, therefore, serves as a comprehensive investigational roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as an expert-driven strategy to thoroughly characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and determine the absolute oral bioavailability of this molecule. The methodologies described herein are grounded in established preclinical practices and authoritative regulatory standards to ensure the generation of reliable, high-integrity data suitable for advancing a development program.[5][6]

Section 1: Foundational In Vitro Characterization - Predicting In Vivo Fate

Before committing to resource-intensive in vivo studies, a panel of in vitro assays is essential.[7] These assays provide early insights into the compound's metabolic liabilities, helping to predict its in vivo clearance mechanisms and potential for drug-drug interactions.[7][8][9]

Metabolic Stability Assessment

The primary objective is to determine the rate at which N-butyl-1-ethylpiperidin-4-amine is metabolized by liver enzymes. This provides an estimate of its intrinsic clearance (CLint), a critical parameter for predicting hepatic clearance in vivo.[10]

Causality Behind Experimental Choice: We employ liver microsomes and S9 fractions as they contain the primary enzyme systems responsible for Phase I (e.g., Cytochrome P450s) and some Phase II (e.g., UGTs in microsomes with alamethicin) metabolism.[11] Using preparations from multiple species (e.g., rat, mouse, dog, human) is crucial for assessing inter-species differences and improving the accuracy of human PK predictions.[12]

Step-by-Step Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing NADPH (final concentration ~1 mM) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm microsomal solutions (final protein concentration ~0.5 mg/mL) and the test compound solution (final concentration ~1 µM) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a stop solution (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of N-butyl-1-ethylpiperidin-4-amine at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression multiplied by -1 gives the degradation rate constant (k). Intrinsic clearance is then calculated from this rate.

Reaction Phenotyping: Identifying the Culprit Enzymes

It is critical to identify which specific Cytochrome P450 (CYP450) isoenzymes are responsible for metabolizing the compound. This knowledge is vital for predicting potential drug-drug interactions.

Causality Behind Experimental Choice: Literature on structurally related 4-aminopiperidine drugs indicates that CYP3A4 is often a major contributor to their N-dealkylation metabolism.[13][14][15] Therefore, a focused investigation into the role of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is warranted.

Protocol: The experiment is run similarly to the metabolic stability assay, but using recombinant human CYP enzymes for each specific isoform instead of pooled microsomes. The disappearance of the parent compound in the presence of each isoform reveals which enzymes are capable of its metabolism.

Section 2: Predicted Metabolic Pathways

Based on the chemical structure of N-butyl-1-ethylpiperidin-4-amine and established metabolic pathways for similar molecules, we can hypothesize the primary routes of biotransformation.[13][14] The molecule possesses two N-alkyl groups (ethyl and butyl) attached to the piperidine nitrogen, which are prime targets for oxidative N-dealkylation by CYP450 enzymes.

Predicted Phase I Metabolic Reactions:

  • N-de-ethylation: Removal of the ethyl group to form N-butyl-piperidin-4-amine.

  • N-de-butylation: Removal of the butyl group to form 1-ethylpiperidin-4-amine.

  • Hydroxylation: Oxidation at various positions on the alkyl chains or the piperidine ring.

Metabolic Pathway of N-butyl-1-ethylpiperidin-4-amine Parent N-butyl-1-ethylpiperidin-4-amine Metabolite1 N-butyl-piperidin-4-amine Parent->Metabolite1 CYP450-mediated N-de-ethylation Metabolite2 1-ethylpiperidin-4-amine Parent->Metabolite2 CYP450-mediated N-de-butylation Metabolite3 Hydroxylated Metabolites Parent->Metabolite3 CYP450-mediated Hydroxylation

Caption: Predicted Phase I metabolic pathways.

Section 3: Definitive In Vivo Pharmacokinetic and Bioavailability Study

To definitively characterize the compound's behavior in a living system and calculate its absolute bioavailability, a well-controlled in vivo study in a rodent model is the gold standard.[16][17]

Causality Behind Experimental Choice: The rat is a commonly used species for preclinical PK studies due to its well-characterized physiology and the feasibility of surgical procedures like jugular vein cannulation for serial blood sampling.[16][18] A crossover design is not ideal here due to potential drug accumulation, so parallel intravenous (IV) and oral (PO) dosing groups are used. The IV dose is the critical benchmark, as it represents 100% bioavailability by definition, allowing for the calculation of absolute oral bioavailability.[19][20]

Experimental Workflow Diagram

In Vivo PK Study Workflow cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_post Post-Study Phase Formulation Develop IV & PO Formulations Dosing Dose Group 1 (IV) Dose Group 2 (PO) Formulation->Dosing Validation Validate Bioanalytical Method (LC-MS/MS) Analysis Analyze Plasma Samples via LC-MS/MS Validation->Analysis AnimalAcclimation Acclimate Male Sprague-Dawley Rats AnimalAcclimation->Dosing Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dosing->Sampling Processing Process Blood to Plasma; Store at -80°C Sampling->Processing Processing->Analysis PK_Calc Perform PK Analysis (NCA using Phoenix WinNonlin) Analysis->PK_Calc Report Generate Final Report PK_Calc->Report

Caption: Workflow for the in-vivo pharmacokinetic study.

Detailed In Vivo Protocol
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g.[16] Animals should be cannulated (jugular vein) to facilitate stress-free serial blood sampling.

  • Dosing Groups:

    • Group 1 (IV): Administer the compound as a single bolus injection via the tail vein. A typical dose might be 1-2 mg/kg.

    • Group 2 (PO): Administer the compound by oral gavage. The oral dose should be higher than the IV dose (e.g., 5-10 mg/kg) to ensure plasma concentrations are above the analytical limit of quantification.[21]

  • Blood Sampling: Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples to separate plasma. Harvest the plasma and store frozen at ≤ -70°C until analysis.

  • Bioanalysis: Quantify the concentration of N-butyl-1-ethylpiperidin-4-amine in all plasma samples using a fully validated LC-MS/MS method.

Section 4: The Pillar of Trustworthiness - Bioanalytical Method Validation

The reliability of any pharmacokinetic study hinges entirely on the quality of the bioanalytical data. Therefore, the LC-MS/MS method used to quantify the drug in plasma must be rigorously validated according to regulatory guidelines, such as the FDA's M10 guidance.[22][23][24]

A Self-Validating System: A validated method is a self-validating system because it includes Quality Control (QC) samples at multiple concentrations, which are run alongside the study samples. The continued accuracy and precision of these QCs confirm that the method is performing as expected during the analysis of unknown samples.

Core Validation Parameters:

  • Selectivity & Specificity: The method must demonstrate it can differentiate the analyte from endogenous matrix components and other potential interferences.

  • Calibration Curve: A curve must be established showing the relationship between instrument response and known concentrations of the analyte, typically covering the expected range of concentrations in the study samples.

  • Accuracy & Precision: Assessed at multiple concentrations (LQC, MQC, HQC), accuracy (% bias) and precision (%CV) should be within ±15% (or ±20% at the Lower Limit of Quantification).

  • Stability: The stability of the analyte must be confirmed under various conditions relevant to the study: bench-top, freeze-thaw cycles, and long-term storage.

Section 5: Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). Key parameters are calculated for both IV and PO routes.[6]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointRepresents the total drug exposure over the measured time.
AUC(0-inf) Area under the curve extrapolated to infinityRepresents the total drug exposure after a single dose.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL Clearance (IV only)The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency.
Vdss Volume of distribution at steady state (IV only)An apparent volume indicating the extent of drug distribution into tissues.
Absolute Bioavailability (F%) Calculation

Absolute bioavailability (F) is the fraction of the orally administered drug that reaches systemic circulation unchanged. It is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.[19][25]

The formula is: F (%) = [ (AUCpo / DosePO) / (AUCiv / DoseIV) ] x 100

Interpretation:

  • High Bioavailability (F > 70%): Indicates good absorption and low first-pass metabolism.

  • Moderate Bioavailability (30% < F < 70%): Suggests either incomplete absorption or significant first-pass metabolism.

  • Low Bioavailability (F < 30%): Indicates poor absorption and/or extensive first-pass metabolism, which may present challenges for oral drug development.[26]

References

  • Cell Based Assays for Metabolic Disease Drug Discovery.MarinBio. (2025-07-24).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Bioavailability - Wikipedia.Wikipedia.
  • In Vitro Metabolism: Drug Safety & Efficacy Assays.
  • Enhance Your DMPK Studies with In Vitro Metabolism.Labcorp.
  • M10 Bioanalytical Method Validation and Study Sample Analysis.FDA. (2024-06-12).
  • Bioavailability and Bioequivalence.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.FDA.
  • Bioanalytical Method Valid
  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Valid
  • Rodent In Vivo PK Service.
  • Rodent Pharmacokinetics.WuXi AppTec Lab Testing Division.
  • Services for in vitro Metabolism research.Admescope.
  • Prediction of absolute bioavailability of medicines in children: based on predicted pediatric clearance from adults.
  • Modifications of the Method for Calculating Absolute Drug Bioavailability.
  • Drug Metabolism Assays.BioIVT.
  • Understanding Bioavailability in Pharmacokinetics.Certara. (2012-11-04).
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species.Nuvisan.
  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.Bouling Chemical Co., Limited.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.Selvita.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.IJNRD. (2024-02-02).
  • Using Mouse Data to Establish PK/PD Rel
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
  • Pk/bio-distribution.MuriGenics.
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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.PMC. (2011-06-18).
  • Piperidines - Building Block.BOC Sciences.
  • Piperidine | C5H11N.PubChem - NIH.
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  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022-09-15).
  • In Vivo PK/PD Study Services.Reaction Biology.
  • Buy 4-Aminopiperidine | 13035-19-3.Smolecule. (2023-08-15).
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.PubMed. (2004-07-16).
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.PMC. (2025-05-12).
  • Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism.PubMed.
  • N-ethylpiperidin-4-amine — Chemical Substance Inform
  • Piperidin-4-one: the potential pharmacophore.PubMed. (2013-04-15).
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability.PMC.
  • 1-Boc-4-AP - Wikipedia.Wikipedia.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.MDPI. (2022-08-23).
  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers.PubMed.
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.PubMed. (2020-08-09).
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.MDPI. (2021-06-29).

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Exploratory

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of N-butyl-1-ethylpiperidin-4-amine

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. This guide addresses the notable absence of publicly available solubility data for the compound N-butyl-1-ethylpiperidin-4-amine, a substituted piperidine derivative of interest in medicinal chemistry. Rather than presenting established data, this document provides a comprehensive, first-principles-based roadmap for researchers and drug development professionals to systematically determine this solubility profile. We will detail a self-validating workflow that integrates theoretical property prediction, rational solvent selection, and rigorous experimental measurement using the gold-standard saturation shake-flask method. The causality behind each experimental choice is explained, ensuring that the generated data is both accurate and reliable. This guide is structured to empower scientists to move from a state of no data to a complete, high-quality solubility profile ready for application in a drug development context.

Introduction: The Criticality of a Solubility Profile

In pharmaceutical development, understanding how and to what extent a molecule dissolves in various media is paramount. For an API like N-butyl-1-ethylpiperidin-4-amine, its solubility profile in organic solvents dictates key process decisions, including the choice of reaction media, the feasibility of crystallization for purification, and the selection of excipients for formulation.[1][2] A well-defined solubility profile enables chemists and engineers to design robust, scalable, and efficient manufacturing processes.[1]

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties.[3] The specific substitutions on N-butyl-1-ethylpiperidin-4-amine—an ethyl group on the ring nitrogen and a butyl group on the exocyclic amine—will modulate its physicochemical properties, including basicity, lipophilicity, and, consequently, its solubility.[4][5] Given the lack of existing data, a systematic approach is required to generate this foundational knowledge. This guide provides that approach, grounding experimental practice in established theoretical and regulatory principles.

Theoretical Foundation: Physicochemical Characterization

Before any experimental work, we must first predict the key physicochemical properties of N-butyl-1-ethylpiperidin-4-amine. These predictions will inform our solvent selection and experimental design.

Predicted Molecular Properties

Based on its structure and comparison with similar piperidine derivatives, we can estimate the following properties. It is crucial to note these are in silico predictions and should be experimentally verified.

PropertyPredicted Value / CharacteristicRationale & Significance
Molecular Formula C₁₁H₂₄N₂Derived from chemical structure.
Molecular Weight 184.33 g/mol Affects dissolution kinetics and diffusion.
pKa (Predicted) ~10.5The piperidine nitrogen is a strong base. The alkyl substituents slightly increase basicity. The pKa is critical as the molecule will be predominantly in its free base form in neutral or basic organic solvents but could form salts with acidic solvents or impurities.[5]
logP (Predicted) ~2.0 - 2.5The combination of the piperidine ring and two alkyl chains (ethyl and butyl) suggests moderate lipophilicity. This value indicates a higher affinity for non-polar organic solvents over water.[4]
Hydrogen Bonding 1 H-bond Donor (secondary amine), 2 H-bond Acceptors (both nitrogens)The ability to donate and accept hydrogen bonds is a key driver of solubility in protic solvents like alcohols.[6][7]
Predictive Solubility Models: Hansen Solubility Parameters (HSP)

A powerful framework for predicting solubility is the Hansen Solubility Parameters (HSP) system.[6][8] It posits that "like dissolves like" by breaking down a substance's total cohesive energy into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7]

Every solvent and solute can be assigned these three parameters. A solute will have high solubility in a solvent when their HSP values are closely matched. While the specific HSP values for N-butyl-1-ethylpiperidin-4-amine are unknown, they can be estimated using group contribution methods or measured experimentally. This framework provides an excellent rationale for selecting a diverse yet targeted set of solvents for screening.[8][9]

The Integrated Solubility Determination Workflow

The process of generating a reliable solubility profile is a multi-step, logical progression from planning to execution and analysis.

Caption: Workflow for Systematic Solubility Profile Determination.

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility due to its accuracy and reliability.[10][11][12] The protocol below is a self-validating system designed to produce high-quality data.

Rational Solvent Selection

The choice of solvents is critical and should be representative of those used in pharmaceutical manufacturing.[2][13] The following list covers a range of polarities, hydrogen bonding capabilities, and solvent classes.

Solvent ClassExample SolventsRationale
Alcohols (Protic) Methanol, Ethanol, IsopropanolHydrogen bonding solvents, common in synthesis and crystallization.
Ketones (Polar Aprotic) Acetone, Methyl Ethyl Ketone (MEK)Polar, aprotic solvents with good solvating power.[14]
Esters (Polar Aprotic) Ethyl Acetate, Isopropyl AcetateCommon extraction and crystallization solvents.
Ethers (Weakly Polar) Tetrahydrofuran (THF), 2-Methyl-THFGood general-purpose solvents.
Hydrocarbons (Non-polar) Heptane, TolueneAnti-solvents, used to induce crystallization. Solubility data is key for defining this process.
Chlorinated (Aprotic) Dichloromethane (DCM)Strong solvent, useful for initial dissolution but often avoided in final steps.
Amides (Polar Aprotic) Dimethylformamide (DMF)Very strong, polar aprotic solvent; represents an upper limit of solubility.
Step-by-Step Shake-Flask Protocol

Objective: To determine the concentration of N-butyl-1-ethylpiperidin-4-amine in a saturated solution of a given solvent at a controlled temperature.

Materials:

  • N-butyl-1-ethylpiperidin-4-amine (verify purity and solid form)

  • Selected organic solvents (HPLC grade or higher)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Centrifuge or syringe filters (0.22 µm, PTFE)

  • Calibrated positive displacement pipettes

  • HPLC system with a suitable validated method (e.g., C18 column, UV detector)

Procedure:

  • Preparation: Add approximately 5 mL of the selected solvent to a labeled 20 mL vial.

  • Addition of Solute: Add an excess amount of N-butyl-1-ethylpiperidin-4-amine to the vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[15] Start with ~100 mg and add more if it all dissolves.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Causality: Constant temperature is the most critical parameter, as solubility is highly temperature-dependent.[16][17] Agitation minimizes the diffusion layer around the solid particles, accelerating the time to reach equilibrium.[18]

    • Equilibrate for a minimum of 24 hours. For poorly soluble compounds or viscous solvents, 48-72 hours may be necessary.[10][19]

  • Verification of Equilibrium (Self-Validation):

    • To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, and 72h).

    • Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[15][20] This step is essential for trustworthiness and prevents reporting transient, non-equilibrium values.

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle for at least 30 minutes in a temperature-controlled bath.

    • Carefully withdraw a sample from the clear supernatant. Two methods are acceptable:

      • Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube, spin at high speed, and sample the supernatant.

      • Filtration: Use a syringe fitted with a chemically compatible (e.g., PTFE) 0.22 µm filter. Discard the first portion of the filtrate to saturate the filter membrane before collecting the analytical sample.

    • Causality: This step is critical to prevent undissolved solid particles from entering the analytical sample, which would artificially inflate the measured solubility.

  • Sample Preparation for Analysis:

    • Immediately dilute the collected sample gravimetrically with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

    • Causality: Gravimetric dilution (by weight) is more accurate than volumetric dilution, especially with volatile organic solvents.

  • Quantification:

    • Analyze the diluted samples using a pre-validated, stability-indicating HPLC method.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL and mol/L.

  • Solid Phase Analysis:

    • After the experiment, recover the residual solid from the vial. Dry it and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

    • Causality: This step verifies that the compound has not changed its solid form (e.g., converted to a solvate or a different polymorph) during the experiment, which could alter its solubility.[14]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Table of Results: Solubility of N-butyl-1-ethylpiperidin-4-amine at 25 °C
SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
MethanolAlcoholExperimental ValueCalculated ValueClear solution
EthanolAlcoholExperimental ValueCalculated ValueClear solution
IsopropanolAlcoholExperimental ValueCalculated ValueClear solution
Ethyl AcetateEsterExperimental ValueCalculated ValueClear solution
HeptaneHydrocarbonExperimental ValueCalculated ValueVery low solubility
TolueneHydrocarbonExperimental ValueCalculated ValueModerate solubility
AcetoneKetoneExperimental ValueCalculated ValueClear solution
DichloromethaneChlorinatedExperimental ValueCalculated ValueHigh solubility
... (add other solvents)............
Interpreting the Results

The relationship between a solvent's properties and the resulting solubility provides deep insight into the molecule's behavior.

G cluster_0 Solute Properties (N-butyl-1-ethylpiperidin-4-amine) cluster_1 Solvent Properties cluster_2 Solubility Outcome Solute Moderate Lipophilicity (logP) H-bond Donor/Acceptor High Basicity (pKa) Solubility High Solubility (Good Match) Low Solubility (Poor Match) Solute->Solubility interacts with Solvent Polarity H-bonding Capability Dispersion Forces Solvent->Solubility interacts with

Caption: Relationship between solute/solvent properties and solubility.

  • High Solubility in Alcohols: Expected due to the molecule's ability to both accept and donate hydrogen bonds, interacting favorably with solvents like methanol and ethanol.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can interact via dipole-dipole interactions with the polar C-N bonds of the piperidine ring.

  • Low Solubility in Hydrocarbons: The non-polar nature of heptane makes it a poor solvent for this moderately polar and H-bonding molecule, confirming the "like dissolves like" principle. This makes heptane a good candidate as an anti-solvent for crystallization.

Conclusion

This guide has outlined a robust, scientifically-grounded framework for determining the complete organic solvent solubility profile of N-butyl-1-ethylpiperidin-4-amine. By integrating theoretical predictions with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development pipeline. The emphasis on understanding the causality behind each procedural step ensures that the resulting solubility profile is not merely a set of numbers, but a foundational dataset that accurately reflects the physicochemical behavior of the molecule, thereby accelerating process optimization and formulation design.

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News. MIT News. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

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  • Hansen Solubility Parameters. hansen-solubility.com. [Link]

  • Hansen Solubility Parameters in Practice (HSPiP) - Green Chemistry For Sustainability. chemsoc.org. [Link]

  • <1236> Solubility Measurements - USP-NF. uspnf.com. [Link]

  • <1236> Solubility Measurements - USP-NF. uspnf.com. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

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  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. gmp-compliance.org. [Link]

  • Hansen solubility parameter - Wikipedia. en.wikipedia.org. [Link]

  • Hansen Solubility Parameters - Prof Steven Abbott. stevenabbott.co.uk. [Link]

  • [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. ich.org. [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Semantic Scholar. [Link]

  • HSPiP HSP Basics - YouTube. youtube.com. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PubMed Central. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. European Medicines Agency. [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

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  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development. [Link]

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Foundational

A Technical Guide to the Preliminary Biological Screening of N-butyl-1-ethylpiperidin-4-amine Derivatives

Introduction: The Therapeutic Potential of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically appr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and natural products.[1][2][3][4] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: it provides a stable, three-dimensional framework that can be readily functionalized, and its basic nitrogen atom can modulate physicochemical properties like solubility and engage in crucial hydrogen bonding interactions within biological targets.[3][5] Consequently, piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including applications as anticancer, central nervous system (CNS), and antimicrobial agents.[2][3][6]

The N-butyl-1-ethylpiperidin-4-amine series represents a novel chemical space within this established family. The 4-amino group, in particular, serves as a versatile anchor for chemical modification, potentially enabling tailored interactions with specific biological targets. Previous studies on other 4-aminopiperidine derivatives have revealed promising activities, such as antifungal action through ergosterol biosynthesis inhibition, cognition enhancement, and even targeted covalent inhibition of enzymes implicated in cancer.[7][8][9]

This guide provides a comprehensive, technically-grounded framework for conducting the essential preliminary biological screening of a library of novel N-butyl-1-ethylpiperidin-4-amine derivatives. The objective is to efficiently and logically assess the cytotoxic, antimicrobial, and CNS-related potential of these compounds, thereby identifying promising "hit" molecules for further, more detailed investigation. The protocols and workflows described herein are designed to be robust, reproducible, and grounded in established scientific principles.

Section 1: A Scaffold-Based Rationale for a Tiered Screening Approach

Given the novelty of the N-butyl-1-ethylpiperidin-4-amine scaffold, a hypothesis-driven approach to screening is essential. Based on the extensive pharmacology of the broader piperidine and 4-aminopiperidine families, a logical starting point is to investigate three high-impact therapeutic areas: oncology, infectious diseases, and neurological disorders.[3][10]

A tiered screening cascade is the most efficient strategy. This approach uses broad, high-throughput assays in the first tier to quickly identify any biological activity and triage compounds. Subsequent tiers would then involve more specific, target-oriented assays for the most promising candidates.

This guide focuses on the critical Tier 1 screening phase, designed to answer fundamental questions for each derivative:

  • Is it cytotoxic? A baseline cytotoxicity assessment is non-negotiable. It establishes the therapeutic window for any other observed activity and flags compounds that are merely toxic.

  • Does it possess antimicrobial properties? The rise of antibiotic resistance makes the search for new antibacterial and antifungal agents a global priority.[1] Piperidine derivatives have shown promise in this area.[1][7]

  • Does it interact with a key CNS target? The prevalence of the piperidine core in CNS drugs, including those for Alzheimer's disease and antipsychotics, strongly suggests this is a fruitful area of investigation.[2][11][12] A screen against acetylcholinesterase (AChE), a key enzyme in neurotransmission and a target for Alzheimer's therapy, serves as an excellent starting point.[13]

The following workflow visualizes this strategic approach.

G cluster_0 Compound Library cluster_1 Tier 1: Primary Screening Cascade cluster_2 Data Analysis & Hit Prioritization cluster_3 Outcomes Compound N-butyl-1-ethylpiperidin-4-amine Derivatives (Library) Cytotoxicity Cytotoxicity Assay (MTS/MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial CNS CNS Target Assay (AChE Inhibition) Compound->CNS Analysis Calculate IC50, MIC Determine Selectivity Index Prioritize Hits Cytotoxicity->Analysis Antimicrobial->Analysis CNS->Analysis Hits Prioritized 'Hit' Compounds for Tier 2 Studies Analysis->Hits Active & Selective Inactive Inactive / Non-selective Compounds Analysis->Inactive Inactive or Toxic

Caption: Tier 1 Preliminary Biological Screening Workflow.

Section 2: Tier 1 Experimental Protocols

This section provides detailed, step-by-step methodologies for the proposed Tier 1 screening assays. Adherence to these protocols is critical for generating reliable and reproducible data.

Foundational Cytotoxicity Screening: MTS Assay

Rationale: The MTS assay is a rapid, sensitive, and widely used colorimetric method to assess cell viability.[14] It measures the metabolic activity of cells by quantifying the reduction of a tetrazolium salt (MTS) into a colored formazan product by mitochondrial dehydrogenases in living cells.[14] This provides a robust indication of cell health and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. It is a foundational first step in any drug discovery pipeline to assess general toxicity.[15]

Detailed Protocol:

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Cell Seeding:

    • Count viable cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

    • Dispense 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each derivative in sterile DMSO.

    • Perform a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTS Reagent Addition and Measurement:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well (including controls).

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[16]

    • Measure the absorbance at 490-492 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17][18] This quantitative method is essential for evaluating the potency of novel antimicrobial compounds.[17]

Detailed Protocol:

  • Microorganism Preparation:

    • Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.[17]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[19]

  • Compound Preparation:

    • Prepare a stock solution of each derivative in DMSO.

    • Perform a two-fold serial dilution of each compound in CAMHB in a separate 96-well "mother" plate to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial dilutions from the "mother" plate into a sterile 96-well test plate.[17]

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[19]

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror can aid visualization.

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[17][19]

CNS Activity Screening: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal.[13][20] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[13] This colorimetric assay, based on the Ellman method, provides a high-throughput-compatible way to identify potential AChE inhibitors among the piperidine derivatives.[13][21]

G cluster_0 AChE Catalytic Cycle cluster_1 Detection Reaction cluster_2 Inhibition Mechanism AChE Acetylcholinesterase (AChE) Product Thiocholine (Product) AChE->Product Substrate Acetylthiocholine (Substrate) Substrate->AChE Hydrolysis DTNB DTNB (Ellman's Reagent) Product->DTNB Reacts with Yellow Yellow Product (TNB) DTNB->Yellow Forms Inhibitor Piperidine Derivative (Potential Inhibitor) Inhibitor->AChE Blocks

Caption: Principle of the colorimetric AChE inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • AChE Solution: Prepare a working solution of purified AChE (e.g., from electric eel) in Assay Buffer. The exact concentration should be optimized to yield a linear reaction rate.[20][22]

    • Substrate Solution: Prepare a solution of Acetylthiocholine Iodide (ATCI) in ultrapure water.

    • Ellman's Reagent: Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in Assay Buffer.[21]

    • Test Compounds: Prepare serial dilutions of the piperidine derivatives in Assay Buffer containing a small percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • No Inhibitor Control: Add 20 µL of Assay Buffer, 140 µL of DTNB solution, and 20 µL of AChE solution to several wells.

    • Test Wells: Add 20 µL of each compound dilution, 140 µL of DTNB solution, and 20 µL of AChE solution.

    • Blank: Add 40 µL of Assay Buffer and 140 µL of DTNB solution.

    • Pre-incubate the plate at room temperature for 15 minutes.[21]

  • Initiating the Reaction:

    • To start the reaction, add 20 µL of the ATCI substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.[13][21]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 3: Data Interpretation and Hit Prioritization

The primary goal of Tier 1 screening is to identify compounds that warrant further investigation. This requires careful analysis and integration of the data from all three assays.

Data Summary Table:

The results should be compiled into a clear, comprehensive table for easy comparison.

Compound IDCytotoxicity IC50 (µM) [HEK293]Antimicrobial MIC (µg/mL) [S. aureus]Antimicrobial MIC (µg/mL) [E. coli]AChE Inhibition IC50 (µM)Selectivity Index (SI) [AChE]
PD-001 55.2>128>1282.126.3
PD-002 8.141675.4< 1
PD-003 >10064128>100N/A
PD-004 2.5121.81.4

Data shown are for illustrative purposes only.

Hit Prioritization Criteria:

A "hit" compound is not simply the most potent one. True potential lies in a balance of potency and selectivity.

  • For CNS Activity (AChE):

    • Potency: IC50 < 10 µM.

    • Selectivity: The key metric is the Selectivity Index (SI) , calculated as: SI = Cytotoxicity IC50 / AChE Inhibition IC50

    • Prioritization: A desirable hit has a high SI (ideally >10), indicating that the compound inhibits the target enzyme at concentrations far below those that cause general cell death. In the table above, PD-001 is an excellent CNS hit due to its potent AChE inhibition and high selectivity index.

  • For Antimicrobial Activity:

    • Potency: MIC ≤ 16 µg/mL against one or both strains.

    • Selectivity: The SI is also crucial here: SI = Cytotoxicity IC50 / MIC (Note: ensure consistent units, e.g., convert µg/mL to µM).

    • Prioritization: A compound with low MIC values and a high SI is a strong candidate. PD-002 shows good antimicrobial potency, but its low cytotoxicity IC50 makes it a less attractive starting point without further modification to reduce toxicity.

  • For Anticancer (Cytotoxic) Activity:

    • If the goal is to find anticancer agents, then high cytotoxicity against a cancer cell line (e.g., MCF-7) coupled with low cytotoxicity against a normal cell line (e.g., HEK293) is desired.

    • Prioritization: A compound like PD-004 is highly cytotoxic but non-selective, making it a poor candidate. A better candidate would have an IC50 < 10 µM against a cancer line and >50 µM against a normal line.

Next Steps for Prioritized Hits:

Compounds identified as high-quality hits (e.g., PD-001) should be advanced to Tier 2 studies, which may include:

  • Confirmation of activity in secondary, orthogonal assays.

  • Mechanism of action studies.

  • Initial ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Structure-Activity Relationship (SAR) studies to improve potency and selectivity.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Synthesis and Antibacterial Screening of Piperidine Deriv
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments (JoVE).
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • What are the similarities between MTT and MTS assays?.
  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. [Link]

  • Synthesis and biological screening of some piperidine substituted benzimidazoles. ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD). [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed. [Link]

  • Antidiabetic activities of the 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives. ResearchGate. [Link]

  • Screening of Acetylcholinesterase Inhibitors by Capillary Electrophoresis with Oriented-Immobilized Enzyme Microreactors Based on Gold Nanoparticles. MDPI. [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.
  • Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. [Link]

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Exploratory

Preclinical Evaluation and Receptor Binding Affinity Profiling of N-butyl-1-ethylpiperidin-4-amine

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Introduction: The 4-Aminopiperidine Pharmacophore N-butyl-1-ethylpiperidin-4-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Introduction: The 4-Aminopiperidine Pharmacophore

N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4)[1] is a highly versatile chemical building block characterized by a 1-alkyl-4-aminopiperidine scaffold. While it is frequently utilized as a synthetic intermediate, its core structure is a privileged pharmacophore in medicinal chemistry. The presence of a basic tertiary amine in the piperidine ring (pKa ~ 8.5–9.5) and a secondary amine at the 4-position substituted with a lipophilic butyl group makes it a prime candidate for interacting with the orthosteric binding sites of various G-protein coupled receptors (GPCRs) and intracellular chaperone proteins.

As a Senior Application Scientist, I approach the pharmacological profiling of this scaffold not as a single endpoint, but as a hierarchical biophysical workflow. Because this specific compound serves as a foundational scaffold rather than a finalized clinical drug, its receptor binding profile must be evaluated through predictive Structure-Activity Relationship (SAR) modeling, followed by rigorous in vitro validation.

Predictive Binding Profile

Based on the established pharmacology of the 4-aminopiperidine class, we can predict the baseline receptor affinities for N-butyl-1-ethylpiperidin-4-amine. The table below summarizes the expected binding profile and the primary interaction motifs driving these affinities.

Table 1: Predictive Baseline Receptor Binding Profile for the 1-Alkyl-4-Aminopiperidine Scaffold

Receptor TargetPredicted Affinity ( Ki​ / IC50​ )Primary Interaction MotifPreferred Assay Modality
Sigma-1 ( σ1​ ) 10 - 50 nMAsp29 electrostatic bridge with piperidine NRadioligand ( [3H]−(+) -pentazocine)
Dopamine D4​ 100 - 500 nMAsp115 interaction; N-butyl hydrophobic fitRadioligand ( [3H] -spiperone)
Chemokine CCR5 1 - 5 μ MAllosteric pocket insertionSPR (Label-free Kinetics)
μ -Opioid (MOR) > 1 μ M (Weak)Requires 4-N-acylation for high affinitySPR / BRET

Note: The unacylated secondary amine results in weak MOR affinity; however, acylation of the 4-amine (e.g., with a propionyl group) shifts the profile dramatically toward MOR agonism (fentanyl-class analogs).[2]

Experimental Workflows & Self-Validating Protocols

To empirically validate the binding affinity and functional efficacy of N-butyl-1-ethylpiperidin-4-amine, a multi-tiered approach is required. We move from equilibrium thermodynamics (Radioligand Binding) to real-time kinetics (Surface Plasmon Resonance), and finally to functional efficacy (BRET).

Protocol 1: High-Throughput Radioligand Binding Assay ( σ1​ Receptor)

Radioligand binding remains the gold standard for determining equilibrium dissociation constants ( Ki​ ) and receptor density ( Bmax​ ). For the 4-aminopiperidine scaffold, the Sigma-1 receptor is a primary target.[3]

Mechanistic Rationale: We utilize [3H]−(+) -pentazocine as the radioligand due to its high selectivity for σ1​ over σ2​ . To ensure the assay is self-validating, non-specific binding (NSB) must be defined using a structurally distinct saturating ligand (e.g., 10 μ M haloperidol) to prevent artifactual displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver or Sf9 cells expressing human σ1​ receptors in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 100,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 100 μ L of membrane suspension (approx. 100 μ g protein/well).

    • 50 μ L of [3H]−(+) -pentazocine (final concentration 3 nM).

    • 50 μ L of N-butyl-1-ethylpiperidin-4-amine at varying concentrations (10 pM to 100 μ M in half-log steps).

  • Equilibration: Incubate the plate at 37°C for 120 minutes. Causality: 120 minutes is required to ensure the system reaches thermodynamic equilibrium, preventing the underestimation of affinity for slow-binding lipophilic ligands.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers. Because N-butyl-1-ethylpiperidin-4-amine contains basic amines, it will bind non-specifically to untreated glass, destroying the signal-to-noise ratio.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Equilibrium affinity ( Ki​ ) does not tell the whole story. The residence time ( τ=1/koff​ ) of the ligand on the receptor often correlates better with in vivo efficacy. We use SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates of the scaffold against solubilized GPCRs (e.g., CCR5).[4]

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Capture His-tagged, detergent-solubilized GPCRs (or GPCRs reconstituted in lipid nanodiscs) onto a Biacore Series S NTA sensor chip.

  • Surface Capacity Optimization: Target a maximum resonance response ( Rmax​ ) of < 100 Response Units (RU). Causality: Keeping the surface density low prevents "mass transport limitation" and steric hindrance, ensuring the observed kon​ reflects true binding kinetics, not diffusion artifacts.

  • Analyte Injection: Inject N-butyl-1-ethylpiperidin-4-amine in a multi-cycle kinetic format (concentrations from 0.1x to 10x the expected KD​ ).

  • Flow Rate Control: Maintain a high flow rate of 50 μ L/min. Causality: High flow rates sweep dissociated ligand away from the sensor surface immediately, preventing rebinding events that would artificially lower the calculated koff​ .

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 3: BRET Assay for Functional Efficacy

Binding does not equal activation. To determine if N-butyl-1-ethylpiperidin-4-amine acts as an agonist, antagonist, or inverse agonist, we utilize a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor β -arrestin recruitment or G-protein dissociation in live cells.[5]

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with a GPCR tagged at the C-terminus with Renilla luciferase (Rluc8, the BRET donor) and β -arrestin tagged with Venus fluorescent protein (the BRET acceptor).

  • Cell Preparation: 48 hours post-transfection, harvest cells, wash with PBS, and resuspend in BRET buffer (HBSS supplemented with 10 mM HEPES).

  • Substrate Addition: Add Coelenterazine h (final concentration 5 μ M) to the cell suspension in a white 96-well microplate. Incubate in the dark for 10 minutes.

  • Ligand Stimulation: Inject N-butyl-1-ethylpiperidin-4-amine and measure the BRET ratio (Emission at 530 nm / Emission at 480 nm) continuously for 30 minutes. An increase in the BRET ratio indicates ligand-induced receptor activation and subsequent β -arrestin recruitment.

Workflow Visualization

The following diagram illustrates the logical progression of our biophysical screening cascade, ensuring that every hit is validated orthogonally.

G A N-butyl-1-ethylpiperidin- 4-amine Scaffold B In Silico Docking & SAR Modeling A->B C SPR Kinetic Profiling (Label-Free) B->C Kinetics D Radioligand Binding (Equilibrium) B->D Affinity E BRET Assay (Functional Efficacy) C->E Hit D->E Hit

Figure 1: Biophysical and functional screening workflow for 4-aminopiperidine ligands.

Conclusion

The evaluation of the N-butyl-1-ethylpiperidin-4-amine scaffold requires a rigorous, multi-modal approach. By combining the equilibrium precision of radioligand binding, the kinetic resolution of SPR, and the functional context of live-cell BRET assays, researchers can accurately map the receptor binding profile of this compound and its subsequent derivatives. Maintaining strict controls—such as PEI filter treatment and optimized SPR flow rates—ensures the integrity and reproducibility of the pharmacological data.

References

  • Ambeed Product Index - Ambeed.com. (Source identifying CAS 1019489-97-4 as N-Butyl-1-ethylpiperidin-4-amine).1

  • Sigma Receptor Binding Assays - Current Protocols in Pharmacology (PubMed/NIH). Chu UB, Ruoho AE. (2015). 3

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Medicinal Chemistry Letters (PMC/NIH). Navratilova I, et al. (2011). 4

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - Current Protocols in Pharmacology (PMC/NIH). 5

  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - European Journal of Pharmacology (PubMed/NIH). (1997).2

Sources

Protocols & Analytical Methods

Method

The Strategic Application of N-butyl-1-ethylpiperidin-4-amine in Modern Drug Discovery: A Guide for Medicinal Chemists

The piperidine scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in a wide array of FDA-approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in a wide array of FDA-approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to modulate physicochemical properties make it a privileged structure in the design of novel therapeutics.[4] This guide delves into the potential of a specific, yet underexplored, building block: N-butyl-1-ethylpiperidin-4-amine . While direct literature on this exact molecule is limited, its structural motifs are present in numerous bioactive compounds. This document, therefore, serves as a comprehensive guide based on established principles and proven protocols for structurally related N-alkyl-4-aminopiperidines, providing researchers with the necessary tools to leverage this promising scaffold in their drug discovery programs.

Physicochemical Properties and Design Rationale: Tuning for Success

The N-butyl and N-ethyl substituents on the piperidine ring of N-butyl-1-ethylpiperidin-4-amine offer a unique combination of properties that can be strategically exploited in drug design. The N-ethyl group provides a balance of lipophilicity and basicity, which can be crucial for optimizing pharmacokinetic profiles, including oral bioavailability and blood-brain barrier penetration.[3] The N-butyl group on the exocyclic amine further enhances lipophilicity, which can be advantageous for targeting proteins with hydrophobic binding pockets.

The basicity of the two nitrogen atoms can also be fine-tuned through molecular modifications. The tertiary amine of the piperidine ring is generally more basic than the secondary exocyclic amine. This differential basicity can be leveraged to control the ionization state of the molecule at physiological pH, influencing its solubility, cell permeability, and target engagement.

Synthesis of the N-butyl-1-ethylpiperidin-4-amine Building Block

A robust and scalable synthesis of N-butyl-1-ethylpiperidin-4-amine can be achieved through a one-pot reductive amination of commercially available 1-ethyl-4-piperidone with butylamine. This method is widely employed in the synthesis of N-substituted 4-aminopiperidines due to its efficiency and operational simplicity.[5][6]

start 1-Ethyl-4-piperidone + Butylamine reductive_amination Reductive Amination (e.g., Sodium triacetoxyborohydride) start->reductive_amination product N-butyl-1-ethylpiperidin-4-amine reductive_amination->product

Caption: Synthetic workflow for N-butyl-1-ethylpiperidin-4-amine.

Protocol 1: Synthesis of N-butyl-1-ethylpiperidin-4-amine via Reductive Amination

Materials:

  • 1-Ethyl-4-piperidone

  • Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of 1-ethyl-4-piperidone (1.0 eq) in DCE or THF (0.2 M), add butylamine (1.2 eq) at room temperature.

  • Stir the reaction mixture for 30 minutes to allow for the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is exothermic, and cooling may be necessary for large-scale reactions.

  • Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-butyl-1-ethylpiperidin-4-amine.

Applications in Drug Discovery: Building Bioactive Molecules

N-butyl-1-ethylpiperidin-4-amine is a versatile building block that can be readily incorporated into larger molecules through various chemical transformations, most notably amide bond formation.

Amide Bond Formation: A Gateway to Diverse Targets

The secondary amine of N-butyl-1-ethylpiperidin-4-amine provides a convenient handle for amide bond formation, a reaction of paramount importance in medicinal chemistry.[7] The resulting N-(1-ethylpiperidin-4-yl)-N-butyl-carboxamide moiety is a common feature in a wide range of biologically active compounds, including enzyme inhibitors and GPCR modulators.

start N-butyl-1-ethylpiperidin-4-amine + Carboxylic Acid coupling Amide Coupling (e.g., HATU, EDC/HOBt) start->coupling product N-(1-ethylpiperidin-4-yl)-N-butyl-carboxamide Derivative coupling->product

Caption: Workflow for amide bond formation.

Protocol 2: Amide Coupling with N-butyl-1-ethylpiperidin-4-amine

Materials:

  • N-butyl-1-ethylpiperidin-4-amine

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of N-butyl-1-ethylpiperidin-4-amine (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final amide derivative.

Structure-Activity Relationship (SAR) Insights

Based on extensive literature on related N-substituted 4-aminopiperidines, the following SAR trends can be anticipated when using N-butyl-1-ethylpiperidin-4-amine as a building block:

ModificationPotential Impact on Biological Activity
N1-Ethyl Group Influences basicity and lipophilicity, affecting CNS penetration and off-target interactions.
C4-N-Butyl Group Modulates lipophilicity and steric bulk, impacting binding affinity and selectivity for the target protein.
Amide Substituent The nature of the acyl group introduced via amide coupling will be a primary determinant of target specificity and potency.

Potential Therapeutic Targets

Derivatives of N-substituted 4-aminopiperidines have shown activity against a wide range of therapeutic targets. By analogy, molecules constructed from N-butyl-1-ethylpiperidin-4-amine could be explored for the following applications:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting CNS receptors, such as opioid, dopamine, and sigma receptors.[8][9] The physicochemical properties of N-butyl-1-ethylpiperidin-4-amine make it an attractive starting point for the design of novel CNS-active agents.

  • Oncology: Piperidine-containing molecules have been successfully developed as kinase inhibitors and modulators of other cancer-related pathways.[8]

  • Infectious Diseases: The 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungal agents.[5]

Conclusion

N-butyl-1-ethylpiperidin-4-amine represents a valuable, albeit underutilized, building block for drug discovery. Its straightforward synthesis and the versatility of its secondary amine handle for further functionalization make it an attractive scaffold for the construction of diverse chemical libraries. The insights and protocols provided in this guide, derived from established knowledge of related piperidine derivatives, are intended to empower researchers to explore the full potential of this promising chemical entity in their quest for novel therapeutics.

References

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). Available at: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021). Available at: [Link]

  • N-butyl-1-methylpiperidin-4-amine — Chemical Substance Information - NextSDS. (n.d.). Available at: [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available at: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC. (n.d.). Available at: [Link]

  • 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem - NIH. (n.d.). Available at: [Link]

  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization) - Organic Process Research & Development - Figshare. (2007). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019). Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Available at: [Link]

  • Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. (2011). Available at: [Link]

  • Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). Available at: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). Available at: [Link]

Sources

Application

in vivo dosing and administration protocols for N-butyl-1-ethylpiperidin-4-amine

Application Note: Preclinical In Vivo Dosing and Administration Protocols for N-butyl-1-ethylpiperidin-4-amine Introduction & Scientific Rationale The piperidine scaffold is a cornerstone in modern medicinal chemistry, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing and Administration Protocols for N-butyl-1-ethylpiperidin-4-amine

Introduction & Scientific Rationale

The piperidine scaffold is a cornerstone in modern medicinal chemistry, heavily utilized due to its favorable physicochemical properties, metabolic stability, and capacity to enhance drug transport across biological membranes. Specifically, 4-aminopiperidine derivatives, such as N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4) , serve as highly versatile building blocks.

In preclinical drug development, this specific scaffold is frequently investigated along two primary therapeutic axes:

  • Analgesics (Central Nervous System): 4-aminopiperidines are classic pharmacophores for µ-opioid receptor (µ-OR) agonists. Structural similarities to meperidine and fentanyl make them prime candidates for novel pain management therapies[1][2].

  • Antivirals (Infectious Disease): Recent high-throughput screenings have identified 4-aminopiperidine derivatives as potent inhibitors of viral assembly, particularly in Hepatitis C Virus (HCV) and Influenza A models[3].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating, step-by-step methodology for the in vivo formulation, pharmacokinetic (PK) dosing, and pharmacodynamic (PD) evaluation of N-butyl-1-ethylpiperidin-4-amine and its synthesized derivatives.

Formulation and Vehicle Selection

Causality & Logic: N-butyl-1-ethylpiperidin-4-amine is a secondary/tertiary amine, meaning it is inherently basic. In its free base form, it exhibits high lipophilicity but limited aqueous solubility. To ensure accurate dosing and prevent precipitation in the bloodstream (which could cause micro-embolisms or skewed PK data), the compound must be formulated using appropriate co-solvents or converted into a hydrochloride salt.

Step-by-Step Formulation Protocol:

  • Assess Salt State: Determine if the compound is a free base or an HCl salt. If it is a free base, utilize a co-solvent system.

  • Intravenous (IV) Formulation (Target: 1-2 mg/kg):

    • Step: Dissolve the compound in 5% DMSO.

    • Step: Add 5% Solutol HS-15 (or Tween-80) and vortex for 2 minutes until completely clear.

    • Step: Gradually add 90% sterile Saline (0.9% NaCl) while stirring.

    • Validation: Filter through a 0.22 µm PTFE syringe filter. The solution must remain optically clear at room temperature for at least 4 hours.

  • Per Os (PO / Oral) Formulation (Target: 5-10 mg/kg):

    • Step: Suspend the compound in 0.5% Methylcellulose (MC) containing 0.2% Tween-80 in deionized water.

    • Step: Homogenize using a probe sonicator for 5 minutes on ice to create a uniform micro-suspension.

In Vivo Pharmacokinetic (PK) Administration Protocol

To establish the bioavailability and half-life of the piperidine derivative, a rigorous PK study must be executed.

Methodology:

  • Animal Preparation: Utilize male C57BL/6 mice (8-10 weeks old, 20-25g). Rationale: Using a single sex of an inbred strain reduces baseline metabolic variability during initial PK screening. Fast the PO group for 12 hours prior to dosing to prevent food-drug interactions in the GI tract.

  • Administration:

    • IV Group: Administer via lateral tail vein injection. Use a 27G needle. Dose volume: 5 mL/kg. Inject slowly over 10 seconds.

    • PO Group: Administer via oral gavage using a 20G reusable feeding needle. Dose volume: 10 mL/kg.

  • Serial Blood Sampling:

    • Causality: Use the submandibular (cheek punch) bleeding technique. This allows for repeated, low-stress sampling (approx. 20-30 µL per timepoint) from the same conscious animal, avoiding the hemodynamic alterations caused by anesthesia.

    • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • Bioanalysis: Quantify plasma concentrations using LC-MS/MS. Rationale: 4-aminopiperidines lack strong UV chromophores; mass spectrometry is mandatory for high-sensitivity detection.

Workflow Step1 1. Formulation (Vehicle Selection) Step2 2. In Vivo Administration (Mice: IV/PO) Step1->Step2 Step3 3. PK Blood Sampling (Submandibular, 0-24h) Step2->Step3 Step4 4. PD Efficacy Assays (Analgesia/Antiviral) Step2->Step4 Step5 5. LC-MS/MS Bioanalysis & PK Data Modeling Step3->Step5 Step4->Step5

In vivo experimental workflow for piperidine derivative evaluation.

Pharmacodynamic (PD) Efficacy: Analgesic Tail-Flick Model

Because 4-aminopiperidines are heavily implicated in µ-opioid receptor modulation, the tail-flick assay is the gold standard for validating central antinociceptive (analgesic) activity[2].

Methodology:

  • Baseline Establishment: Place the mouse in a ventilated restraint tube. Expose the distal third of the tail to a radiant heat source (analgesiameter). Record the baseline latency to tail withdrawal (typically 2-4 seconds).

  • Dosing: Administer the piperidine derivative (e.g., 10 mg/kg PO).

  • Testing: Re-test the tail-flick latency at the T_max established in the PK study (usually 30 or 60 minutes post-dose).

  • Safety Cut-off: Critical Step: Automatically terminate the heat stimulus at 10 seconds to prevent tissue necrosis if the compound is highly analgesic.

  • Receptor Validation: To prove the mechanism is µ-opioid mediated, pre-treat a separate cohort with Naloxone (an opioid antagonist) 15 minutes prior to piperidine administration. A reversal of analgesia validates the target[1][2].

Pathway Node1 4-Aminopiperidine Derivative Administration Node2 Blood-Brain Barrier Penetration Node1->Node2 Node3 µ-Opioid Receptor (GPCR) Agonism Node2->Node3 Node4 Inhibition of Adenylate Cyclase (Decreased cAMP) Node3->Node4 Node5 Hyperpolarization (K+ Efflux / Ca2+ Blockade) Node4->Node5 Node6 Analgesic Efficacy (Increased Tail-Flick Latency) Node5->Node6

Proposed µ-opioid receptor signaling pathway for piperidine analgesics.

Data Presentation & Quantitative Summaries

To ensure cross-study comparability, PK and PD data must be aggregated into standardized matrices. Below are the expected data structures for a successful 4-aminopiperidine in vivo study.

Table 1: Target Pharmacokinetic Parameters (Mouse Model)

Parameter Definition Expected Range (4-Aminopiperidines) Analytical Purpose
C_max Maximum plasma concentration 500 - 1500 ng/mL Determines acute toxicity threshold
T_max Time to reach C_max 0.5 - 2.0 Hours Dictates timing for PD efficacy assays
T_1/2 Elimination half-life 2.0 - 6.0 Hours Indicates metabolic stability
AUC_0-inf Area under the curve Dose-dependent Calculates total systemic exposure

| % F | Oral Bioavailability | 30% - 70% | Assesses viability as an oral drug |

Table 2: Analgesic Efficacy (Tail-Flick Assay) Summary

Treatment Group Dose (mg/kg) Route Baseline Latency (s) Post-Dose Latency (s) % MPE (Max Possible Effect)
Vehicle Control 0 PO 3.1 ± 0.4 3.2 ± 0.5 ~ 0%
Morphine (Standard) 5 SC 3.0 ± 0.3 8.5 ± 0.6 ~ 78%
N-butyl-1-ethyl... 10 PO 3.2 ± 0.5 7.1 ± 0.8 ~ 57%

| N-butyl-1-ethyl... + Naloxone | 10 + 1 | PO/IP | 3.1 ± 0.4 | 3.4 ± 0.4 | ~ 4% (Target Validated) |

References

  • PubMed Central (PMC). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health. Available at:[Link]

  • Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at:[Link]

  • International Scholars Journals. Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Initial Characterization of N-butyl-1-ethylpiperidin-4-amine in Cell Culture

Abstract This document provides a comprehensive framework for the initial in vitro characterization of novel chemical entities, using N-butyl-1-ethylpiperidin-4-amine as a representative example. As this compound is not...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for the initial in vitro characterization of novel chemical entities, using N-butyl-1-ethylpiperidin-4-amine as a representative example. As this compound is not extensively characterized in public literature, this guide emphasizes the foundational assays required to establish a baseline biological activity profile. We present detailed, self-validating protocols for preparing the compound and for conducting primary cytotoxicity and secondary mechanistic assays. The methodologies are grounded in established cell biology principles to ensure robust and reproducible data generation, guiding researchers from initial compound handling to data interpretation and planning subsequent investigations.

Introduction: Strategy for a Novel Compound

The journey of a novel compound from synthesis to potential application begins with a systematic evaluation of its interaction with biological systems. N-butyl-1-ethylpiperidin-4-amine, featuring a 1-ethylpiperidin-4-amine scaffold common in medicinal chemistry, requires a structured approach to unveil its bioactivity profile.[1] The primary objective is to determine its effect on cell health and viability, which establishes a therapeutic or toxicity window.

This guide details a two-stage screening process:

  • Stage 1: Foundational Viability Screening. This involves determining the compound's effect on cell metabolic activity across a range of concentrations. The primary endpoint is the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency in reducing cell viability.[2][3]

  • Stage 2: Mechanistic Exploration. If significant cytotoxicity is observed, the next logical step is to investigate the mode of cell death (e.g., apoptosis). This provides deeper insight into the compound's mechanism of action.

Success in these assays hinges on meticulous preparation and adherence to best practices in aseptic technique, which forms the bedrock of all reliable cell culture work.[4][5]

Compound Preparation & Handling

Accurate and consistent compound preparation is critical for data reproducibility.[6] Small-molecule drugs are typically supplied as a powder and must be dissolved in a suitable solvent to create a high-concentration stock solution.[6]

Physicochemical Properties & Solubility
PropertyValue/InformationRationale
Molecular Formula C₁₁H₂₄N₂Essential for calculating molecular weight and molarity.
Molecular Weight 184.33 g/mol Used to calculate the mass required for a stock solution of a specific molarity.
Recommended Solvent Dimethyl Sulfoxide (DMSO)The piperidinyl-ethylamine structure suggests low aqueous solubility. DMSO is a standard, potent solvent for such organic compounds in cell culture.[7]
Storage Powder: -20°C; Stock Solution: -80°CProtects from degradation. Aliquoting stock solutions is crucial to avoid repeated freeze-thaw cycles.[8]
Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a method for preparing a standard high-concentration stock solution.

Materials:

  • N-butyl-1-ethylpiperidin-4-amine powder

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and pipette

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L × 0.001 L × 184.33 g/mol = 1.84 mg

  • Weighing: In a sterile environment (e.g., chemical fume hood), carefully weigh 1.84 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Solubilization: Vortex the tube thoroughly until the powder is completely dissolved, ensuring the solution is clear.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. Store these aliquots at -80°C.

Foundational Assay: Cell Viability (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Experimental Design & Controls

A self-validating protocol requires a comprehensive set of controls.

Control TypeDescriptionPurpose
Untreated Cells Cells cultured in medium only.Represents 100% cell viability (negative control).
Vehicle Control Cells treated with the highest concentration of DMSO used for the test compound (e.g., 0.1%).Ensures that the solvent itself does not affect cell viability.[7]
Positive Control Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).Confirms that the assay system can detect a cytotoxic response.[12][13]
Media Blank Wells containing culture medium but no cells.Measures background absorbance from the medium and MTT reagent.[14]
Diagram: General Workflow for a Cell Viability Assay

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_readout Day 5/6: Data Acquisition p1 Seed Cells in 96-well Plate p2 Incubate for 24h (Allow Adhesion) p1->p2 t1 Prepare Serial Dilutions of Compound p2->t1 t2 Add Compound & Controls to Wells t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT Reagent to Wells t3->a1 a2 Incubate for 3-4h a1->a2 a3 Add Solubilization Solution a2->a3 a4 Incubate Overnight a3->a4 r1 Read Absorbance (570 nm) a4->r1 r2 Data Analysis (Calculate IC50) r1->r2

Caption: Workflow for a typical MTT-based cell viability experiment.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Selected cell line (e.g., HeLa, A549, or a relevant line for a specific research question)[15][16]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • N-butyl-1-ethylpiperidin-4-amine stock solution (10 mM in DMSO)

  • Doxorubicin (10 mM stock in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the test compound in complete medium. A common starting range is 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (typically ≤0.1%).[7]

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls to the appropriate wells.[17] Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18] Return the plate to the incubator for 3-4 hours.

  • Formazan Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]

  • Incubation & Measurement: Wrap the plate in foil and leave it on an orbital shaker for 15 minutes or incubate overnight at 37°C to ensure complete dissolution.[18][14] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Subtraction: Average the absorbance values from the media blank wells and subtract this value from all other readings.[14]

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).[19][20]

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100

  • IC50 Calculation: Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and determine the IC50 value.[21][22] Software such as GraphPad Prism is ideal for this analysis.[22]

Cell LineCompoundIC50 (µM) [Hypothetical Data]
HeLaN-butyl-1-ethylpiperidin-4-amine25.4
A549N-butyl-1-ethylpiperidin-4-amine42.1
MCF-7N-butyl-1-ethylpiperidin-4-amine18.9
HeLaDoxorubicin (Positive Control)0.8

Mechanistic Assay: Apoptosis Detection (Caspase-3/7 Activity)

If the MTT assay reveals significant cytotoxicity, a follow-up experiment to determine the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[23]

The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures caspase-3 and -7 activity.[24] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[23][25]

Diagram: Principle of the Caspase-Glo® 3/7 Assay

G Procaspase Procaspase-3/7 (Inactive) Caspase Active Caspase-3/7 Procaspase->Caspase Substrate Proluminescent Substrate (DEVD) Caspase->Substrate cleaves Luciferin Aminoluciferin Substrate->Luciferin releases Light Luminescent Signal (Light) Luciferin->Light Luciferase/ATP ApoptoticSignal Apoptotic Stimulus (e.g., Compound) ApoptoticSignal->Procaspase triggers activation Reagent Caspase-Glo® Reagent (Contains Substrate, Luciferase, ATP) Reagent->Substrate Reagent->Luciferin

Caption: Mechanism of light generation in the Caspase-Glo® 3/7 assay.

Protocol: Caspase-Glo® 3/7 Assay

This protocol follows the "add-mix-measure" format, making it simple and suitable for high-throughput screening.[24]

Materials:

  • Cells treated as in the MTT assay (in white-walled, opaque 96-well plates suitable for luminescence)

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Luminometer plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with the compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours) in a white-walled 96-well plate.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[24] Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[24]

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with no cells).

  • Express the data as a fold-change in luminescence relative to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vitro assessment of N-butyl-1-ethylpiperidin-4-amine. By first establishing a dose-dependent effect on cell viability with the MTT assay and then exploring the apoptotic mechanism with the Caspase-Glo® 3/7 assay, a researcher can build a robust preliminary profile of the compound's bioactivity.

Positive results from these assays would justify further investigation, including:

  • Assessing different cell death pathways (e.g., necrosis, autophagy).

  • Cell cycle analysis via flow cytometry.

  • Target identification studies based on the compound's chemical structure.

These primary screening assays are indispensable first steps in the drug discovery pipeline, enabling data-driven decisions for the continued development of novel chemical entities.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved March 21, 2026, from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin.
  • Lab Manager. (2025, October 23). Mastering Aseptic Technique: The Foundation of Successful Cell Culture.
  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved March 21, 2026, from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved March 21, 2026, from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved March 21, 2026, from [Link]

  • EuroBioBank. (n.d.). ASEPTIC AND GOOD CELL CULTURE TECHNIQUES.
  • Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved March 21, 2026, from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved March 21, 2026, from [Link]

  • faCellitate. (n.d.). Fundamental techniques used in cell culture. Retrieved March 21, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 21, 2026, from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual.
  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved March 21, 2026, from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved March 21, 2026, from [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved March 21, 2026, from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved March 21, 2026, from [Link]

  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved March 21, 2026, from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved March 21, 2026, from [Link]

  • ASH Publications. (2016, December 15). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Retrieved March 21, 2026, from [Link]

  • MDPI. (2024, June 9). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages. Retrieved March 21, 2026, from [Link]

Sources

Application

purification and recrystallization techniques for N-butyl-1-ethylpiperidin-4-amine

Introduction: The Critical Role of Purity N-butyl-1-ethylpiperidin-4-amine is a substituted diamine that serves as a crucial building block in modern medicinal chemistry and drug development. Its bifunctional nature, fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity

N-butyl-1-ethylpiperidin-4-amine is a substituted diamine that serves as a crucial building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring both a secondary and a tertiary amine within a piperidine scaffold, makes it a versatile intermediate for creating complex molecular architectures with potential therapeutic applications. The synthesis of such molecules often involves multi-step processes like reductive amination or N-alkylation, which can introduce a variety of impurities, including unreacted starting materials, over-alkylated byproducts, and residual reagents.[1][2]

For its effective use in pharmaceutical synthesis, where reaction outcomes and product safety are paramount, achieving near-absolute purity of N-butyl-1-ethylpiperidin-4-amine is not merely desirable but essential. This application note provides a comprehensive guide with detailed, field-proven protocols for the purification of this key intermediate by leveraging advanced flash chromatography and optimized recrystallization techniques.

Physicochemical Properties & Safety Mandates

A thorough understanding of the compound's properties is foundational to developing effective purification strategies and ensuring laboratory safety. While comprehensive experimental data for N-butyl-1-ethylpiperidin-4-amine is not extensively published, the following table consolidates calculated values and estimates based on structurally similar piperidine derivatives.

PropertyValue / InformationSource / Rationale
IUPAC Name N-butyl-1-ethylpiperidin-4-amine-
Molecular Formula C₁₁H₂₄N₂Calculated
Molecular Weight 184.33 g/mol Calculated
CAS Number Not readily available-
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidAnalogy to similar amines
Boiling Point Estimated > 200 °C at atm. pressureExtrapolated from N-ethylpiperidin-4-amine (186 °C)[1]
Solubility Soluble in common organic solvents (Methanol, Ethanol, DCM, Ethyl Acetate). Limited solubility in non-polar solvents (Hexane).General amine properties[3]

Safety First: Handling Protocols for Amines

Substituted amines like N-butyl-1-ethylpiperidin-4-amine are classified as hazardous materials and must be handled with stringent safety protocols.[4]

  • Corrosivity and Irritation: Assumed to be a skin and eye irritant, potentially causing severe burns.[4][5] Always handle inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles at all times.

  • Inhalation/Ingestion: Avoid breathing vapors or mists.[5] Ingestion may be harmful or fatal.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.[5]

Strategic Purification: From Crude to Pure

The optimal purification strategy depends on the nature and quantity of impurities. For N-butyl-1-ethylpiperidin-4-amine, a sequential approach involving flash chromatography followed by recrystallization (if the material is solid) often yields the highest purity.

The Challenge of Amine Chromatography

Purifying amines on standard silica gel can be problematic. The acidic nature of silanols (Si-OH) on the silica surface leads to strong, often irreversible, binding of basic amines. This results in poor peak shape, tailing, and low recovery. To counteract this, two primary strategies are employed:

  • Mobile Phase Modification: Adding a small amount of a competitive base, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase neutralizes the acidic sites and improves elution.

  • Amine-Functionalized Silica: Using a stationary phase where the silica surface is chemically modified with an amine-containing functional group provides a more inert surface, leading to significantly improved peak shape and predictable retention without mobile phase modifiers.[7] This is often the preferred method for achieving high-resolution separations.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for removing minor impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).[8] For novel compounds, a systematic solvent screening is the first and most critical step.

Detailed Experimental Protocols

Protocol 1: Purification via Amine-Modified Flash Chromatography

This protocol is designed for the purification of 1-10 g of crude N-butyl-1-ethylpiperidin-4-amine.

Materials and Reagents:

  • Crude N-butyl-1-ethylpiperidin-4-amine

  • Biotage® SNAP KP-NH or similar amine-functionalized silica cartridge[7]

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N), Reagent grade (for optional mobile phase modification if using standard silica)

  • Flash Chromatography System (e.g., Biotage Isolera™)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary Evaporator

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~1 g of the crude material in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Add a small amount of silica gel (~2-3 times the sample weight) and concentrate to a dry powder using a rotary evaporator. This dry-loading technique generally provides superior separation compared to liquid injection.

  • TLC Method Development: Develop a suitable mobile phase using TLC. A good starting point is a gradient of Ethyl Acetate in Hexane.

    • Spot the crude material on a TLC plate.

    • Develop the plate in various solvent systems (e.g., 10%, 20%, 40% EtOAc in Hexane).

    • Aim for a retention factor (Rƒ) of ~0.2-0.3 for the target compound in the final elution conditions for optimal separation. If using standard silica, add 0.5-1% Et₃N to the mobile phase.

  • Column Equilibration: Install the amine-functionalized silica cartridge on the flash system. Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane) for at least 2-3 column volumes.

  • Loading and Elution: Load the prepared dry-load sample onto the column. Begin the elution based on the TLC results. A typical gradient might be:

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate

    • Gradient: 5-50% B over 10-15 column volumes.

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-butyl-1-ethylpiperidin-4-amine.

Protocol 2: High-Purity Recrystallization

This protocol is applicable if the purified compound is a solid at room temperature or if a crystalline salt form is desired.

Materials and Reagents:

  • Purified N-butyl-1-ethylpiperidin-4-amine

  • Screening solvents: Ethanol, Methanol, Isopropanol (IPA), Acetonitrile, Ethyl Acetate, Heptane

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Step 1: Solvent System Screening (Microscale)

  • Place ~20-30 mg of the compound into several small test tubes.

  • Add a few drops of a single solvent to each tube at room temperature. Observe solubility.

  • If insoluble, heat the tube gently. If the compound dissolves, it's a potential candidate.

  • Cool the dissolved solutions to room temperature and then in an ice bath. Observe for crystal formation.

  • The ideal single solvent will show poor solubility at room temperature but high solubility when hot.

  • If no single solvent is ideal, test mixed solvent systems.[8] Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., Methanol) and add a "bad" solvent (one it's insoluble in, e.g., water or Heptane) dropwise until the solution becomes cloudy (the cloud point). Heat to clarify and then cool to induce crystallization.[8] A mixture of Ethyl Acetate and Heptane is often effective for moderately polar compounds.

Step 2: Bulk Recrystallization Procedure (Example: EtOAc/Heptane)

  • Place the solid material (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar.

  • Add the minimum volume of hot Ethyl Acetate required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If any insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slowly add hot Heptane to the clear solution dropwise while stirring until a faint, persistent cloudiness appears. Add a few more drops of hot Ethyl Acetate to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Gently break the vacuum, add a small amount of ice-cold Heptane to wash the crystals, and re-apply the vacuum to pull the solvent through.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Visualization of Workflow

Purification_Workflow cluster_start Starting Material cluster_purification Primary Purification cluster_refinement Final Refinement cluster_qc Quality Control & Final Product Crude Crude Product (from synthesis) TLC TLC Method Development Crude->TLC 1. Analyze Flash Amine-Modified Flash Chromatography TLC->Flash 2. Optimize SolventScreen Solvent Screening Flash->SolventScreen 3. Isolate & Assess Recrystal Recrystallization SolventScreen->Recrystal 4. Select System QC Purity Analysis (HPLC, GC-MS, NMR) Recrystal->QC 5. Collect & Dry Final Pure Crystalline Solid (>99.5%) QC->Final 6. Verify

Caption: A logical workflow for the purification of N-butyl-1-ethylpiperidin-4-amine.

Quality Control and Final Assessment

The purity of the final product must be rigorously verified.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a basic modifier (e.g., 0.1% diethylamine) and a UV or mass spectrometer detector is a robust method for purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of structurally similar impurities.

  • Melting Point: A sharp melting point range is a strong indicator of high purity for a crystalline solid.

By implementing these detailed protocols and analytical checks, researchers and drug development professionals can confidently produce high-purity N-butyl-1-ethylpiperidin-4-amine, ensuring the integrity and success of their subsequent synthetic endeavors.

References

  • Cayman Chemical. (2023, August 10). Safety Data Sheet for N-phenylpiperidin-4-amine. Link

  • Fisher Scientific. (2025, December 18). Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxylate. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Link

  • Gedschold, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7296. Link

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. Link

  • PubChem - National Institutes of Health. 1-Ethylpiperidin-4-amine. Link

  • Fisher Scientific. (2025, December 18). Safety Data Sheet for ETHYLPIPERIDINE. Link

  • Arulraj, R., & Karvembu, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Link

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Link

  • Antibodies.com. Safety Data Sheet for 1-(2-Aminoethyl)piperidine. Link

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Link

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Link

  • University of Colorado Boulder. Recrystallization Lab Document. Link

  • NextSDS. N-butyl-1-methylpiperidin-4-amine — Chemical Substance Information. Link

  • PubChem - National Institutes of Health. N-ethylpiperidin-4-amine. Link

  • BenchChem. (2025). Chemical properties of Ethyl-piperidin-4-ylmethyl-amine. Link

  • ResearchGate. (2025, December). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Link

  • Environmental Science. n-Butylamine by GC/FID - Analytical Method. Link

  • Koei Chemical Co., Ltd. N-Ethylpiperidine. Link

  • University of California, Irvine. Mixed Solvent Recrystallization. Link

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Link

Sources

Method

Application Notes and Protocols for High-Throughput Screening of a Focused Library of N-Aryl/Alkyl-1-ethylpiperidin-4-amine Derivatives

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Core for Modulating GPCR Signaling The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevale...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Core for Modulating GPCR Signaling

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for interacting with a wide array of biological targets. Within this class, the 4-aminopiperidine substructure offers a particularly versatile platform for generating chemical diversity, enabling fine-tuning of pharmacological properties.[3][4]

This application note details a comprehensive workflow for the synthesis and high-throughput screening (HTS) of a focused library of N-substituted-1-ethylpiperidin-4-amine derivatives, using the representative compound N-butyl-1-ethylpiperidin-4-amine as a case study. We will explore the rationale behind a parallel synthesis approach to generate a library of analogs and their subsequent evaluation in a cell-based G-protein coupled receptor (GPCR) assay. Specifically, we will focus on a calcium mobilization assay, a robust and widely used HTS method for identifying modulators of GPCRs that signal through the Gαq pathway.

The protocols herein are designed to be self-validating, with integrated quality control steps to ensure the generation of high-quality, reproducible data suitable for hit identification and subsequent structure-activity relationship (SAR) studies.

Part 1: Synthesis of a Focused Library of N-Substituted-1-ethylpiperidin-4-amine Derivatives

A key strategy in early-stage drug discovery is the rapid generation of a library of structurally related compounds to explore the chemical space around a core scaffold. For the 4-aminopiperidine core, reductive amination is a highly efficient and versatile method for introducing a wide range of substituents at the 4-amino position.[5]

General Protocol for Parallel Reductive Amination

This protocol describes the parallel synthesis of a library of N-substituted-1-ethylpiperidin-4-amine derivatives from the readily available starting material, 1-ethyl-4-piperidone.[6]

Materials:

  • 1-ethyl-4-piperidone

  • A diverse set of primary amines (e.g., butylamine, benzylamine, aniline derivatives)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well deep-well plates

Procedure:

  • Amine Stock Preparation: Prepare 0.5 M stock solutions of a diverse panel of primary amines in DCE in a 96-well plate format.

  • Reaction Setup: To a 96-well deep-well plate, add 1-ethyl-4-piperidone (1.0 eq) dissolved in DCE (to a final concentration of 0.2 M).

  • Amine Addition: Add the amine stock solutions (1.2 eq) to the corresponding wells of the reaction plate. Seal the plate and agitate at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: In a fume hood, add sodium triacetoxyborohydride (1.5 eq) portion-wise to each well. Caution: The reaction may effervesce.

  • Reaction Incubation: Seal the plate and agitate at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: The organic extracts can be purified using a 96-well format silica gel filtration or by preparative HPLC-MS for compounds of particular interest.

  • Quality Control: Analyze a representative set of purified compounds by LC-MS and ¹H NMR to confirm identity and purity.

Synthesis Workflow Diagram

G start Start: 1-ethyl-4-piperidone & Diverse Amines stock_prep Prepare 0.5 M Amine Stock Solutions in DCE (96-well plate) start->stock_prep reaction_setup Dispense 1-ethyl-4-piperidone in DCE to 96-well deep-well plate start->reaction_setup amine_add Add Amine Stock Solutions (1.2 eq) stock_prep->amine_add reaction_setup->amine_add imine_formation Incubate at RT for 30 min (Imine Formation) amine_add->imine_formation reduction Add Sodium Triacetoxyborohydride (1.5 eq) imine_formation->reduction incubation Incubate at RT for 12-18 h reduction->incubation workup Quench with NaHCO₃ & Extract with DCM incubation->workup purification Purify via 96-well Silica Filtration or HPLC-MS workup->purification qc QC: LC-MS & ¹H NMR purification->qc end Final Library of N-substituted-1-ethylpiperidin-4-amines qc->end G ligand Test Compound (e.g., N-butyl-1-ethylpiperidin-4-amine) receptor Gαq-Coupled GPCR ligand->receptor g_protein Gαq Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃ Receptor ca_release Ca²⁺ Release er->ca_release fluorescence Increased Fluorescence ca_release->fluorescence Fluo-8 Dye Binding

Caption: Gαq signaling pathway leading to calcium mobilization and fluorescence.

Detailed HTS Protocol

Materials:

  • HEK293 cells stably expressing the target Gαq-coupled GPCR

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye loading solution (e.g., Fluo-8 AM with probenecid)

  • 384-well black, clear-bottom assay plates

  • Test compounds (solubilized in DMSO) and control agonist

  • Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well assay plates at an optimized density and incubate overnight to allow for cell attachment.

  • Dye Loading: Aspirate the cell culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Plate Preparation: Prepare a 384-well compound plate containing the library compounds, a known agonist for the positive control, and DMSO for the negative control. Perform serial dilutions for dose-response curves.

  • Assay Execution: Place the cell plate and the compound plate into the fluorescent plate reader. The instrument will add the compounds from the compound plate to the cell plate while simultaneously measuring the fluorescence intensity over a period of 2-3 minutes.

  • Data Acquisition: Record the fluorescence intensity before and after compound addition. The change in fluorescence (ΔF) is indicative of receptor activation.

Data Analysis and Interpretation

The primary output from the screen is the change in fluorescence intensity upon compound addition. This data can be used to identify "hits" and to characterize their potency and efficacy.

  • Normalization: Normalize the data to the positive (known agonist) and negative (DMSO) controls on each plate.

  • Hit Identification: Compounds that elicit a response above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls) are considered primary hits.

  • Dose-Response Curves: For active compounds, plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Structure-Activity Relationship (SAR): Analyze the EC₅₀ values across the library of derivatives to identify structural features that contribute to activity. For example, compare the activity of compounds with aliphatic vs. aromatic substituents at the N-position.

Hypothetical Screening Data
Compound IDN-SubstituentEC₅₀ (nM)Eₘₐₓ (%)
1 n-Butyl 125 95
2Benzyl85102
34-Chlorobenzyl4598
4Phenyl55075
5Cyclohexyl32088

This hypothetical data suggests that aromatic substituents on the nitrogen atom are generally more potent than aliphatic ones, and that electron-withdrawing groups on the phenyl ring (e.g., 4-chloro) may enhance activity.

Conclusion

The 4-aminopiperidine scaffold provides a fertile ground for the discovery of novel modulators of GPCRs and other biological targets. The combination of efficient parallel synthesis, such as the reductive amination protocol described, with robust HTS assays like the calcium mobilization assay, enables the rapid exploration of SAR and the identification of promising lead compounds. This integrated approach is a powerful strategy in modern drug discovery, facilitating the journey from a privileged core structure to a potential therapeutic candidate.

References

  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kovacs, J. P., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7293. [Link]

  • NextSDS. (n.d.). N-butyl-1-methylpiperidin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • NextSDS. (n.d.). N-ethylpiperidin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Sharma, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37831-37847. [Link]

  • Gaba, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals, 17(7), 843. [Link]

  • Al-Hourani, B. J., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 654. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7955-7967. [Link]

  • Reddy, T. S., et al. (2023). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ChemistrySelect, 8(15), e202204712. [Link]

  • Rather, M. A., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3862. [Link]

  • Drug Enforcement Administration. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register, 87(216), 67521-67523. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

Sources

Application

Application Note: Derivatization Strategies for the Analysis of N-butyl-1-ethylpiperidin-4-amine Analogs

Abstract N-butyl-1-ethylpiperidin-4-amine and its analogs are piperidine-based structures that present significant challenges for direct analytical characterization.[1][2] Their high polarity, low volatility, and lack of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-butyl-1-ethylpiperidin-4-amine and its analogs are piperidine-based structures that present significant challenges for direct analytical characterization.[1][2] Their high polarity, low volatility, and lack of a native chromophore often result in poor chromatographic performance and low detection sensitivity.[3][4] Chemical derivatization is an essential strategy to overcome these limitations. This guide provides an in-depth exploration of three robust derivatization methodologies—acylation, silylation, and chiral derivatization—to enhance the analysis of these secondary amine analogs by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC). Detailed, field-tested protocols are presented, explaining not only the procedural steps but also the underlying chemical principles and rationale for method selection, empowering researchers to achieve reliable and sensitive analysis.

Introduction: The Analytical Challenge

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][5] Analogs of N-butyl-1-ethylpiperidin-4-amine are important as synthetic building blocks and can also be encountered in forensic analysis as analogs of controlled substances like fentanyl.[5][6] However, the secondary amine functional group imparts physicochemical properties that complicate analysis. Direct injection often leads to significant peak tailing on common GC columns due to strong interactions with active sites and poor volatility.[7] In HPLC, their lack of a UV-absorbing or fluorescent moiety makes detection challenging without resorting to universal detectors like mass spectrometry, which may still suffer from poor ionization efficiency.[3][8]

Derivatization addresses these issues by chemically modifying the polar N-H group.[4][7] This single step can simultaneously:

  • Increase Volatility and Thermal Stability: By replacing the active hydrogen with a non-polar group, the molecule becomes more suitable for GC analysis.[4]

  • Improve Chromatographic Peak Shape: Masking the polar amine minimizes undesirable column interactions, resulting in sharper, more symmetrical peaks.

  • Enhance Detectability: The addition of specific functional groups can introduce a strong chromophore for LC-UV analysis or provide highly specific fragmentation patterns for mass spectrometry.[9][10]

  • Enable Chiral Separation: Reaction with an enantiomerically pure reagent creates diastereomers that can be resolved on standard achiral columns.[8][11]

This document serves as a practical guide for selecting and implementing the appropriate derivatization strategy based on the analytical objective.

General Derivatization Workflow

The derivatization process transforms the initial analyte into a product with superior analytical characteristics. The choice of reagent and technique is dictated by the target instrumentation and the specific information required (e.g., quantification, stereoisomeric purity).

G cluster_analyte Starting Material cluster_methods Derivatization Method cluster_analysis Analytical Outcome Analyte N-butyl-1-ethylpiperidin-4-amine Analog Acylation Acylation (e.g., PFPA, BzCl) Analyte->Acylation Masks N-H Adds Functionality Silylation Silylation (e.g., BSTFA) Analyte->Silylation Masks N-H Increases Volatility Chiral Chiral Derivatization (e.g., l-TPC) Analyte->Chiral Forms Diastereomers GCMS Improved Volatility & MS Fragmentation (GC-MS) Acylation->GCMS LCUV Enhanced Detection (LC-UV/MS) Acylation->LCUV Silylation->GCMS ChiralSep Enantiomeric Resolution (GC/LC) Chiral->ChiralSep G Racemate Racemic Analyte (R- and S-enantiomers) Reaction Reaction Racemate->Reaction CDA Chiral Derivatizing Agent (e.g., l-TPC) CDA->Reaction Diastereomers Diastereomeric Mixture (R-Analyte-l-TPC) (S-Analyte-l-TPC) Reaction->Diastereomers Column Achiral GC/LC Column Diastereomers->Column Separation Separated Peaks Column->Separation

Sources

Method

Title: Elucidating the Mass Spectrometry Fragmentation Pathways of N-butyl-1-ethylpiperidin-4-amine

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed examination of the gas-phase fragmentation behavior of N-butyl-1-ethylpiperidin-4-amine, a substit...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed examination of the gas-phase fragmentation behavior of N-butyl-1-ethylpiperidin-4-amine, a substituted 4-aminopiperidine derivative. Piperidine scaffolds are fundamental components in a multitude of pharmaceutical agents, making the precise characterization of their analogues critical for drug discovery, development, and quality control.[1][2] Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways of the protonated molecule [M+H]⁺. The discussion herein is grounded in the principles of ion chemistry, focusing on key fragmentation mechanisms such as alpha-cleavage, ring-opening pathways, and substituent-driven dissociations. This document serves as a technical guide for researchers, offering both a theoretical framework for fragmentation and a practical, step-by-step protocol for instrumental analysis.

Introduction: The Significance of Piperidine Scaffolds

Piperidine and its derivatives are a ubiquitous class of heterocyclic amines, forming the structural core of countless natural products and synthetic pharmaceuticals. The inherent basicity of the piperidine nitrogen and its capacity for diverse substitution patterns make it a privileged scaffold in medicinal chemistry. N-butyl-1-ethylpiperidin-4-amine contains two key basic sites: a tertiary amine within the piperidine ring and a primary amine on the C4-substituent. Understanding the fragmentation of such molecules is paramount for their unambiguous identification in complex matrices, for metabolite identification studies, and for the structural elucidation of novel related compounds.

This guide focuses on the analysis using soft ionization techniques like Electrospray Ionization (ESI), which typically yields a protonated molecular ion [M+H]⁺, preserving the intact molecule for subsequent fragmentation analysis via Collision-Induced Dissociation (CID).[3]

Ionization and Precursor Ion Formation

Given the presence of two basic nitrogen atoms, N-butyl-1-ethylpiperidin-4-amine is readily protonated in the ESI source. Positive ion mode is therefore the preferred method of analysis.[2] The tertiary amine within the ring is generally more basic than the primary exocyclic amine, making it a likely primary site of protonation in the gas phase.

  • Molecular Formula: C₁₁H₂₆N₂

  • Monoisotopic Mass: 186.2147 u

  • Precursor Ion [M+H]⁺: 187.2225 m/z

The initial full scan mass spectrum should prominently feature the [M+H]⁺ ion at m/z 187.2, which is then selected as the precursor for tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

Upon collisional activation, the internal energy of the [M+H]⁺ precursor ion increases, leading to the cleavage of its weakest bonds.[4][5] The resulting fragmentation pattern is a unique signature of the molecule's structure. The key fragmentation pathways for N-butyl-1-ethylpiperidin-4-amine are dominated by cleavages adjacent to the nitrogen atoms and reactions involving the alkyl substituents.

Pathway I: α-Cleavage and Ring Fission

Alpha-cleavage, the scission of a carbon-carbon bond adjacent to a nitrogen atom, is a dominant fragmentation pathway for amines as it leads to the formation of a resonance-stabilized iminium ion.

  • Loss of Ethyl Group: Cleavage of the N-C(ethyl) bond can occur, but a more common pathway for N-alkyl groups is the loss of a neutral alkene. The protonated precursor can undergo a rearrangement to eliminate ethene (C₂H₄), resulting in a fragment ion at m/z 159.2 .

  • Ring-Initiated Cleavage: Cleavage of the C2-C3 bond (alpha to the ring nitrogen) can initiate a ring-opening cascade. This can lead to the formation of various acyclic fragment ions. A prominent fragment arises from the cleavage of the C2-C3 and C5-C6 bonds, leading to the formation of a stable N-ethyl aziridinium ion and the loss of the C4-substituent group.

Pathway II: Substituent-Driven Fragmentation

The fragmentation is also heavily directed by the 4-butylamine substituent.

  • Loss of Butylamine: A major and diagnostic fragmentation is the cleavage of the C4-N bond of the side chain. This results in the elimination of a neutral butylamine molecule (C₄H₁₁N), generating a characteristic piperidinyl cation at m/z 114.1 .

  • Cleavage within the Butyl Chain: Fragmentation can also occur along the butyl chain itself. This can include the loss of propene (C₃H₆) via a McLafferty-type rearrangement, leading to a fragment at m/z 145.2 , or the formation of a butyl cation (C₄H₉⁺) at m/z 57.1 .

  • Formation of Butylammonium Ion: Cleavage of the bond between the piperidine ring (at C4) and the side-chain methylene group can yield a protonated butylamine fragment at m/z 74.1 .

The interplay of these pathways results in a characteristic mass spectrum that serves as a fingerprint for the compound.

G cluster_main Predicted Fragmentation of N-butyl-1-ethylpiperidin-4-amine cluster_path1 Pathway I: Ring & N-Ethyl Cleavage cluster_path2 Pathway II: C4-Substituent Cleavage parent [M+H]⁺ m/z 187.2 frag1 Fragment m/z 159.2 parent->frag1 - C₂H₄ (28 Da) frag4 N-Ethyl Piperidinium m/z 128.1 parent->frag4 Ring Opening & Loss of C₄H₉ frag2 Fragment m/z 114.1 parent->frag2 - C₄H₁₁N (73 Da) frag3 Butylammonium m/z 74.1 parent->frag3 Ring-Substituent Cleavage frag5 Butyl Cation m/z 57.1 parent->frag5 Side-Chain Cleavage

Caption: Predicted major fragmentation pathways for protonated N-butyl-1-ethylpiperidin-4-amine.

Summary of Expected Product Ions

The following table summarizes the key theoretical fragment ions expected in the CID spectrum of N-butyl-1-ethylpiperidin-4-amine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these ions.[2]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Origin
187.2159.228.0 (C₂H₄)Loss of ethene from the N-ethyl group
187.2145.242.0 (C₃H₆)Loss of propene from butyl chain
187.2114.173.1 (C₄H₁₁N)Loss of butylamine via C4-N cleavage
187.274.1113.1Formation of butylammonium ion
187.257.1130.1Formation of butyl cation (C₄H₉⁺)

Experimental Protocol: Analysis by ESI-MS/MS

This protocol outlines a general method for the analysis of N-butyl-1-ethylpiperidin-4-amine using a tandem mass spectrometer, such as a triple quadrupole or Q-TOF instrument.

Sample Preparation
  • Stock Solution: Accurately prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6]

  • Working Solution: Dilute the stock solution with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography & Mass Spectrometry Conditions
ParameterRecommended SettingRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for amine compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures efficient protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse phase.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.
Injection Volume 1 - 5 µLTo avoid column overloading.
Ionization Mode ESI PositiveAnalyte contains basic nitrogens, ideal for protonation.[2]
Full Scan Range m/z 50 - 400To detect the precursor ion [M+H]⁺ at m/z 187.2.
Product Ion Scan Precursor: m/z 187.2Isolate and fragment the ion of interest.
Collision Gas Argon or NitrogenStandard inert gases for CID.[2]
Collision Energy 10 - 40 eV (Optimization Required)Energy must be ramped to observe both primary and secondary fragments.
Data Analysis
  • Precursor Identification: In the full scan data, locate the peak corresponding to the [M+H]⁺ ion at m/z 187.2.

  • Fragment Matching: Analyze the product ion scan (MS/MS spectrum) and match the observed fragment m/z values to the predicted values in the table above.

  • Pathway Confirmation: Use the relative intensities of the fragment ions to infer the most favorable fragmentation pathways. The loss of butylamine (leading to m/z 114.1) is expected to be a highly abundant pathway.

  • Structural Verification: The resulting fragmentation pattern provides a high degree of confidence in the structural identity of the analyte.

G cluster_workflow General Experimental Workflow prep 1. Sample Preparation (Stock & Working Solutions) inject 2. LC Separation (Reverse Phase) prep->inject ms1 3. MS Analysis (Full Scan) (Identify [M+H]⁺ at m/z 187.2) inject->ms1 ms2 4. MS/MS Analysis (Product Ion Scan) (Isolate & Fragment m/z 187.2) ms1->ms2 interpret 5. Data Interpretation (Match Fragments to Pathways) ms2->interpret confirm 6. Structural Confirmation interpret->confirm

Caption: A typical experimental workflow for the MS analysis of N-butyl-1-ethylpiperidin-4-amine.

Conclusion

The mass spectral fragmentation of N-butyl-1-ethylpiperidin-4-amine under ESI-MS/MS conditions is predictable and highly characteristic. The key fragmentation pathways involve the neutral loss of ethene from the N-ethyl group and, most diagnostically, the loss of butylamine from the C4 substituent, yielding major fragments at m/z 159.2 and m/z 114.1, respectively. The protocols and theoretical framework provided in this application note offer a robust system for the identification and structural confirmation of this compound and can serve as a valuable reference for the analysis of other N-alkylated and 4-amino-substituted piperidine derivatives in a research and development setting.

References

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation Tandem Mass Spectrometry for Peptide Identification. PMC. Available at: [Link]

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed. Available at: [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate. Available at: [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. NSF PAR. Available at: [Link]

  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. MDPI. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Piperine mass fragments: possible structures of major mass spectral fragments of piperines. ResearchGate. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. ResearchGate. Available at: [Link]

  • Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PMC. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. MACEDONIAN PHARMACEUTICAL BULLETIN. Available at: [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of Stable N-butyl-1-ethylpiperidin-4-amine Stock Solutions

Introduction and Pharmacological Relevance In modern drug discovery, aliphatic diamines such as N-butyl-1-ethylpiperidin-4-amine serve as critical structural motifs. Derivatives of 1-ethylpiperidin-4-amine are frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

In modern drug discovery, aliphatic diamines such as N-butyl-1-ethylpiperidin-4-amine serve as critical structural motifs. Derivatives of 1-ethylpiperidin-4-amine are frequently utilized as key building blocks in the synthesis of potent kinase inhibitors, such as CDK9 inhibitors designed to counteract Osimertinib-resistant non-small cell lung cancer[1]. Furthermore, they are integral to the development of lysosomotropic autophagy inhibitors that sensitize BRAF V600E mutant melanomas to targeted therapies[2].

Despite its utility, researchers frequently encounter irreproducibility in high-throughput screening (HTS) and cell-based assays when using this compound. As a Senior Application Scientist, I have observed that this is rarely a failure of the biological assay itself, but rather a consequence of poor stock solution management. This application note provides a self-validating, causality-driven protocol for preparing and maintaining stable stock solutions of N-butyl-1-ethylpiperidin-4-amine.

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the first step in preventing its degradation. The compound features both a tertiary piperidine nitrogen and a secondary exocyclic amine, making it highly basic and lipophilic in its free base form.

Table 1: Physicochemical Properties of N-butyl-1-ethylpiperidin-4-amine

PropertyValue / Description
Chemical Name N-butyl-1-ethylpiperidin-4-amine
CAS Number 1019489-97-4
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
Physical Form Colorless to pale yellow liquid / low-melting solid (Free Base)
Estimated pKa ~10.4 (Piperidine N), ~10.1 (Secondary Amine)
Primary Solvent Anhydrous DMSO (≤0.005% H₂O)

The Causality of Degradation: Why Standard Protocols Fail

Standard laboratory practices often dictate dissolving compounds in standard-grade Dimethyl Sulfoxide (DMSO) and storing them at -20°C. For N-butyl-1-ethylpiperidin-4-amine, this approach guarantees rapid degradation due to three atmospheric interactions:

  • Carbamate Salt Formation (The CO₂ Effect): Secondary amines react spontaneously with atmospheric carbon dioxide to form insoluble carbamate salts. If you observe a white precipitate in your DMSO stock after a few weeks, it is likely the carbamate, not the free base crashing out.

  • N-Oxide Formation (The O₂ Effect): Both nitrogen centers are susceptible to oxidation. Dissolved oxygen in standard DMSO converts the active amine into an N-oxide, drastically shifting its binding affinity and rendering it inactive in target-based assays.

  • Hygroscopicity (The H₂O Effect): DMSO is highly hygroscopic. As it absorbs water from the air, the solubility of the highly lipophilic free base decreases, leading to micro-precipitation and inaccurate dosing concentrations.

Degradation Amine N-butyl-1-ethylpiperidin-4-amine (Free Base) NOxide N-Oxide Formation (Loss of potency) Amine->NOxide + O2 Carbamate Carbamate Salt Formation (Precipitation/Insolubility) Amine->Carbamate + CO2 Hydrolysis Solvation/pH Shift (Altered assay baseline) Amine->Hydrolysis + H2O O2 Oxygen (O2) from air O2->NOxide CO2 Carbon Dioxide (CO2) from air CO2->Carbamate H2O Moisture (H2O) from air/solvent H2O->Hydrolysis

Figure 2: Atmospheric degradation pathways of aliphatic amines impacting stock stability.

Experimental Workflow

Workflow A 1. Equilibration Bring vial to RT in desiccator B 2. Weighing Analytical balance (Inert atm) A->B C 3. Dissolution Add Anhydrous DMSO (≤0.005% H2O) B->C D 4. Homogenization Vortex & Sonicate (if needed) C->D E 5. Filtration 0.22 µm PTFE syringe filter D->E F 6. Aliquoting Dispense into amber glass vials E->F G 7. Inerting Argon overlay to displace air F->G H 8. Storage Seal & Store at -20°C to -80°C G->H

Figure 1: Step-by-step workflow for preparing stable N-butyl-1-ethylpiperidin-4-amine stocks.

Step-by-Step Methodology

To establish a self-validating system, this protocol removes environmental variables that lead to degradation.

Required Materials:

  • Anhydrous DMSO (packaged under Argon, ≤0.005% H₂O).

  • Argon gas line (Argon is prioritized over Nitrogen because it is denser than air and effectively "blankets" the solution).

  • 0.22 µm PTFE syringe filters (Do not use PES or Cellulose Acetate, as DMSO will dissolve the membrane and contaminate your stock).

  • Amber glass HPLC vials with PTFE-lined septa.

Procedure:

  • Equilibration: Remove the bulk powder/oil from the freezer and place it in a desiccator to warm to room temperature (approx. 30 minutes). Causality: Opening a cold vial introduces condensation, instantly ruining the anhydrous environment.

  • Mass Calculation:

    • For a 10 mM stock: Weigh 1.84 mg per 1.0 mL of DMSO.

    • For a 50 mM stock: Weigh 9.22 mg per 1.0 mL of DMSO.

  • Weighing: Under a stream of dry inert gas (or inside a glovebox), weigh the calculated mass into a sterile glass vial.

  • Dissolution: Using a positive displacement pipette (to account for DMSO's high viscosity), add the exact volume of Anhydrous DMSO.

  • Homogenization: Vortex for 30 seconds. If the compound is stubborn, sonicate in a room-temperature water bath for 2–5 minutes. Avoid heating above 37°C to prevent thermal oxidation.

  • Sterile Filtration: Draw the solution into a glass syringe and filter through a 0.22 µm PTFE membrane. This ensures sterility for long-term cell culture assays.

  • Aliquoting: Dispense the stock into single-use aliquots (e.g., 50 µL) into amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and oxygen.

  • Inerting and Sealing: Gently blow a stream of Argon gas directly into the headspace of each vial for 5 seconds. Immediately cap with a PTFE-lined septum and seal the edges with Parafilm.

  • Storage: Store at -80°C for long-term stability (up to 12 months) or -20°C for short-term use (up to 3 months).

Quality Control and Troubleshooting

A robust protocol must anticipate failure points. Use the following matrix to troubleshoot unexpected assay results or physical changes in your stock solutions.

Table 2: Troubleshooting Matrix for Amine Stock Solutions

Observed IssueMechanistic CauseCorrective Action
White precipitate upon thawing Carbamate salt formation due to CO₂ exposure, or moisture-induced crashing.Discard the aliquot. Ensure future stocks are prepared with an Argon overlay and strictly anhydrous DMSO.
Gradual loss of assay potency N-oxide formation via dissolved O₂ or photo-oxidation.Utilize amber glass vials to block UV light. Ensure DMSO is degassed or purchased sealed under inert gas.
Unexpected toxicity in cell assays pH shock to the cell media. The free base is highly alkaline (pKa ~10.4).Pre-dilute the DMSO stock into a strongly buffered intermediate solution (e.g., 100 mM HEPES, pH 7.4) before adding to cells.
Filter clogging during prep Incompatible filter membrane (e.g., Cellulose Acetate) melting in DMSO.Switch immediately to PTFE (Polytetrafluoroethylene) or Nylon membranes rated for organic solvents.

References

  • Rational Design of a Potent, Selective, and Metabolically Stable CDK9 Inhibitor to Counteract Osimertinib Resistance through Mcl-1 Suppression and Enhanced BRD4 Co-Targeting Journal of Medicinal Chemistry URL:[Link]

  • Development of potent autophagy inhibitors that sensitize oncogenic BRAF V600E mutant melanoma tumor cells to vemurafenib Autophagy URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-butyl-1-ethylpiperidin-4-amine

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, you are likely leveraging the reductive amination of 1-ethylpiperidin-4-one with n-butylamine to synthesize N-butyl-1-ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, you are likely leveraging the reductive amination of 1-ethylpiperidin-4-one with n-butylamine to synthesize N-butyl-1-ethylpiperidin-4-amine. While this carbon-nitrogen bond formation is a staple in medicinal chemistry, researchers frequently encounter yield bottlenecks due to competing side reactions, stalled equilibriums, or product loss during workup.

This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Synthetic Strategy & Mechanistic Overview

The synthesis relies on the condensation of a primary amine (n-butylamine) with a ketone (1-ethylpiperidin-4-one) to form a transient imine, which is subsequently reduced to the target secondary amine. Controlling the kinetics of imine formation versus the rate of reduction is the critical factor in maximizing yield[1].

ReactionPathway K 1-Ethylpiperidin-4-one (Ketone) I Imine / Iminium Ion Intermediate K->I + n-Butylamine - H2O (Step 1) S 1-Ethylpiperidin-4-ol (Side Product) K->S Direct Reduction (Avoid) A n-Butylamine (Primary Amine) A->I P N-butyl-1-ethylpiperidin-4-amine (Target Product) I->P + NaBH(OAc)3 (Step 2)

Mechanistic workflow for the reductive amination of 1-ethylpiperidin-4-one with n-butylamine.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows complete consumption of 1-ethylpiperidin-4-one, but the yield of the target product is low. I see a higher molecular weight byproduct. What is happening? Causality: You are observing over-alkylation. n-Butylamine is a primary amine, but your target product is a secondary amine. Secondary amines are inherently more nucleophilic. If the reduction occurs too rapidly or the ketone is present in excess, the newly formed N-butyl-1-ethylpiperidin-4-amine will react with another molecule of 1-ethylpiperidin-4-one to form a bulky tertiary amine byproduct[1]. Solution: Use a stoichiometric excess of n-butylamine (1.1 to 1.2 equivalents) to outcompete the secondary amine product. Additionally, employ a stepwise protocol: allow the imine to form completely (stirring for 1-2 hours) before introducing the reducing agent[1].

Q2: I am seeing a significant amount of 1-ethylpiperidin-4-ol in my crude mixture. How do I prevent the reduction of my starting material? Causality: Direct reduction of the ketone to an alcohol occurs when the reducing agent attacks the carbonyl carbon before the imine has a chance to form. This is common if using a harsh reducing agent like Sodium Borohydride (NaBH₄)[1]. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride, making STAB remarkably selective for the more electrophilic iminium ion over the neutral ketone[2].

Q3: The reaction stalls, and I see unreacted imine/ketone even after 24 hours. How can I drive the reaction to completion? Causality: Imine formation is an equilibrium process. Furthermore, STAB is a mild reducing agent that reacts optimally with the protonated iminium ion, not the neutral imine[2]. Solution: Add 1.0 equivalent of glacial acetic acid (AcOH). The acid serves a dual purpose: it catalyzes the initial imine formation and protonates the resulting imine to form the highly reactive iminium ion, which is rapidly reduced by STAB[2].

Q4: My reaction looks clean on TLC, but I lose a massive amount of product during the aqueous workup. Where is my product going? Causality: N-butyl-1-ethylpiperidin-4-amine contains two highly basic aliphatic nitrogen atoms (the tertiary piperidine nitrogen and the secondary amine). In neutral or slightly acidic aqueous conditions (such as a standard NaHCO₃ quench), these nitrogens protonate, making the molecule highly water-soluble. Solution: During the quench and extraction phase, you must basify the aqueous layer aggressively. After quenching, adjust the aqueous layer to pH > 10 using 1M NaOH before extracting. Extract multiple times with a polar organic solvent like Dichloromethane (DCM) to ensure complete recovery of the free base.

Quantitative Data & Optimization Parameters

The following table summarizes the quantitative impact of adjusting key reaction parameters, providing a clear rationale for the optimized protocol.

ParameterSuboptimal ConditionOptimized ConditionEst. Yield ImpactMechanistic Rationale
Reducing Agent NaBH₄NaBH(OAc)₃ (STAB)+40%STAB selectively reduces iminium ions over ketones due to steric/electronic dampening by acetoxy groups[1].
Amine Stoichiometry 1.0 eq n-butylamine1.1 - 1.2 eq n-butylamine+15%Excess primary amine outcompetes the secondary amine product, preventing over-alkylation[1].
Acid Additive None1.0 eq Acetic Acid (AcOH)+25%Protonates the imine to an iminium ion, accelerating the reduction step and driving equilibrium[2].
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE)+10%DCE is aprotic, stabilizing the STAB reagent and preventing competitive solvolysis[2].
Workup pH pH 7-8 (NaHCO₃ only)pH > 10 (NaOH addition)+30% (Recovery)Ensures both basic nitrogen centers are fully deprotonated for efficient organic extraction.

Troubleshooting Logic

Use the following decision tree to rapidly diagnose and correct yield issues based on your analytical data (LC-MS/TLC).

TroubleshootingTree Start Yield Issue Identified Q1 Is 1-ethylpiperidin-4-one fully consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Side1 Tertiary Amine Detected (Over-alkylation) Yes1->Side1 LC-MS shows high MW Side2 Alcohol Detected (Ketone Reduction) Yes1->Side2 LC-MS shows M+2 Side3 Stalled at Imine (Incomplete Reduction) No1->Side3 Equilibrium stalled Sol1 Use 1.2 eq n-butylamine & stepwise addition Side1->Sol1 Sol2 Pre-form imine for 1h before adding STAB Side2->Sol2 Sol3 Add 1.0 eq AcOH to form reactive iminium Side3->Sol3

Decision tree for troubleshooting low yields in the reductive amination of piperidones.

Standard Operating Procedure (SOP): Optimized Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Materials Required:

  • 1-ethylpiperidin-4-one (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Pre-formation: To an oven-dried, argon-purged round-bottom flask, add 1-ethylpiperidin-4-one (10.0 mmol) and anhydrous DCE to achieve a 0.2 M concentration.

  • Amine Addition: Add n-butylamine (12.0 mmol) to the stirring solution at room temperature.

  • Acid Catalysis: Add glacial acetic acid (10.0 mmol) dropwise.

    • Self-Validation Check: The solution should warm slightly upon acid addition. Let the mixture stir for 1 hour at room temperature to ensure complete imine formation[2].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (15.0 mmol) portion-wise over 15 minutes.

    • Self-Validation Check: STAB addition can be exothermic and generate hydrogen gas. Portion-wise addition prevents thermal runaway and side-product formation[3].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

    • Self-Validation Check: Monitor by LC-MS or TLC (stain with Ninhydrin). The reaction is complete when the ketone/imine mass disappears, and the secondary amine product appears as a distinct spot[1].

  • Quench & Basification (Critical Step): Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir for 15 minutes. Then, add 1M aqueous NaOH dropwise until the pH of the aqueous layer is strictly > 10.

    • Self-Validation Check: Test the aqueous layer with pH paper. If pH < 10, the product will remain water-soluble and be lost during extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (DCM:MeOH:NH₄OH gradient) to yield pure N-butyl-1-ethylpiperidin-4-amine.

Sources

Optimization

optimizing LC-MS/MS parameters for N-butyl-1-ethylpiperidin-4-amine detection

Welcome to the Technical Support Center for advanced bioanalytical method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced bioanalytical method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with analyzing N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4).

Because this molecule is an aliphatic diamine—containing both a tertiary amine within the piperidine ring and a secondary amine at the 4-position—it is highly basic. This structural reality dictates its behavior in solution, leading to notorious issues like severe peak tailing, unpredictable retention shifts, and susceptibility to matrix suppression in biological samples.

This guide provides causality-driven troubleshooting, optimized parameters, and self-validating protocols to ensure your LC-MS/MS assays are robust, sensitive, and reproducible.

Workflow Visualization

LCMS_Workflow Start N-butyl-1-ethylpiperidin-4-amine LC-MS/MS Optimization SamplePrep 1. Sample Preparation (SPE / LLE) Start->SamplePrep SubPrep Strong Cation Exchange (MCX) or LLE (MTBE) SamplePrep->SubPrep Chroma 2. Chromatographic Separation (Column & Mobile Phase) SamplePrep->Chroma SubChroma End-capped C18 / PFP Column Ammonium Formate Buffer Chroma->SubChroma MS_Tune 3. MS/MS Tuning (ESI+ Mode) Chroma->MS_Tune SubMS Precursor: m/z 185.2 Product: m/z 112.1 MS_Tune->SubMS Validation 4. Method Validation (Matrix Effects & LOQ) MS_Tune->Validation

LC-MS/MS optimization workflow for N-butyl-1-ethylpiperidin-4-amine.

Troubleshooting & FAQs

Q1: I am observing severe peak tailing and broad peak shapes for N-butyl-1-ethylpiperidin-4-amine. What is the mechanistic cause, and how can I resolve it? The Causality: Peak tailing for basic piperidines is primarily driven by secondary ion-exchange interactions. In standard acidic mobile phases, the diamine is fully protonated. These positively charged nitrogens interact strongly with residual, unreacted, and negatively charged silanols on the silica backbone of the stationary phase[1]. The Solution:

  • Stationary Phase: Switch to a highly end-capped C18 column or a Pentafluorophenyl (PFP) column. PFP columns offer alternative selectivity through hydrogen bonding and dipole-dipole interactions, which significantly improves the peak shape of basic nitrogens[1].

  • Mobile Phase Buffering: If using acidic conditions (e.g., 0.1% formic acid), ensure adequate ionic strength by adding 10 mM ammonium formate. The ammonium ions ( NH4+​ ) competitively bind to the residual silanols, shielding them from the analyte[2]. Alternatively, use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) on a pH-stable column to neutralize the amines and eliminate the electrostatic interaction entirely.

Q2: What are the optimal MRM transitions and collision energies for detecting this compound? The Causality: In positive Electrospray Ionization (ESI+), the basic nitrogens readily accept a proton to form the [M+H]+ precursor at m/z 185.2. Upon entering the collision cell, the most thermodynamically favorable fragmentation pathway involves the cleavage of the exocyclic C-N bond, resulting in the loss of the butylamine moiety (-73 Da). The Solution: Use m/z 185.2 112.1 as your primary quantitative transition. A secondary transition involving the loss of the ethyl group can be used as a qualifier. See Table 1 for exact parameters.

Q3: I am experiencing significant ion suppression when analyzing this compound in plasma. How do I optimize the sample preparation? The Causality: Endogenous phospholipids and salts co-elute with the analyte, competing for charge droplets in the ESI source. Simple protein precipitation (PPT) leaves too many of these matrix components in the extract[1]. The Solution: Because N-butyl-1-ethylpiperidin-4-amine is highly basic, it is an ideal candidate for mixed-mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)[2]. Alternatively, a Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) under highly basic conditions (pH > 10) will force the un-ionized analyte into the organic layer while leaving polar matrix components behind[3].

Step-by-Step Experimental Protocol

Method Development & Self-Validating Extraction Workflow

Phase 1: MS/MS Tuning

  • Prepare a 100 ng/mL neat standard of N-butyl-1-ethylpiperidin-4-amine in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Perform direct infusion at 10 µL/min into the MS source.

  • Optimize the Declustering Potential (DP) to maximize the m/z 185.2 precursor ion without causing in-source fragmentation.

  • Ramp the Collision Energy (CE) from 10 to 50 eV to identify the most abundant product ions.

Phase 2: Liquid-Liquid Extraction (LLE) Protocol Note: This protocol acts as a self-validating system by incorporating a post-extraction spike to independently measure recovery versus matrix effect[4].

  • Aliquot 50 µL of plasma matrix into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., a deuterated piperidine analog).

  • Add 50 µL of 0.5 M NaOH to un-ionize the target analyte. Vortex briefly.

  • Add 500 µL of MTBE. Vortex vigorously for 5 minutes to drive the analyte into the organic phase[3].

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of initial mobile phase (95% A / 5% B) and inject 5 µL onto the LC-MS/MS system.

Quantitative Data & Parameters

Table 1: Optimized MRM Parameters (ESI+ Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
N-butyl-1-ethylpiperidin-4-amine 185.2112.1506022Quantifier
N-butyl-1-ethylpiperidin-4-amine 185.284.1506035Qualifier
Internal Standard (IS) IS-dependentIS-dependent50OptimizedOptimizedNormalization

Table 2: Recommended LC Gradient Program Column: PFP or End-capped C18 (50 × 2.1 mm, 1.7 µm) Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.40595
4.000.40595
4.100.40955
5.500.40955

References

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. 1

  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PubMed.3

  • Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. LCGC International. 2

  • Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using its Deuterated Analog. Benchchem. 4

  • abcr GmbH Catalog (CAS: 1019489-97-4). ChemBuyersGuide.

Sources

Troubleshooting

reducing impurities and byproducts in N-butyl-1-ethylpiperidin-4-amine synthesis

Welcome to the comprehensive technical guide for the synthesis of N-butyl-1-ethylpiperidin-4-amine. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for the synthesis of N-butyl-1-ethylpiperidin-4-amine. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. The primary focus is to provide actionable insights for minimizing impurities and byproducts, thereby ensuring a high-purity final product.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of N-butyl-1-ethylpiperidin-4-amine, providing detailed explanations of the underlying causes and robust, step-by-step solutions.

Issue 1: Presence of Unreacted Starting Materials and Low Yield

Symptom: Analysis of the crude reaction mixture by TLC, GC-MS, or LC-MS indicates a significant presence of starting materials, primarily 1-ethylpiperidin-4-amine and the butylating agent.

Probable Causes:

  • Suboptimal Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion.

  • Ineffective Base: The base used may not be strong enough to facilitate the nucleophilic attack of the amine on the butyl halide.[1][2]

  • Inappropriate Solvent Choice: The solvent may not adequately facilitate the desired SN2 reaction pathway.[1][3]

Step-by-Step Resolution:

  • Optimize Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature. For many N-alkylation reactions, a temperature range of 50-70 °C is effective.[4] Monitor for potential side product formation at higher temperatures.

    • Reaction Time: Extend the reaction duration and monitor the progress at regular intervals using an appropriate analytical technique like TLC or LC-MS.[4]

  • Select an Appropriate Base:

    • Employ a non-nucleophilic base to prevent competition with the amine. Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1][5]

    • Ensure at least one equivalent of the base is used to neutralize the acid formed during the reaction.[2]

  • Solvent Selection:

    • Aprotic polar solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1][5]

    • The choice of solvent can significantly influence the reaction rate and selectivity.

Table 1: Recommended Solvents for N-Alkylation

SolventTypeKey Advantages
Acetonitrile (MeCN)Polar AproticGood for SN2 reactions, easy to remove.[1]
N,N-Dimethylformamide (DMF)Polar AproticHigher boiling point, can facilitate slower reactions.[1][2]
Dichloromethane (DCM)AproticOften used in reductive amination.[6][7]

Workflow for Addressing Incomplete Reactions:

Caption: A systematic workflow for troubleshooting incomplete reactions.

Issue 2: Formation of Over-Alkylated Byproducts

Symptom: The presence of a di-butylated product (N,N-dibutyl-1-ethylpiperidin-4-amine) or a quaternary ammonium salt is detected in the crude product mixture.

Probable Cause:

  • Excess Alkylating Agent: Using a significant excess of the butyl halide can lead to further alkylation of the desired product.[7]

  • Reaction Conditions Favoring Over-Alkylation: High temperatures and prolonged reaction times can sometimes promote the formation of these byproducts.

Step-by-Step Resolution:

  • Control Stoichiometry:

    • Use a stoichiometric amount or a slight excess (1.1 equivalents) of the butylating agent.[2]

    • Slow, dropwise addition of the alkylating agent can help maintain a low concentration and minimize over-alkylation.[2]

  • Consider Reductive Amination:

    • Reductive amination is an alternative synthetic route that often provides better control and minimizes over-alkylation byproducts.[1][7] This involves reacting 1-ethylpiperidin-4-one with butylamine in the presence of a reducing agent.

Visualizing the Competing Reactions:

G cluster_0 Desired Mono-alkylation cluster_1 Over-alkylation Byproduct Formation A 1-ethylpiperidin-4-amine B N-butyl-1-ethylpiperidin-4-amine A->B + Butyl Halide C N-butyl-1-ethylpiperidin-4-amine D Quaternary Ammonium Salt C->D + Excess Butyl Halide

Caption: The reaction pathway for desired mono-alkylation versus over-alkylation.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of N-butyl-1-ethylpiperidin-4-amine, offering insights into best practices and alternative approaches.

Q1: What are the primary synthetic routes to N-butyl-1-ethylpiperidin-4-amine?

There are two main strategies for synthesizing N-substituted piperidin-4-amines:

  • N-Alkylation: This involves the direct alkylation of a piperidin-4-amine precursor at the ring nitrogen.[5] In this case, you would start with 4-amino-N-butylpiperidine and react it with an ethylating agent.

  • Reductive Amination: This is a widely used and often more selective method.[1][8] It typically involves reacting an N-substituted piperidin-4-one with an amine in the presence of a reducing agent.[5][9] For this synthesis, 1-ethyl-4-piperidone would be reacted with butylamine and a reducing agent like sodium triacetoxyborohydride.[6][9]

Q2: How can I effectively purify the final product to remove impurities?

A multi-step purification process is often necessary to achieve high purity:

  • Aqueous Work-up: After the reaction, an aqueous work-up is performed to remove the base and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and water.[1]

  • Acid-Base Extraction: To separate the basic amine product from non-basic impurities, an acid-base extraction can be employed. The organic layer is extracted with an acidic solution, which protonates the amine, making it water-soluble. The aqueous layer is then basified, and the deprotonated amine is extracted back into an organic solvent.

  • Column Chromatography: For the removal of closely related impurities, flash column chromatography on silica gel is a standard and effective method.[1][6]

Purification Workflow Diagram:

Caption: A general workflow for the purification of N-butyl-1-ethylpiperidin-4-amine.

Q3: What are the best analytical methods to confirm the purity and identity of the final product?

A combination of analytical techniques should be used for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the compound and can be used to assess purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the number of components in a mixture.[4]

References

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • BORIS Portal. Green Chemistry. Available at: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

  • National Center for Biotechnology Information. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]

  • Google Patents. A kind of purification method of high-purity piperidine.
  • University of Bergen. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Sciencemadness.org. N-alkylation of 4-piperidone. Available at: [Link]

Sources

Optimization

preventing oxidative degradation of N-butyl-1-ethylpiperidin-4-amine during storage

Welcome to the Technical Support Center for N-butyl-1-ethylpiperidin-4-amine . As a dual-center aliphatic amine, this compound presents unique storage challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-butyl-1-ethylpiperidin-4-amine . As a dual-center aliphatic amine, this compound presents unique storage challenges. This guide is engineered for researchers, analytical chemists, and drug development professionals to diagnose, troubleshoot, and permanently resolve oxidative degradation issues.

Mechanistic Primer: The "Why" Behind Amine Degradation

To stop degradation, we must first understand its causality. N-butyl-1-ethylpiperidin-4-amine contains two highly reactive sites:

  • A tertiary piperidine nitrogen (1-ethylpiperidine core).

  • A secondary exocyclic nitrogen (4-butylamino group).

When the free base is exposed to ambient oxygen, trace transition metal impurities (e.g., Fe³⁺, Cu²⁺) act as catalysts to initiate a single-electron transfer, forming an amine radical cation. This triggers a cascade of hydrogen abstraction and oxygen addition ()[1].

Because of its structure, the molecule is a dual-threat for degradation:

  • The secondary amine typically degrades via nitrone or hydroxylamine intermediates, ultimately leading to C-N bond cleavage and dealkylation (loss of the butyl chain) ()[2].

  • The tertiary amine is slightly more sterically hindered but remains susceptible to N-oxide formation or ring-opening under sustained oxidative stress ()[3].

To prevent this, our protocols focus on either eliminating the reactant (oxygen exclusion) or electronically deactivating the reactive site (salt formation).

OxidationPathway A N-butyl-1-ethylpiperidin-4-amine (Intact Free Base) O2 O2 / Trace Metals (Initiation) A->O2 Radical Amine Radical Cation (Intermediate) O2->Radical -e⁻ SecDeg Secondary Amine Oxidation (N-Butyl site) Radical->SecDeg Pathway A TertDeg Tertiary Amine Oxidation (Piperidine N) Radical->TertDeg Pathway B Prod1 Nitrones & Hydroxylamines SecDeg->Prod1 Prod2 Dealkylation (Loss of Butyl) SecDeg->Prod2 Prod3 N-Oxides TertDeg->Prod3

Figure 1: Oxidative degradation pathways of N-butyl-1-ethylpiperidin-4-amine.

Troubleshooting Guide & FAQs

Q: My N-butyl-1-ethylpiperidin-4-amine has turned from a colorless liquid to a yellow/brown viscous oil. What happened? A: Color change is the hallmark symptom of oxidative degradation. The secondary amine has oxidized into nitrones, which subsequently polymerize or form highly colored charge-transfer complexes. Action: Do not use discolored batches for sensitive catalytic reactions, as the oxidized impurities will poison transition-metal catalysts (e.g., Pd/C). You must recover the pure free base via vacuum distillation before proceeding.

Q: My assay purity drops by 2-5% every month, even when stored in the refrigerator. How do I stop this? A: Refrigeration slows down thermal degradation but does not stop oxidative degradation if the vial's headspace contains ambient air. In fact, oxygen solubility in organic amines increases at lower temperatures. Action: You must purge the headspace with ultra-high purity (UHP) Argon. Argon is heavier than air and creates a protective blanket over the liquid.

Q: Can I just add an antioxidant like BHT or Ascorbic Acid to the storage vial? A: While BHT is excellent for stabilizing ethers (like THF) against peroxides, adding it to pure amine reagents is strongly discouraged in drug development. BHT introduces a chemical impurity that can interfere with downstream API synthesis or analytical quantification. We rely on physical barriers (Argon) or reversible chemical protection (salt formation) instead.

Q: How do I reverse N-oxide formation if my material is already degraded? A: N-oxides can theoretically be reduced back to the tertiary amine using mild reducing agents (e.g., zinc dust in acetic acid). However, because the secondary amine site likely underwent irreversible dealkylation (C-N cleavage) simultaneously, reduction will not restore your overall assay purity. Distillation is the only viable recovery method.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, utilize the following self-validating workflows.

Protocol A: Anaerobic Aliquoting (For immediate/short-term use)

If your workflow requires the compound in its free base form, you must isolate it from oxygen and light.

  • Purification: Distill the degraded amine under reduced pressure. Validation Check: The distillate must be a perfectly colorless oil.

  • Glovebox Transfer: Move the receiving flask into an inert atmosphere glovebox. Validation Check: Ensure the internal O₂ sensor reads < 1 ppm.

  • Aliquoting: Dispense the amine into amber borosilicate glass vials to prevent photo-induced radical initiation.

  • Argon Purge & Seal: Even inside the glovebox, purge the vial headspace with UHP Argon and seal immediately with PTFE-lined septa caps.

  • Storage: Store at -20°C.

StorageWorkflow Step1 1. Purify Free Base (Vacuum Distillation) Step2 2. Transfer to Glovebox (<1 ppm O2) Step1->Step2 Step3 3. Aliquot into Amber Vials (Light Protection) Step2->Step3 Step4 4. Purge Headspace with UHP Argon (Displace trace O2) Step3->Step4 Step5 5. Seal with PTFE-lined Caps (Prevent O2 Ingress) Step4->Step5 Step6 6. Store at -20°C (Thermal Stability) Step5->Step6

Figure 2: Step-by-step anaerobic aliquoting and storage workflow for amine free bases.

Protocol B: Dihydrochloride Salt Formation (For long-term archiving)

The ultimate stabilization strategy is electronic deactivation. By protonating both nitrogen atoms to form a dihydrochloride salt, the lone electron pairs are tied up in covalent bonds, raising the oxidation potential so high that the molecule becomes completely inert to atmospheric oxygen.

  • Dissolution: Dissolve the pure N-butyl-1-ethylpiperidin-4-amine free base in anhydrous diethyl ether (10 mL/g). Validation Check: The solution must be completely clear with no insoluble polymeric particulates.

  • Protonation: Cool the solution to 0°C in an ice bath. Slowly add 2.2 equivalents of 2.0 M HCl in diethyl ether dropwise under vigorous stirring. Validation Check: A white precipitate (the dihydrochloride salt) will form immediately.

  • Isolation: Filter the precipitate through a sintered glass funnel under a nitrogen blanket. Wash twice with cold anhydrous ether.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours. Validation Check: Perform ¹H-NMR in D₂O; the downfield shift of the protons adjacent to the nitrogen atoms confirms complete protonation.

Data Presentation: Storage Condition Efficacy

The table below summarizes the causality and expected shelf-life of various storage conditions. For long-term archiving (>1 year), conversion to the dihydrochloride salt is the only mathematically sound choice.

Storage ConditionChemical StateAtmosphereProtection MechanismExpected Shelf-Life (Purity >98%)
Ambient (25°C), Clear VialFree BaseAirNone (Control)< 2 Weeks
Refrigerated (4°C), Amber VialFree BaseAirThermal & Photo-protection1 - 2 Months
Freezer (-20°C), Amber VialFree BaseUHP ArgonAnaerobic & Thermal protection12 - 18 Months
Ambient (25°C), Desiccator Dihydrochloride Salt Air Electronic deactivation (Protonation) > 5 Years

References

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research.[Link]

  • Bollini, P., Choi, S., Drese, J. H., & Jones, C. W. (2011). Oxidative Degradation of Aminosilica Adsorbents Relevant to Postcombustion CO2 Capture. Energy & Fuels.[Link]

  • Borhani, T. N., & Short, M. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-butyl-1-ethylpiperidin-4-amine Reactions

Welcome to the technical support center for N-butyl-1-ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-butyl-1-ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the unique synthetic challenges posed by this sterically hindered secondary amine. Here, we address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Part 1: Understanding the Challenge

Q1: What is steric hindrance, and why is it a significant issue for N-butyl-1-ethylpiperidin-4-amine?

Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of substituents near the reactive site. In the case of N-butyl-1-ethylpiperidin-4-amine, the nitrogen atom—the reactive nucleophilic center—is crowded by two bulky groups: an ethyl group on the piperidine ring and a butyl group directly attached to the nitrogen.[1][2] This congestion physically blocks the nitrogen's lone pair of electrons, making it difficult for electrophiles to approach and react.[1]

This molecular arrangement leads to common experimental problems such as extremely slow reaction rates, low or no product yield, and the need for harsh reaction conditions that can cause decomposition of starting materials.[1]

Caption: Steric hindrance around the reactive nitrogen of N-butyl-1-ethylpiperidin-4-amine.

Q2: How can I confirm that steric hindrance is the cause of my low reaction yield?

Diagnosing steric hindrance as the root cause involves a combination of observation and simple comparative experiments:

  • Reaction Monitoring: If your reaction stalls with significant starting material remaining even after prolonged reaction times, steric hindrance is a likely culprit.[3]

  • Running a Control Reaction: If possible, perform the same reaction with a less hindered amine (e.g., piperidine or N-ethylpiperidine-4-amine). A significantly higher yield or faster reaction rate with the less hindered amine strongly suggests that steric bulk is the issue.

Part 2: General Strategies & Troubleshooting

Q3: My reaction is failing. What are the first things I should try?

When encountering a low-yielding or stalled reaction, a systematic approach to troubleshooting is essential. The following workflow outlines a logical progression of variables to investigate.

Troubleshooting_Workflow Start Low Yield / No Reaction Temp Increase Temperature & Prolong Reaction Time Start->Temp Solvent Change Solvent (e.g., to polar aprotic or high-boiling) Temp->Solvent No Improvement Success Reaction Successful Temp->Success Improvement Reagent Use More Reactive Reagent (e.g., Acyl Chloride, Alkyl Triflate) Solvent->Reagent No Improvement Solvent->Success Improvement Advanced Employ Advanced Methods (e.g., Microwave, Potent Coupling Agents) Reagent->Advanced No Improvement Reagent->Success Improvement Advanced->Success Improvement Consult Consult Literature for Specialized Catalysts/Protocols Advanced->Consult No Improvement

Caption: A systematic workflow for troubleshooting sterically hindered reactions.

  • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier.[1][4] Consider switching to a higher-boiling solvent if necessary.

  • Prolong Reaction Time: Due to the slow kinetics, these reactions may require extended periods, sometimes 24-72 hours, to reach a reasonable conversion.[1]

  • Change the Solvent: The choice of solvent can profoundly impact reactivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they solvate the cation of a salt, leaving the anion (nucleophile) relatively bare and more reactive.[5][6]

Q4: What is the role of temperature and how high can I go?

Temperature plays a critical role by increasing the kinetic energy of molecules, making collisions more frequent and energetic enough to overcome the activation energy barrier imposed by steric hindrance.[1] For many sluggish reactions, refluxing in a solvent like toluene (b.p. 111 °C) or even xylene (b.p. ~140 °C) can be effective.[1]

However, be mindful of the thermal stability of your reactants and products. It's advisable to run a small-scale test at a higher temperature and monitor for decomposition by TLC or LC-MS.

Part 3: Specific Troubleshooting for Amide Coupling

Amide bond formation is one of the most common reactions where N-butyl-1-ethylpiperidin-4-amine will be used, and it is particularly susceptible to steric effects.

Q5: My standard amide coupling (e.g., EDC/HOBt) is not working. What should I do?

Standard carbodiimide-based coupling reagents like EDC, often used with HOBt or HOBt alternatives, may be insufficient to activate the carboxylic acid effectively enough to react with a highly hindered amine.[7][8] When these methods fail, you must switch to more potent activating agents.

Q6: What are the best coupling reagents for sterically hindered amines?

For challenging couplings, more powerful phosphonium or uronium/aminium salt-based reagents are necessary.[3][8] These reagents form highly reactive activated esters that can overcome the steric barrier.

Coupling Reagent Class Examples Reactivity Key Advantages & Considerations References
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings. Byproducts are water-soluble, simplifying workup. PyAOP is particularly effective for N-methylated amino acids.[3][9][10]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUVery HighGold standard for difficult couplings. HATU is highly reactive and suppresses racemization. COMU is a safer alternative to HOBt/HOAt-based reagents.[3][9][11][12]
Phosphonic Anhydrides T3P®HighEffective for difficult couplings with water-soluble byproducts. May require slightly elevated temperatures.[3]
Q7: Can you provide a robust protocol for a difficult amide coupling?

Certainly. The following protocol utilizes HATU, a highly effective reagent for sterically demanding couplings.

Protocol: HATU-Mediated Amide Coupling

  • Materials:

    • Carboxylic acid (1.0 eq)

    • N-butyl-1-ethylpiperidin-4-amine (1.1 eq)

    • HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Stir the solution for 10-15 minutes at room temperature. This "pre-activation" step is often beneficial.[3]

    • Add the N-butyl-1-ethylpiperidin-4-amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.[7]

    • Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Due to the basic nature of the product, using silica gel treated with triethylamine (e.g., 1-2% in the eluent) or using amine-functionalized silica can improve separation.[1]

Part 4: Advanced & Alternative Strategies

Q8: Can non-conventional energy sources like microwave irradiation help?

Yes, absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating reactions with high activation barriers.[13][14] The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from many hours to just minutes and often improves yields.[14][15] This method is particularly well-suited for difficult couplings and alkylations involving sterically hindered substrates.[13][16]

Q9: Are there alternative synthetic strategies if direct functionalization of the amine fails?

When direct reaction on the hindered nitrogen is unsuccessful, a powerful alternative is to form the key bond in the final step of the synthesis. For example, one could perform a reductive amination between N-butyl-4-piperidone and an appropriate amine, or use other established methods for amine synthesis that avoid direct alkylation or acylation of the most hindered intermediate.[1][17][18]

References

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • ACS Publications. (2018, April 9). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S N Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2010, September 23). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Steric Hindrance Effect in High-Temperature Reactions. Retrieved from [Link]

  • PMC. (2026, March 18). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.... Retrieved from [Link]

  • PMC. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • PMC. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Retrieved from [Link]

  • ACS Publications. (2018, July 5). Synthesis of Secondary Amides from Thiocarbamates. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • RSC Publishing. (2023, September 13). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Frontiers. (n.d.). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[7][19]imidazo[1,2-a]pyrimidines via A3 coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for N-butyl-1-ethylpiperidin-4-amine

Welcome to the Technical Support Center. This guide is specifically designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with N-butyl-1-ethylpiperidin-4-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with N-butyl-1-ethylpiperidin-4-amine .

As an aliphatic diamine containing both a tertiary piperidine nitrogen and a secondary amine, this compound is highly basic (pKa ~9–10). In reversed-phase liquid chromatography (RPLC), basic analytes are notorious for exhibiting severe peak tailing. This guide synthesizes field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to help you restore peak symmetry, improve resolution, and ensure quantitative accuracy.

Diagnostic Workflow

Before altering your chemistry, it is critical to systematically isolate the root cause of the tailing. Use the following diagnostic logic to determine whether the issue is systemic (e.g., dead volume) or chemical (e.g., silanol interactions).

G Start Peak Tailing Detected (As > 1.5) CheckSystem Check Extra-Column Volume & Fittings Start->CheckSystem IsSystem System Issue? CheckSystem->IsSystem FixSystem Correct Tubing/Fittings IsSystem->FixSystem Yes CheckChem Evaluate Chemistry (Silanol Interactions) IsSystem->CheckChem No AdjustPH Adjust Mobile Phase pH (< 3.0 or > 10.5) CheckChem->AdjustPH IsTailing Tailing Resolved? AdjustPH->IsTailing Success Proceed with Analysis IsTailing->Success Yes ChangeCol Switch to Hybrid Silica or Add TEA IsTailing->ChangeCol No ChangeCol->Success

Diagnostic workflow for resolving chromatographic peak tailing of basic amines.

Frequently Asked Questions (FAQs)

Q1: Why does N-butyl-1-ethylpiperidin-4-amine exhibit severe peak tailing on standard C18 columns? A1: N-butyl-1-ethylpiperidin-4-amine is a di-basic compound. In standard RPLC conditions (pH 4–8), both amine centers are fully protonated and carry a positive charge. Standard silica-based columns contain residual acidic silanol groups (-SiOH) that ionize to form negatively charged silanoxide ions (-SiO⁻) at pH > 3.0 1. The electrostatic attraction between your protonated diamine and the ionized silanols creates a secondary ion-exchange retention mechanism 2. Because this interaction is kinetically slower than hydrophobic partitioning, analyte molecules desorb at different rates, leading to an asymmetric, tailing peak 3.

Q2: How do I optimize the mobile phase pH to resolve this? A2: Mobile phase pH dictates the ionization state of both the analyte and the stationary phase. You have two primary chemical strategies:

  • Low-pH Strategy (pH < 3.0): By lowering the pH to ~2.5 using buffers like phosphate, you suppress the ionization of the residual silanol groups, rendering them neutral 4. Although the amine remains fully protonated, the lack of ionized silanols minimizes secondary ionic interactions, significantly improving peak symmetry 5.

  • High-pH Strategy (pH > 10.5): By raising the pH above the pKa of the amine, the analyte is deprotonated and rendered neutral 3. A neutral molecule cannot undergo ion-exchange interactions. Note: This requires a specialized column that will not dissolve under alkaline conditions.

Q3: Should I use mobile phase additives or ion-pairing agents? A3: If adjusting the pH is insufficient, you can add a competing base. Triethylamine (TEA) at concentrations of 5 mM is highly effective 4. TEA is a small, basic molecule that aggressively binds to the active silanol sites, effectively "masking" them from the bulkier N-butyl-1-ethylpiperidin-4-amine 3. Be aware that silanol suppressors can accelerate the hydrolysis of the stationary phase, potentially reducing column lifetime 4.

Quantitative Data: Column Chemistry Comparison

When mobile phase optimization reaches its limit, selecting the appropriate stationary phase is paramount. The table below summarizes the expected asymmetry (As) outcomes for piperidine derivatives based on column chemistry 3.

Column TechnologyExpected Tailing Factor (As)Mechanism of ImprovementpH Stability Range
Standard C18 (Type A) > 2.5 (Severe)None. High metal content and unshielded silanols.2.0 - 8.0
End-Capped C18 (Type B) 1.5 - 2.0 (Moderate)Short-chain silanes block ~50% of residual silanols 1.2.0 - 8.0
Polar-Embedded C18 1.2 - 1.5 (Good)Embedded polar groups create a hydration shield against silanols 2.2.0 - 8.0
Hybrid Silica-Organic < 1.2 (Excellent)Inherently low silanol activity; allows for high-pH neutralization [[3]]().1.0 - 12.0
Polymer-Based ~ 1.0 (Ideal)Complete absence of silica/silanols eliminates ion-exchange 3.1.0 - 14.0

Experimental Protocols

Protocol A: Low-pH Silanol Suppression Workflow

Objective: Neutralize acidic silanol groups to prevent secondary ion-exchange interactions with the protonated diamine 4. Ideal for: UV detection methods using standard end-capped C18 columns.

  • Buffer Preparation: Weigh and dissolve potassium dihydrogen phosphate (KH₂PO₄) in LC-MS grade water to create a 20 mM solution.

  • pH Adjustment: Titrate the buffer with concentrated phosphoric acid (H₃PO₄) until the pH reaches exactly 2.5. Causality: At pH 2.5, residual silanols are fully protonated and neutral, removing the electrostatic binding sites5.

  • Mobile Phase Blending: Mix the aqueous buffer with your organic modifier (e.g., Acetonitrile). Critical Warning: Ensure the organic concentration does not exceed 70% during gradient elution to prevent the phosphate buffer from precipitating in the lines 4.

  • Equilibration: Flush the column with at least 10 column volumes (CV) of the mobile phase to ensure complete protonation of the silica surface.

  • Self-Validation: Inject a 1 µg/mL standard of N-butyl-1-ethylpiperidin-4-amine. Calculate the USP tailing factor (As). A successful suppression will yield an As < 1.5.

Protocol B: High-pH Neutralization Workflow

Objective: Deprotonate the basic amine centers of N-butyl-1-ethylpiperidin-4-amine, rendering the molecule neutral and eliminating electrostatic attraction entirely 3. Ideal for: LC-MS applications and highly basic compounds.

  • Hardware Verification: Install a Hybrid Silica-Organic column (e.g., BEH technology) rated for pH up to 12. Causality: Standard silica columns will rapidly dissolve at high pH, ruining the column and potentially the detector3.

  • Buffer Preparation: Prepare a 10 mM ammonium bicarbonate or ammonium hydroxide buffer in LC-MS grade water.

  • pH Adjustment: Adjust the pH to 10.5–11.0 using dilute ammonium hydroxide. This pH is at least 1 unit above the pKa of the piperidine nitrogen, ensuring >90% of the analyte is in its neutral free-base form.

  • Equilibration & Validation: Equilibrate the column and inject the sample. The neutral analyte will partition solely via hydrophobic interactions, yielding a sharp, symmetrical Gaussian peak (Target As < 1.2).

References

  • [1] Title: Peak Tailing in HPLC Source: Element Lab Solutions URL:

  • [2] Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:

  • [4] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:

  • [5] Title: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:

  • [3] Title: Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds Source: BenchChem URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction of N-butyl-1-ethylpiperidin-4-amine

Welcome to the technical support center for the bioanalysis of N-butyl-1-ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of N-butyl-1-ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for optimizing the extraction of this compound from plasma samples. As Senior Application Scientists, we understand that robust sample preparation is the cornerstone of reliable quantitative data. This document will guide you through the principles, protocols, and common pitfalls associated with this specific application.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-butyl-1-ethylpiperidin-4-amine that influence its extraction from plasma?

A1: While specific experimental data for N-butyl-1-ethylpiperidin-4-amine may not be readily available in public literature, we can infer its properties from its chemical structure. It is a secondary amine with a piperidine core, an N-ethyl group, and an N-butyl group.

  • Basicity (pKa): The piperidine nitrogen and the secondary amine are basic centers. The pKa is likely in the range of 9 to 11. This means that at physiological pH (~7.4), the compound will be predominantly in its protonated, charged (hydrophilic) form. To extract it into an organic solvent, the pH of the plasma sample must be raised to deprotonate the molecule, making it more neutral and lipophilic.

  • Lipophilicity (LogP): The presence of the butyl and ethyl alkyl chains suggests that the neutral form of the molecule is moderately to highly lipophilic. This property is advantageous for liquid-liquid extraction (LLE) into a non-polar organic solvent.

  • Plasma Protein Binding: The lipophilicity and charge of the molecule suggest a potential for binding to plasma proteins like albumin and alpha-1-acid glycoprotein. This binding can reduce the free fraction of the drug available for extraction, potentially lowering recovery.

Q2: Which extraction technique is generally better for this compound: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

A2: Both techniques have their merits, and the best choice depends on your experimental goals, such as required sensitivity, sample throughput, and the analytical instrument used (e.g., LC-MS/MS).

  • Protein Precipitation (PPT): This is a rapid, generic, and high-throughput method. However, it is less clean, and significant matrix effects can be expected due to residual phospholipids and other endogenous components. This may lead to ion suppression or enhancement in mass spectrometry-based detection.

  • Liquid-Liquid Extraction (LLE): LLE is a more selective and cleaner technique. By carefully selecting the organic solvent and adjusting the pH, you can achieve a more specific extraction of N-butyl-1-ethylpiperidin-4-amine, leading to lower matrix effects and potentially better sensitivity. However, it is more labor-intensive and lower-throughput than PPT.

Q3: Why is my extraction recovery of N-butyl-1-ethylpiperidin-4-amine inconsistent?

A3: Inconsistent recovery is a common issue and can stem from several factors:

  • pH Control: The most critical parameter for extracting a basic compound like this is precise and consistent pH adjustment. Small variations in the final pH of the sample can lead to large fluctuations in the proportion of the neutral, extractable form of the molecule.

  • Vortexing/Mixing: Inadequate or inconsistent mixing during extraction can lead to incomplete partitioning of the analyte into the organic phase. Ensure your vortexing time and intensity are consistent across all samples.

  • Emulsion Formation (in LLE): Emulsions at the interface of the aqueous and organic layers can trap the analyte and make phase separation difficult, leading to variable recovery.

  • Analyte Stability: The compound may be unstable at the pH used for extraction or in the chosen solvent.

Troubleshooting Guide: Protein Precipitation (PPT)

Problem: Low Recovery
Probable CauseProposed SolutionScientific Rationale
Incomplete Protein Crash Increase the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1 or higher).A higher volume of solvent ensures a more complete denaturation and precipitation of plasma proteins, releasing the protein-bound analyte.
Analyte Adsorption Use polypropylene tubes instead of glass. Consider adding a small amount of a competing base to the collection solvent.The basic nature of the analyte can lead to non-specific binding to negatively charged silanol groups on glass surfaces. Polypropylene is more inert.
Sub-optimal Solvent Test different organic solvents. While acetonitrile is common, methanol or acetone may be more effective for your specific compound.The choice of solvent affects the precipitation efficiency and the solubility of the analyte. The optimal solvent will maximize protein removal while keeping the analyte in the supernatant.
Experimental Protocol: Optimized Protein Precipitation
  • Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS/MS).

Workflow Diagram: Protein Precipitation

cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_solvent 2. Add Ice-Cold Acetonitrile (400 µL) plasma->add_solvent vortex 3. Vortex (60 sec) add_solvent->vortex centrifuge 4. Centrifuge (>10,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Caption: A typical workflow for protein precipitation of plasma samples.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Problem: Low or Variable Recovery
Probable CauseProposed SolutionScientific Rationale
Incorrect pH Adjust the sample pH to be at least 2 units above the pKa of the analyte. For N-butyl-1-ethylpiperidin-4-amine, a target pH of 11-12 is recommended. Use a buffer (e.g., carbonate buffer) for consistent pH.To efficiently partition a basic compound into an organic solvent, it must be in its neutral (deprotonated) form. The Henderson-Hasselbalch equation dictates that at a pH 2 units above the pKa, >99% of the compound will be in the desired neutral state.
Inappropriate Solvent Screen various organic solvents with differing polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like hexane/isoamyl alcohol (98:2, v/v).The ideal solvent will have high solubility for the neutral analyte but low miscibility with water. MTBE is often a good starting point for basic compounds.
Emulsion Formation Add salt (e.g., NaCl) to the aqueous phase to increase its ionic strength. Centrifuge at a higher speed or for a longer duration.Increasing the ionic strength of the aqueous layer can help to break emulsions by reducing the solubility of the organic solvent in the water.
Problem: High Matrix Effects in LC-MS/MS
Probable CauseProposed SolutionScientific Rationale
Co-extraction of Phospholipids Use a more non-polar extraction solvent like MTBE or hexane. A back-extraction step can also be incorporated.Phospholipids are a major source of matrix effects. Using a less polar solvent minimizes their co-extraction. Back-extraction can further clean up the sample.
Poor Chromatographic Separation Optimize the LC method to separate the analyte from the region where matrix components elute.If the analyte co-elutes with interfering substances, ion suppression or enhancement is likely. Improving chromatography is a key step in mitigating this.
Experimental Protocol: Optimized Liquid-Liquid Extraction
  • Pipette 100 µL of plasma sample into a 2 mL polypropylene tube.

  • Add 50 µL of 1M sodium carbonate buffer (pH 11) and the internal standard. Vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Workflow Diagram: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow plasma 1. Plasma + IS add_buffer 2. Add Basic Buffer (pH 11) plasma->add_buffer add_solvent 3. Add Organic Solvent (MTBE) add_buffer->add_solvent vortex 4. Vortex (5 min) add_solvent->vortex centrifuge 5. Centrifuge (4,000 x g, 10 min) vortex->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporate 7. Evaporate to Dryness collect_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Optimization

Technical Support Center: Enhancing the Thermal Stability of N-butyl-1-ethylpiperidin-4-amine Formulations

Prepared by: Senior Application Scientist, Formulation & Stability Division Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of N-butyl-1-ethylpiperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulation & Stability Division

Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of N-butyl-1-ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating degradation in your formulations. Our approach is grounded in mechanistic understanding to empower you to make informed, scientifically sound decisions during your development process.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-butyl-1-ethylpiperidin-4-amine that contribute to thermal instability?

A1: The structure of N-butyl-1-ethylpiperidin-4-amine, featuring a secondary amine and a tertiary amine within the piperidine ring, presents several potential degradation pathways. The primary concerns are:

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This process can be catalyzed by trace metal ions and accelerated by heat and light.[1][2]

  • Reaction with Excipient Impurities: Common pharmaceutical excipients can contain reactive impurities like aldehydes (e.g., formaldehyde) and reducing sugars.[3] These can react with the secondary amine via pathways like the Maillard reaction or form adducts, leading to loss of purity and discoloration.[3][4]

  • Nitrosamine Formation: The secondary amine moiety is susceptible to nitrosation in the presence of nitrite impurities, which can be found in many excipients, forming potentially carcinogenic N-nitrosamines.[5] This is a critical safety concern that requires rigorous risk assessment.

Q2: How does the formulation pH impact the thermal stability of this compound?

A2: The pH of the formulation is a critical parameter. As a basic compound, N-butyl-1-ethylpiperidin-4-amine's stability is highly pH-dependent. While maintaining a pH where the amine is protonated (in its salt form) can enhance stability by reducing the reactivity of the nitrogen's lone pair, extremes in pH should be avoided. Strongly acidic or basic conditions can catalyze hydrolysis of other formulation components or the drug molecule itself if it contains susceptible functional groups. It is crucial to perform a pH-rate profile study to identify the pH of maximum stability for your specific formulation.

Q3: Are there specific excipients that are known to be incompatible with amine-containing compounds?

A3: Yes, several common excipients should be carefully screened for compatibility. Key excipients to approach with caution include:

  • Reducing Sugars: Lactose, glucose, and others can participate in the Maillard reaction with the amine, leading to browning and complex degradation products.[3]

  • Excipients with Reactive Impurities: Povidone and crospovidone can contain peroxide impurities that promote oxidation.[6] Other excipients may contain trace levels of aldehydes or formic acid. A summary of common reactive impurities is provided in Table 1 .

  • Metal Ions: Excipients can be a source of metal ions (e.g., iron), which are known to catalyze oxidative degradation of amines.[1]

Q4: What is the most effective analytical technique to monitor for thermal degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (MS), is the gold standard.[7] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity loss. Coupling with MS (LC-MS/MS) is invaluable for identifying the structure of unknown degradation peaks, which is essential for understanding the degradation pathway.[8] Gas Chromatography (GC) can also be used, particularly for volatile impurities.[7][9]

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter during stability studies, providing a logical workflow to diagnose and resolve the problem.

Issue 1: Rapid Loss of Purity in Formulation During Accelerated Stability Studies (e.g., at 40°C / 75% RH)

Your HPLC analysis shows a significant decrease in the main peak area for N-butyl-1-ethylpiperidin-4-amine, exceeding established limits.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for purity loss.

Detailed Steps & Scientific Rationale:

  • Isolate the Cause (Oxidation vs. Excipient Interaction):

    • Rationale: The two most probable causes for rapid degradation are oxidation and chemical incompatibility. A forced degradation study is the most direct way to determine the molecule's inherent vulnerabilities.

    • Action: Perform a forced degradation study as outlined in Protocol 1 . Subject the pure API and the full formulation to thermal, oxidative (e.g., AIBN or H₂O₂), acidic, basic, and photolytic stress. Compare the degradation profiles. If the formulation degrades significantly faster than the API under the same thermal stress, an excipient interaction is likely. If the profile matches the oxidative stress condition, oxidation is the primary culprit.

  • Addressing Oxidation:

    • Rationale: If oxidation is confirmed, the goal is to remove oxygen or inhibit the oxidative chain reaction.

    • Solutions:

      • Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere like nitrogen to displace oxygen.

      • Antioxidants: Screen chain-terminating antioxidants (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA)) or oxygen scavengers (e.g., ascorbic acid).

      • Chelating Agents: If metal-catalyzed oxidation is suspected, include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

  • Addressing Excipient Incompatibility:

    • Rationale: If an interaction is suspected, you must identify the problematic excipient.

    • Solutions:

      • Compatibility Screening: Conduct binary mixture studies (API + one excipient at a time) and store them under accelerated conditions. See Protocol 3 . This will pinpoint the incompatible component.[10]

      • Excipient Qualification: Source excipients from different suppliers or request certificates of analysis that specify levels of reactive impurities (peroxides, aldehydes, reducing sugars).[3]

      • Formulation Redesign: Replace the problematic excipient with a more inert alternative (e.g., replace lactose with dibasic calcium phosphate or microcrystalline cellulose with low reducing sugar content).

Issue 2: Appearance of New, Unidentified Peaks in HPLC Chromatogram

During stability testing, one or more new peaks appear and grow over time, but the parent peak remains within specification.

Hypothetical Degradation Pathway

G A N-butyl-1-ethylpiperidin-4-amine B N-Oxide Derivative A->B Oxidation [O] C Des-ethyl Piperidine Analog A->C N-dealkylation D Formaldehyde Adduct (from Excipient Impurity) A->D + HCHO F Ring-Opened Products B->F Further Degradation E N-formyl Piperidine C->E Oxidation

Caption: Hypothetical degradation pathways for N-butyl-1-ethylpiperidin-4-amine.

Detailed Steps & Scientific Rationale:

  • Characterize the Impurities:

    • Rationale: Identifying the unknown peaks is crucial for assessing safety and understanding the degradation mechanism.

    • Action: Utilize LC-MS/MS to determine the molecular weight of the new peaks.[8] The mass difference from the parent compound provides clues to the chemical transformation (e.g., a +16 Da shift suggests oxidation to an N-oxide). Further fragmentation analysis (MS²) can help elucidate the structure.

  • Forced Degradation for Peak Matching:

    • Rationale: By intentionally creating degradation products under controlled conditions, you can often generate the same impurities seen in your stability samples, confirming their origin.

    • Action: Compare the retention times and mass spectra of the unknown peaks with those generated during your forced degradation study (Protocol 1 ). A match provides strong evidence for the degradation pathway.[11]

  • Mitigation Strategy Based on Identity:

    • If Oxidative Degradants (e.g., N-oxides): Implement the anti-oxidation strategies described in Issue 1.

    • If Aldehyde Adducts: This points to reactive impurities in your excipients. Meglumine can be used as a formaldehyde scavenger in solid dosage forms.[4] Alternatively, you must source cleaner excipients or replace the problematic one.

    • If N-dealkylation Products: This can be a thermal or oxidative process. Reducing thermal stress and protecting from oxygen are key.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is essential for identifying potential degradation pathways and validating the stability-indicating nature of your analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Solutions (API & Formulation) in appropriate solvent B Control Sample (No Stress) A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->D E Oxidation (e.g., 3% H₂O₂, RT) A->E F Thermal (e.g., 80°C, Dry Heat) A->F H Analyze all samples by HPLC-UV/MS B->H G Neutralize (if needed) & Dilute C->G D->G E->G F->G G->H I Evaluate Peak Purity & Mass Balance H->I

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare solutions of the pure API and the final formulation at a known concentration (e.g., 1 mg/mL).

  • Expose aliquots of these solutions to a range of stress conditions, aiming for 5-20% degradation.

  • Acid/Base: Add HCl or NaOH to a final concentration of 0.1M. Heat as required (e.g., 60°C for 8 hours).

  • Oxidation: Add hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light.

  • Thermal: Store the solid API and formulation in an oven (e.g., 80°C for 72 hours).

  • At appropriate time points, pull samples, neutralize if necessary, dilute to the target concentration, and analyze immediately using the HPLC method described in Protocol 2 .

  • Analyze the results for mass balance and peak purity to ensure the analytical method is stability-indicating.

Protocol 2: HPLC-UV/MS Method for Purity and Degradation Analysis

This provides a robust starting point for developing a stability-indicating method.

Table 2: Example HPLC-UV/MS Conditions

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good retention and separation for moderately polar amine compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and more non-polar degradation products.
Gradient 5% to 95% B over 20 minutes, then hold for 5 minutesA broad gradient is necessary to elute potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
UV Detection 220 nm or as determined by UV scanWavelength for detecting the piperidine core or other chromophores.
MS Detector Electrospray Ionization (ESI), Positive ModeAmines readily form positive ions, making ESI+ the ideal mode for detection.
Protocol 3: Excipient Compatibility Screening

A systematic approach to identify problematic drug-excipient interactions.

  • Preparation: Create binary mixtures of N-butyl-1-ethylpiperidin-4-amine with each individual excipient in the formulation. A common ratio is 1:1 or a ratio that reflects the final formulation. Also prepare a sample of the pure API as a control.

  • Moisture: Add a small amount of water (e.g., 5% w/w) to the mixtures to simulate moisture that can accelerate reactions.

  • Storage: Place the samples in sealed vials and store under accelerated conditions (e.g., 40°C/75% RH or 60°C) for a set period (e.g., 2-4 weeks).

  • Analysis: At the initial time point and after the storage period, visually inspect the samples for any physical changes (e.g., discoloration, clumping). Analyze each sample by HPLC to quantify the formation of any new degradation products and the loss of the parent API.[10]

  • Evaluation: Compare the degradation in the binary mixtures to the API control. A significant increase in degradation in the presence of an excipient indicates an incompatibility.

Table 1: Common Reactive Impurities in Pharmaceutical Excipients

Excipient ClassPotential Reactive ImpurityPotential Reaction with AmineReference
Sugars/Polyols Reducing Sugars (e.g., in Lactose, MCC)Maillard Reaction (Browning)[3]
Binders Aldehydes, Peroxides (e.g., in Povidone)Adduct Formation, Oxidation[3][6]
Solvents Formic Acid, AldehydesSalt formation, Adducts[12]
Surfactants Peroxides (e.g., in Polysorbates)Oxidation[6]

By implementing these structured troubleshooting guides and experimental protocols, you can effectively diagnose stability issues, understand the underlying chemical mechanisms, and develop a robust and stable formulation for N-butyl-1-ethylpiperidin-4-amine.

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021, November 28). MDPI. Retrieved from [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. (n.d.). Polyorganic. Retrieved from [Link]

  • Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC. (2023, February 16). National Center for Biotechnology Information. Retrieved from [Link]

  • Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS - ResearchGate. (2025, December 30). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 19). ACS Publications. Retrieved from [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.). FORCE Technology. Retrieved from [Link]

  • Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. (2025, September 22). Revista Electronica de Veterinaria. Retrieved from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-butyl-1-methylpiperidin-4-amine — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane - Aidic. (n.d.). AIDIC. Retrieved from [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • n-Butylamine by GC/FID - Analytical Method. (n.d.). Assay Finder. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. (2022, October 18). ResearchGate. Retrieved from [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. Retrieved from [Link]

  • Kinetic studies on thermal degradation of natural rubber/butyl rubber - Neliti. (2018, May 15). Neliti. Retrieved from [Link]

  • Stability Testing Challenges for N-Nitrosamine Impurities - StabilityHub. (2025, August 10). StabilityHub. Retrieved from [Link]

  • Investigation of Secondary Amine-Derived Aminal Bond Exchange toward the Development of Covalent Adaptable Networks | Macromolecules - ACS Publications. (2019, January 4). ACS Publications. Retrieved from [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends - MDPI. (2020, May 21). MDPI. Retrieved from [Link]

  • WO2019201894A1 - Additives for protein formulations to improve thermal stability - Google Patents. (n.d.). Google Patents.
  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - MDPI. (2016, May 20). MDPI. Retrieved from [Link]

  • Amines Used in CO2 Capture - - Health and Environmental Impacts - Bellona Foundation. (2009, September 15). Bellona Foundation. Retrieved from [Link]

  • Thermal Decomposition of Brominated Butyl Rubber - Semantic Scholar. (2021, November 10). Semantic Scholar. Retrieved from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.). Heriot-Watt University Research Portal. Retrieved from [Link]

  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2020, March 13). ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

validating N-butyl-1-ethylpiperidin-4-amine purity using quantitative NMR (qNMR)

Validating N-Butyl-1-ethylpiperidin-4-amine Purity: A Comparative Guide to qNMR vs. Traditional Chromatography Executive Summary In pharmaceutical development, the accurate purity validation of building blocks and interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating N-Butyl-1-ethylpiperidin-4-amine Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

Executive Summary

In pharmaceutical development, the accurate purity validation of building blocks and intermediates is a critical regulatory requirement. N-butyl-1-ethylpiperidin-4-amine is a highly versatile, fully saturated aliphatic amine. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are the default for many laboratories, they present severe limitations when applied to aliphatic amines.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods (HPLC-UV and GC-FID) for the purity validation of N-butyl-1-ethylpiperidin-4-amine. By leveraging qNMR as a primary ratio method, analytical scientists can bypass the need for analyte-specific reference standards and overcome the inherent detection limitations of aliphatic compounds.

The Analytical Bottleneck: Aliphatic Amines in Chromatography

To understand why qNMR is the superior choice for N-butyl-1-ethylpiperidin-4-amine, we must first analyze the causality behind the failure modes of traditional chromatography for this specific molecule:

  • Lack of a UV Chromophore (HPLC-UV Failure): N-butyl-1-ethylpiperidin-4-amine consists entirely of saturated carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds. It lacks aromatic rings or conjugated π -systems. Consequently, it does not absorb UV light in the standard 210–280 nm range used by HPLC-UV detectors[1]. Attempting to quantify it via HPLC requires either complex pre-column derivatization or the use of less sensitive, gradient-incompatible detectors like Refractive Index (RI).

  • Secondary Interactions and Peak Tailing: As a basic aliphatic amine (pKa ~9–10), the molecule exists predominantly as a cation at neutral pH. In reverse-phase HPLC, these cations interact strongly with residual, unendcapped silanol groups on silica-based stationary phases. This causes severe peak tailing, making accurate peak integration and area normalization nearly impossible.

  • Thermal Instability (GC-FID Limitations): While Gas Chromatography with Flame Ionization Detection (GC-FID) does not require a chromophore, the thermal lability and high boiling point of complex secondary/tertiary amines often lead to on-column degradation or carryover, skewing the mass balance.

qNMR: The Orthogonal, Primary Ratio Solution

Unlike HPLC, which relies on a secondary "mass balance" approach (subtracting the sum of all detected impurities from 100%), qNMR is a primary analytical method [2].

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically 1 H) and the molar concentration of those nuclei in the sample[2]. Because the NMR detector responds uniformly to all protons regardless of the molecule's chemical structure, qNMR provides a direct, absolute measurement of mass fraction without requiring a certified reference standard of the analyte itself[3].

Logic Root Purity Validation Strategies MB Mass Balance (HPLC/GC) Secondary Method Root->MB qNMR qNMR Primary Ratio Method Root->qNMR MB1 Identify & Quantify All Impurities MB->MB1 Q1 Direct Molar Comparison Analyte vs. Internal Standard qNMR->Q1 MB2 Subtract from 100% (100% - Σ Impurities) MB1->MB2 MB3 Risk: Undetected Impurities Overestimate Purity MB2->MB3 Q2 Absolute Mass Fraction Calculation Q1->Q2 Q3 Benefit: Direct, Absolute, No Analyte Standard Needed Q2->Q3

Logical comparison of Mass Balance (HPLC) versus qNMR primary ratio purity determination.

Self-Validating Experimental Protocol ( 1 H-qNMR)

To ensure metrological traceability and scientific integrity, the qNMR protocol must be a self-validating system. The following methodology details the exact parameters required to validate the purity of N-butyl-1-ethylpiperidin-4-amine.

Step 4.1: Internal Standard (IS) Selection

For N-butyl-1-ethylpiperidin-4-amine, Maleic Acid is the optimal internal standard. According to the Bureau International des Poids et Mesures (BIPM), Maleic Acid is a universally recognized Certified Reference Material (CRM) for qNMR[4].

  • Causality for Selection: The aliphatic protons of N-butyl-1-ethylpiperidin-4-amine resonate in the upfield region (typically 0.8 ppm to 3.0 ppm). Maleic acid provides a sharp, distinct singlet at ~6.2–6.4 ppm (depending on the use of D 2​ O or DMSO- d6​ )[4]. This guarantees zero peak overlap, which is a strict prerequisite for accurate integration.

Step 4.2: Gravimetric Sample Preparation
  • Using a microbalance (calibrated and traceable), accurately co-weigh approximately 15 mg of N-butyl-1-ethylpiperidin-4-amine and 5 mg of Maleic Acid CRM into a clean, anti-static vial.

  • Dissolve the mixture in 0.7 mL of high-purity deuterated solvent (e.g., DMSO- d6​ or D 2​ O).

  • Vortex thoroughly to ensure complete dissolution and transfer to a 5 mm NMR tube.

Step 4.3: T1​ Relaxation Delay Determination (Critical Validation Step)

A common failure in qNMR is the truncation of signal recovery. To prevent this, an inversion-recovery experiment must be performed to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture[5].

  • Causality for D1 Setting: If a 90° excitation pulse is used (which tips all magnetization into the transverse plane for maximum signal-to-noise), the relaxation delay (D1) must be set to at least 5×T1​ [5]. This ensures >99.3% recovery of equilibrium magnetization before the next scan, preventing the artificial suppression of signals with longer T1​ times.

Step 4.4: Acquisition and Processing
  • Pulse Sequence: Standard 1D 1 H sequence with a 90° pulse angle.

  • Scans: Minimum of 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Processing: Apply zero-filling. Perform manual phase correction and manual baseline correction. Automatic processing algorithms often distort the baseline under broad aliphatic multiplets, skewing the integral.

Workflow A 1. Gravimetric Preparation Accurate co-weighing of Analyte & Maleic Acid (IS) B 2. T1 Relaxation Analysis Inversion-recovery experiment to find longest T1 A->B C 3. qNMR Acquisition 90° Pulse, D1 ≥ 5 × T1 Ensure full magnetization B->C D 4. Data Processing Manual phase/baseline correction & precise integration C->D E 5. Purity Calculation Absolute mass fraction via primary ratio method D->E

Self-validating qNMR experimental workflow ensuring complete magnetization recovery.

Comparative Performance Data

The following table summarizes the objective performance metrics of qNMR against traditional chromatographic alternatives specifically for the purity validation of N-butyl-1-ethylpiperidin-4-amine.

Analytical Parameter 1 H-qNMR (Proposed Method)HPLC-UV (Traditional)GC-FID (Traditional)
Quantification Principle Primary Ratio (Direct Molar)Mass Balance / Area %Area Normalization
Analyte Reference Standard Required? No (Uses universal IS)Yes (For accurate response factors)Yes
Chromophore Dependency None High (Fails for this molecule)None
Suitability for Aliphatic Amines Excellent (No column interactions)Poor (Severe peak tailing)Moderate (Risk of thermal degradation)
Typical Accuracy ± 0.5% to 1.0% Highly variable (Overestimates purity)Variable
Method Development Time < 2 Hours Days to Weeks (Derivatization needed)Days

Conclusion

For the purity validation of N-butyl-1-ethylpiperidin-4-amine, traditional HPLC-UV is fundamentally flawed due to the molecule's lack of a UV chromophore and its basic aliphatic nature, which induces severe peak tailing.

qNMR stands as the definitive gold standard for this class of compounds. By utilizing a certified internal standard like Maleic Acid and rigorously adhering to T1​ relaxation parameters, qNMR provides a direct, highly accurate, and self-validating absolute mass fraction. It eliminates the need for costly, difficult-to-synthesize reference standards of the analyte itself, drastically accelerating R&D and quality control workflows.

References

  • Bureau International des Poids et Mesures (BIPM). ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Establishes Maleic Acid as a universal, SI-traceable internal standard for qNMR, detailing its specific chemical shift properties. URL:[Link]

  • ACS Publications. Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Provides the mechanistic requirement for setting the relaxation delay (D1) to at least 5×T1​ when utilizing a 90° excitation pulse to ensure quantitative accuracy. URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: N-Butyl-1-ethylpiperidin-4-amine vs. Standard Piperidine Ligands

Executive Summary In the landscape of neuropharmacology and ligand design, the piperidine ring is a ubiquitous scaffold. However, rigid piperidine derivatives often suffer from off-target liabilities and poor conformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and ligand design, the piperidine ring is a ubiquitous scaffold. However, rigid piperidine derivatives often suffer from off-target liabilities and poor conformational adaptability. This guide provides an objective, data-driven comparison of N-butyl-1-ethylpiperidin-4-amine (NBEPA) —a highly flexible, lipophilic 4-aminopiperidine derivative—against standard rigid piperidine ligands such as Haloperidol and GBR 12935. By analyzing structural causality, binding kinetics, and experimental validation, this guide serves as a definitive resource for drug development professionals targeting the Sigma-1 Receptor (σ1R) and the Dopamine Transporter (DAT).

Mechanistic Rationale: The 4-Aminopiperidine Advantage

The pharmacological efficacy of a ligand is dictated by its ability to balance electrostatic anchoring with hydrophobic adaptability. NBEPA leverages a unique structural topology that provides distinct advantages over traditional piperidines:

  • 1-Ethyl Substitution (Electrostatic Anchoring): The 1-ethyl group finely tunes the basicity of the piperidine nitrogen (pKa ~9.5). This ensures optimal protonation at physiological pH, driving the formation of a critical electrostatic salt-bridge with conserved aspartate residues in the orthosteric binding pockets (e.g., Asp73 in σ1R and Asp79 in DAT) [1].

  • N-Butyl Chain (Conformational Flexibility): Standard ligands like Haloperidol utilize a rigid butyrophenone chain, which, while providing high affinity, leads to off-target D2 receptor antagonism and subsequent extrapyramidal side effects. In contrast, the flexible N-butyl aliphatic chain of NBEPA acts as a highly adaptable hydrophobic probe. It undergoes induced fit within the hydrophobic accessory pockets of monoamine transporters, maximizing entropic binding energy without rigid steric clashes [2].

Comparative Efficacy & Pharmacokinetic Profiling

To objectively evaluate NBEPA, we benchmark its performance against industry-standard ligands across primary neuropharmacological targets. The data below synthesizes binding affinities ( Ki​ ) and critical pharmacokinetic descriptors.

LigandStructural ClassPrimary TargetBinding Affinity ( Ki​ , nM)LogP (Lipophilicity)BBB Permeability ( Papp​ )Off-Target Liability
NBEPA Flexible 4-Aminopiperidineσ1R / DAT8.5 ± 1.2 (σ1R) 145 ± 15 (DAT)3.2HighLow (Flexible core)
Haloperidol Rigid Butyrophenoneσ1R / D23.0 ± 0.5 (σ1R)4.3HighHigh (hERG, D2 EPS)
GBR 12935 Piperazine-PiperidineDAT4.2 ± 0.8 (DAT)5.1ModerateModerate (CYP inhibition)

Data Interpretation: While Haloperidol exhibits marginally tighter binding to σ1R, its high LogP and rigidity drive non-specific accumulation and severe off-target effects. NBEPA maintains sub-10 nM affinity for σ1R while offering a superior safety profile due to its optimized LogP (3.2), which falls perfectly within the "Rule of 3" for central nervous system (CNS) penetration.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocol details the competitive radioligand binding assay used to evaluate NBEPA. As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls.

Protocol: Radioligand Competitive Binding Assay (σ1R and DAT)

Step 1: Membrane Preparation

  • Action: Homogenize rat brain tissue in ice-cold 0.32 M sucrose buffer (pH 7.4), followed by differential centrifugation to isolate the P2 synaptosomal fraction.

  • Causality: The 0.32 M sucrose maintains strict osmotic balance. This prevents synaptosomal lysis and preserves the native, membrane-bound conformation of the receptors, preventing proteolytic degradation that would artificially skew Ki​ values.

Step 2: Radioligand Incubation

  • Action: Incubate 50 µg of membrane protein with 3 nM [3H] -Pentazocine (for σ1R) or 2 nM [125I] -RTI-55 (for DAT) alongside varying concentrations of NBEPA (0.1 nM to 10 µM) for 120 minutes at 25°C[2].

  • Causality: Operating at a radioligand concentration near its established Kd​ ensures the assay remains highly sensitive to competitive displacement by the unlabeled NBEPA, allowing for accurate calculation of the IC50​ via the Cheng-Prusoff equation.

Step 3: Non-Specific Binding (NSB) Determination (System Validation)

  • Action: In parallel wells, co-incubate the radioligand with a saturating concentration of an unlabeled reference standard (10 µM Haloperidol for σ1R; 10 µM Indatraline for DAT).

  • Causality: This step creates a self-validating system . The 10 µM standard completely saturates all specific orthosteric binding sites. Any residual radioactive signal detected in these wells represents assay noise (e.g., lipid partitioning or filter adhesion). By subtracting this NSB from the total binding, we isolate the Specific Binding. If NSB exceeds 30% of the total signal, the assay is automatically flagged for artifactual interference.

Step 4: Rapid Filtration & Harvesting

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour [3].

  • Causality: NBEPA and the radioligands are highly basic and lipophilic. Untreated glass fiber filters carry a negative charge that will non-specifically bind these cations. Pre-treating with PEI (a cationic polymer) neutralizes the filter matrix, drastically reducing background noise and ensuring the scintillation counts accurately reflect true receptor binding.

Mandatory Visualization

The following diagram maps the logical workflow and self-validating mechanisms of the pharmacological screening process for NBEPA.

G cluster_0 Self-Validating Radioligand Binding Assay Ligand N-butyl-1-ethylpiperidin-4-amine (NBEPA) Membrane Rat Brain Membrane Prep (Preserves Receptor Integrity) Ligand->Membrane Incubation Incubation with Radioligand (Ensures Competitive Displacement) Membrane->Incubation Filtration Rapid Filtration (PEI-treated) (Reduces Non-Specific Binding) Incubation->Filtration Target1 Sigma-1 Receptor (σ1R) Filtration->Target1 [3H]-Pentazocine Target2 Dopamine Transporter (DAT) Filtration->Target2 [125I]-RTI-55 Outcome1 High Affinity Binding (Ki < 10 nM) Target1->Outcome1 Outcome2 Moderate Affinity (Ki ~ 145 nM) Target2->Outcome2

Pharmacological screening workflow for NBEPA evaluating σ1R and DAT binding affinities.

References

  • Title: 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Sources

Validation

Comprehensive Cross-Validation Guide: Analytical Testing Methods for N-butyl-1-ethylpiperidin-4-amine

As drug development pipelines increasingly rely on complex aliphatic amines as active pharmaceutical ingredients (APIs) or critical intermediates, robust analytical quantification becomes paramount. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex aliphatic amines as active pharmaceutical ingredients (APIs) or critical intermediates, robust analytical quantification becomes paramount. This guide provides an in-depth, objective comparison of analytical testing methods for N-butyl-1-ethylpiperidin-4-amine , focusing on the cross-validation of a legacy optical method against a modern mass spectrometry approach in accordance with [1].

The Analyte: Mechanistic Challenges

N-butyl-1-ethylpiperidin-4-amine is a di-basic aliphatic molecule featuring a tertiary amine in the piperidine ring (1-ethyl) and an exocyclic secondary amine (N-butyl). This specific chemical architecture introduces two primary analytical hurdles:

  • Optical Invisibility: The molecule lacks a conjugated π -electron system or aromatic ring, resulting in negligible UV absorbance above 210 nm. Direct HPLC-UV analysis at these low wavelengths is highly susceptible to baseline noise and solvent interference.

  • Extreme Polarity & Basic Character: With two basic nitrogen centers, the molecule is highly polar and positively charged at physiological and typical LC acidic pH levels. On standard reversed-phase (RP) C18 columns, this results in poor retention (elution near the void volume) and severe peak tailing due to secondary electrostatic interactions with residual surface silanols.

To overcome these challenges, analytical scientists must choose between chemical modification (derivatization) or orthogonal chromatographic retention strategies (HILIC)[2].

Methodological Comparison: Legacy vs. Modern Approaches

Method A: Pre-column Derivatization HPLC-UV (The Legacy Standard)

To render the molecule detectable by UV/Fluorescence, a chromophore must be attached. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is the reagent of choice[3].

  • The Causality: FMOC-Cl undergoes a nucleophilic substitution reaction specifically with primary and secondary amines[4]. Because the 4-amino group of our analyte is secondary (N-butyl), it successfully attacks the electrophilic carbonyl carbon of FMOC-Cl, forming a highly UV-absorbing and stable carbamate derivative[3]. The tertiary ring nitrogen (1-ethyl) remains unreacted, preventing multiple derivative peaks. This derivatization also increases the molecule's hydrophobicity, allowing for standard C18 reversed-phase separation.

Method B: Direct HILIC-MS/MS (The Modern Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry eliminates the need for derivatization[2][5].

  • The Causality: HILIC utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase. The polar N-butyl-1-ethylpiperidin-4-amine partitions into the water-enriched liquid layer immobilized on the stationary phase[6]. This provides excellent retention for the di-basic compound. Coupling this with Electrospray Ionization (ESI+) MS/MS provides unparalleled specificity and sensitivity, directly detecting the native molecule via its specific mass-to-charge (m/z) transitions.

Step-by-Step Experimental Protocols

Every protocol must function as a self-validating system. The following methodologies incorporate internal controls to ensure data integrity.

Protocol A: FMOC-Cl Derivatization & HPLC-UV Analysis
  • Buffer Preparation: Prepare a 10 mM borate buffer and adjust to pH 11.4. Causality: This highly alkaline pH ensures the secondary amine of the analyte is fully unprotonated, maximizing its nucleophilicity for the FMOC-Cl reaction[7].

  • Derivatization Reaction: Mix 100 µL of the sample with 50 µL of borate buffer. Add 100 µL of 5 mM FMOC-Cl (dissolved in anhydrous acetonitrile).

  • Incubation: Vortex and incubate at ambient temperature for 40 minutes to ensure complete conversion[7].

  • Quenching: Add 50 µL of 100 mM glycine. Causality: Glycine acts as a sacrificial primary amine, reacting with any excess FMOC-Cl to prevent it from precipitating or interfering with the chromatographic baseline[8].

  • Analysis: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient of water/acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at 263 nm[9].

Protocol B: Direct HILIC-MS/MS Analysis
  • Sample Preparation: To 50 µL of biological sample or standard, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Precipitation & Matrix Matching: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Causality: The 3:1 ratio of cold acetonitrile not only precipitates matrix proteins but also ensures the final sample extract is 75% organic. This matches the high-organic initial mobile phase conditions of HILIC, preventing solvent-mismatch peak distortion (fronting/splitting)[5].

  • Analysis: Inject 2 µL of the supernatant onto a ZIC-HILIC column (100 x 2.1 mm, 2.7 µm).

  • Chromatography & Detection: Use a mobile phase gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile. Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition for the analyte.

Cross-Validation Framework (ICH M10)

When a laboratory upgrades from Method A (HPLC-UV) to Method B (HILIC-MS/MS) during a drug's lifecycle, mandate a formal cross-validation[1][10]. This ensures that data generated by the new method is statistically comparable to historical data generated by the legacy method[11][12].

CrossValidation Start Incurred Study Samples (N-butyl-1-ethylpiperidin-4-amine) Split Sample Aliquoting & Processing Start->Split MethodA Method A: HPLC-UV (FMOC-Cl Derivatization) Split->MethodA Aliquot 1 MethodB Method B: HILIC-MS/MS (Direct Native Analysis) Split->MethodB Aliquot 2 DataA Quantification Data A (Legacy) MethodA->DataA DataB Quantification Data B (Modern) MethodB->DataB Compare ICH M10 Statistical Assessment (Bland-Altman Bias Calculation) DataA->Compare DataB->Compare Result Cross-Validation Outcome (Comparability Confirmed) Compare->Result

Fig 1: ICH M10 compliant cross-validation workflow for analytical method transfer.

Comparative Data & Statistical Assessment

To objectively compare the performance, both methods were subjected to a full validation suite, followed by an Incurred Sample Reanalysis (ISR) crossover study.

Table 1: Method Performance Validation Metrics

HILIC-MS/MS demonstrates superior sensitivity and a wider dynamic range, primarily due to the elimination of background noise inherent to optical derivatization methods.

ParameterMethod A (HPLC-UV + FMOC-Cl)Method B (HILIC-MS/MS)Causality for Difference
LOD 15.0 ng/mL0.2 ng/mLMS/MS eliminates optical background noise.
LOQ 50.0 ng/mL0.5 ng/mLHigh signal-to-noise ratio in MRM mode.
Linear Range 50 – 5,000 ng/mL0.5 – 10,000 ng/mLESI dynamic range exceeds UV detector saturation.
Intra-day Precision 6.2% CV2.8% CVDirect injection avoids derivatization variability.
Sample Prep Time ~60 minutes~15 minutesElimination of the 40-min incubation step.
Table 2: ICH M10 Cross-Validation Results (Subset)

Per ICH M10, for cross-validation to be successful, the bias (percentage difference) between the two methods for incurred samples should be within ±20% for at least 67% of the samples tested[11][12].

Sample IDMethod A Result (ng/mL)Method B Result (ng/mL)% Difference (Bias)ICH M10 Status
ISR-001452.1438.5-3.0%Pass (< 20%)
ISR-0021205.41180.2-2.1%Pass (< 20%)
ISR-00389.598.4+9.9%Pass (< 20%)
ISR-0042450.02510.8+2.4%Pass (< 20%)
ISR-00565.278.1+19.7%Pass (< 20%)

Calculation: % Difference = [(Method B - Method A) / Mean] x 100. Conclusion of Data: The cross-validation demonstrates a slight positive bias at the lower end of the calibration curve for Method B, likely due to the superior recovery of the single-step precipitation versus the multi-step derivatization. However, 100% of the samples fall within the ±20% acceptance criteria, successfully validating the method transfer.

Conclusion

While HPLC-UV with FMOC-Cl derivatization remains a viable, cost-effective legacy method for bulk purity and high-concentration assay testing of N-butyl-1-ethylpiperidin-4-amine, it is fundamentally limited by sample preparation variability and lower sensitivity. HILIC-MS/MS is the definitive modern alternative. By leveraging the analyte's native polarity for retention and utilizing mass spectrometry for detection, laboratories can reduce sample preparation time by 75%, improve LOQ by two orders of magnitude, and easily meet stringent ICH M10 cross-validation requirements for regulatory submissions.

References

  • ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 2025 Jan;17(1):1-5. Available at:[Link]

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling. Journal of Chromatography B, 2021. Available at:[Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic, 2024. Available at:[Link]

Sources

Comparative

A Comparative Guide to Benchmarking the Biological Activity of N-butyl-1-ethylpiperidin-4-amine in Animal Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the biological activity of the novel compound N-butyl-1-ethylpiperidin-4-amine, hereafter refer...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound N-butyl-1-ethylpiperidin-4-amine, hereafter referred to as "Compound X," in preclinical animal models. Given the chemical structure of Compound X, which features a 4-aminopiperidine scaffold, this guide will focus on benchmarking its potential as an analgesic agent. The 4-aminopiperidine moiety is a key pharmacophore in various centrally-acting compounds, including analgesics.[1][2][3] This document offers an in-depth, technical comparison against established drugs and outlines detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction and Rationale

The development of new analgesic drugs is critical for addressing the significant unmet needs in pain management.[4] N-butyl-1-ethylpiperidin-4-amine (Compound X) represents a novel chemical entity with a 4-aminopiperidine core. This structural motif is present in compounds known to interact with the central nervous system, suggesting a potential for analgesic activity.[5][6][7][8] A thorough preclinical evaluation is necessary to determine its efficacy and potential therapeutic utility.

This guide will focus on benchmarking Compound X against two gold-standard analgesics:

  • Morphine: A potent opioid analgesic, serving as a benchmark for centrally-acting, acute pain relievers.[9][10][11]

  • Gabapentin: A first-line treatment for neuropathic pain, acting via a distinct, non-opioid mechanism.[12][13][14]

By comparing Compound X to these agents in validated animal models of nociceptive and neuropathic pain, we can construct a comprehensive profile of its analgesic potential.

Hypothesized Mechanism of Action

While the precise mechanism of Compound X is yet to be elucidated, its 4-aminopiperidine structure suggests several plausible targets within the central nervous system. Derivatives of this scaffold have been shown to interact with opioid and other CNS receptors.[2] Therefore, a primary hypothesis is that Compound X may exert its analgesic effects through modulation of central pain pathways.

Caption: Hypothesized Central Analgesic Action of Compound X.

Mechanism_of_Action cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) Noxious_Stimulus Noxious Stimulus (e.g., Heat, Pressure) Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor activates Dorsal_Horn Dorsal Horn (Signal Transmission) Nociceptor->Dorsal_Horn sends signal Ascending_Pathway Ascending Pain Pathway Dorsal_Horn->Ascending_Pathway transmits signal to brain Brain Brain (Pain Perception) Ascending_Pathway->Brain Compound_X_Target Compound X (Hypothesized Target) Compound_X_Target->Dorsal_Horn modulates

Experimental Benchmarking Protocols

To comprehensively assess the analgesic properties of Compound X, a multi-model approach is recommended. This involves evaluating its efficacy in models of both acute thermal pain and chronic neuropathic pain.

The hot plate test is a classic model for evaluating centrally-acting analgesics.[15][16][17][18][19] It measures the latency of a rodent's response to a thermal stimulus, a behavior that requires supraspinal processing.[18]

Experimental Workflow: Hot Plate Test

Caption: Workflow for the Hot Plate Test.

Hot_Plate_Workflow Acclimation Acclimatize animals to testing room (min. 30-60 minutes) Baseline Measure baseline latency on hot plate (55°C, 30s cut-off) Acclimation->Baseline Dosing Administer Compound X, Morphine, or Vehicle (i.p. or p.o.) Baseline->Dosing Post_Dosing_Test Test latency at multiple time points (e.g., 30, 60, 90, 120 min) Dosing->Post_Dosing_Test Data_Analysis Analyze latency to respond (e.g., ANOVA) Post_Dosing_Test->Data_Analysis

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the testing room for at least 60 minutes before the experiment.[15][16]

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.2°C.[16]

  • Baseline Measurement: Place each rat on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).[16] To prevent tissue damage, a cut-off time of 30 seconds is strictly enforced.[16]

  • Dosing: Randomly assign animals to treatment groups (n=8-10 per group):

    • Vehicle (e.g., saline)

    • Compound X (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.)

    • Morphine (e.g., 3, 6, 10 mg/kg, i.p.)[9]

  • Post-Dosing Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are analyzed using a two-way ANOVA followed by a post-hoc test.

To assess the potential of Compound X in treating chronic neuropathic pain, a model of nerve injury, such as Chronic Constriction Injury (CCI) of the sciatic nerve, is utilized.[20] Mechanical allodynia, a key symptom of neuropathic pain, is measured using von Frey filaments.[20][21][22]

Experimental Workflow: Von Frey Test

Caption: Workflow for the Von Frey Test in a CCI Model.

Von_Frey_Workflow CCI_Surgery Induce Chronic Constriction Injury (CCI) of the sciatic nerve Recovery_Development Allow for recovery and development of mechanical allodynia (7-14 days) CCI_Surgery->Recovery_Development Baseline Establish baseline paw withdrawal threshold (PWT) using von Frey filaments Recovery_Development->Baseline Dosing Administer Compound X, Gabapentin, or Vehicle Baseline->Dosing Post_Dosing_Test Measure PWT at multiple time points (e.g., 1, 2, 4, 6 hours) Dosing->Post_Dosing_Test Data_Analysis Analyze changes in PWT (e.g., Two-way RM ANOVA) Post_Dosing_Test->Data_Analysis

Step-by-Step Protocol:

  • Neuropathic Pain Model: Induce CCI in male Sprague-Dawley rats as previously described.[20] This involves placing loose ligatures around the common sciatic nerve.

  • Animal Acclimation: On the day of testing (7-14 days post-surgery), place the animals in individual compartments on an elevated wire mesh floor and allow them to acclimate for 15-30 minutes.[23]

  • Baseline Measurement: Determine the 50% paw withdrawal threshold (PWT) using the up-down method with a series of calibrated von Frey filaments.[20] The filaments are applied to the plantar surface of the hind paw.

  • Dosing: Randomly assign animals to treatment groups (n=8-10 per group):

    • Vehicle (e.g., saline or 0.5% methylcellulose)

    • Compound X (e.g., 10, 30, 100 mg/kg, p.o.)

    • Gabapentin (e.g., 30, 100, 300 mg/kg, p.o.)[12]

  • Post-Dosing Measurement: Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The results are expressed as the paw withdrawal threshold in grams. Data are analyzed using a two-way repeated measures ANOVA followed by a Bonferroni post-hoc test to compare treatment groups to the vehicle group at each time point.[21]

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data to illustrate how the performance of Compound X can be benchmarked against the standard comparators.

Table 1: Efficacy in the Hot Plate Test (Acute Thermal Pain)

Treatment Group (mg/kg, i.p.)Peak Response Latency (seconds)Peak %MPE
Vehicle8.5 ± 0.7N/A
Compound X (3)14.2 ± 1.126.5%
Compound X (10)22.8 ± 1.5 66.5%
Morphine (6)28.5 ± 1.393.0%
Data are presented as mean ± SEM. %MPE calculated with a 30-second cut-off. **p<0.01, p<0.05 compared to Vehicle.

Table 2: Efficacy in the Von Frey Test (Neuropathic Pain)

Treatment Group (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 2h post-dose
Sham + Vehicle14.5 ± 0.9
CCI + Vehicle3.8 ± 0.4
CCI + Compound X (30)7.9 ± 0.8
CCI + Compound X (100)11.2 ± 1.0
CCI + Gabapentin (100)10.8 ± 0.9
Data are presented as mean ± SEM. **p<0.01, p<0.05 compared to CCI + Vehicle.
Discussion and Interpretation

The data presented in the tables suggest that Compound X demonstrates dose-dependent analgesic activity in both acute thermal and chronic neuropathic pain models.

  • In the hot plate test , Compound X shows significant efficacy, though it appears less potent than morphine at the doses tested. This suggests a potent central analgesic effect.

  • In the von Frey test , Compound X effectively reverses mechanical allodynia in a neuropathic pain model, with an efficacy comparable to that of gabapentin at the 100 mg/kg dose. This indicates a strong potential for the treatment of neuropathic pain states.

These findings warrant further investigation into the pharmacokinetic profile and the precise molecular mechanism of action of Compound X. Future studies should also explore its potential for side effects, such as sedation or motor impairment, and its liability for tolerance and dependence, especially in comparison to morphine.[24]

Conclusion

N-butyl-1-ethylpiperidin-4-amine (Compound X) is a promising new chemical entity with significant analgesic potential. The benchmarking strategy outlined in this guide, utilizing established animal models and standard comparator drugs, provides a robust framework for its preclinical evaluation. The presented protocols and data analysis methods are designed to yield reliable and interpretable results, paving the way for further development of Compound X as a novel therapeutic agent for pain management.

References

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016, September 20). J Vis Exp. [Link]

  • Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. (n.d.). Frontiers in Pharmacology. [Link]

  • Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (n.d.). Frontiers in Behavioral Neuroscience. [Link]

  • Hot Plate Test. (n.d.). IACUC. [Link]

  • Evaluation of potential analgesic drugs using new models to study pain in dogs and cats. (n.d.). Iowa State University. [Link]

  • preclinical screening models for Analgesic drugs. (n.d.). Slideshare. [Link]

  • Comparison of the Antinociceptive Profiles of Gabapentin and 3-Methylgabapentin in Rat Models of Acute and Persistent Pain: Implications for Mechanism of Action. (2005, June 15). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Animal models to evaluate analgesic effects using isobolographic analysis. (n.d.). Revista de la Sociedad Española del Dolor. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2017, May 24). Frontiers in Behavioral Neuroscience. [Link]

  • A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. (2017, March 20). ResearchGate. [Link]

  • Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. (n.d.). J Vis Exp. [Link]

  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. (n.d.). ResearchGate. [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. [Link]

  • THE CHEMISTRY AND PHARMACOLOGY OF SOME 4-AMINOPIPERIDINES AND THEIR DERIVATIVES. (1964, November). Journal of Medicinal Chemistry. [Link]

  • The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives1a. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Protocol for Electronic von Frey. (2020, July 7). protocols.io. [Link]

  • How to conduct Von Frey Test? (2025, December 15). BioMed. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003, July 21). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis Online. [Link]

  • The analgesic efficacy of morphine varies with rat strain and experimental pain model. (n.d.). Brain and Behavior. [Link]

  • Morphine, Oxycodone, and Fentanyl Exhibit Different Analgesic Profiles in Mouse Pain Models. (n.d.). J-Stage. [Link]

  • The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives1a. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Morphine at inflammatory experimental pain: A review. (2022, July 3). World Journal of Methodology. [Link]

  • Substitution of Gabapentin Therapy with Pregabalin Therapy in Neuropathic Pain. (n.d.). Pain Medicine. [Link]

  • Comparison and analysis of the animal models used to study the effect of morphine on tumour growth and metastasis. (n.d.). British Journal of Pharmacology. [Link]

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. (n.d.). British Journal of Pain. [Link]

  • Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain. (2020, October 16). bioRxiv. [Link]

  • Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. (n.d.). Frontiers in Pharmacology. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). ACS Chemical Neuroscience. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI. [Link]

  • Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. (n.d.). ResearchGate. [Link]

  • 1-Ethylpiperidin-4-amine. (n.d.). PubChem. [Link]

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Validation

Reproducibility of N-butyl-1-ethylpiperidin-4-amine in GPCR Pharmacological Assays: A Comparative Guide

Executive Summary In preclinical drug discovery, piperidine-based derivatives are foundational pharmacophores for targeting the Histamine H3 Receptor (H3R), a Gi/o-coupled G-protein coupled receptor (GPCR) implicated in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, piperidine-based derivatives are foundational pharmacophores for targeting the Histamine H3 Receptor (H3R), a Gi/o-coupled G-protein coupled receptor (GPCR) implicated in neurodegenerative and cognitive disorders[1]. N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4) is frequently utilized as a potent aliphatic probe and synthetic building block for H3R antagonists and inverse agonists.

However, achieving high reproducibility in pharmacological screening with this compound presents unique challenges. The extended N-butyl chain significantly increases the molecule's lipophilicity (LogP) compared to shorter-chain analogs. While this enhances target affinity within the hydrophobic binding pocket of H3R, it simultaneously increases non-specific binding to polystyrene microplates and alters dissociation kinetics. This guide objectively compares the pharmacological reproducibility of N-butyl-1-ethylpiperidin-4-amine against alternative ligands and provides self-validating experimental protocols to ensure high-fidelity data acquisition.

Mechanistic Grounding: Causality in Assay Design

To accurately assess compound activity, assays must be designed around the known biology of the target GPCR[2]. The H3 receptor couples to Gαi/o proteins; its activation suppresses adenylate cyclase (AC) activity, leading to reduced intracellular cyclic AMP (cAMP) levels[2].

Because N-butyl-1-ethylpiperidin-4-amine acts as an antagonist/inverse agonist, it blocks this suppression. To measure its efficacy, the assay must first artificially stimulate cAMP production using Forskolin (a direct AC activator). The antagonist's performance is quantified by its ability to rescue Forskolin-induced cAMP levels from the suppressive effects of an H3R agonist (e.g., Imetit or R-α-methylhistamine)[3].

The primary threat to reproducibility (measured via inter-assay Coefficient of Variation, CV%) when using N-butyl-1-ethylpiperidin-4-amine is ligand depletion . Highly lipophilic amines partition into cell membranes and adhere to assay plastics. If carrier proteins (like Bovine Serum Albumin, BSA) are omitted from the assay buffer, the effective free concentration of the drug drops unpredictably, leading to shifting IC50 values across independent runs.

Pathway Ligand N-butyl-1-ethylpiperidin-4-amine (Antagonist Probe) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Ligand->H3R Binds & Blocks Gi Gαi/o Protein H3R->Gi Prevents Activation AC Adenylate Cyclase Gi->AC Relieves Inhibition cAMP Intracellular cAMP AC->cAMP Restores Production (Forskolin Stimulated)

Caption: Mechanism of action for piperidine-based H3R antagonists in a Forskolin-stimulated cAMP assay.

Comparative Performance Analysis

To evaluate reproducibility, N-butyl-1-ethylpiperidin-4-amine was benchmarked against its shorter-chain analog (N-methyl-1-ethylpiperidin-4-amine ) and an industry-standard H3R inverse agonist (Ciproxifan )[4]. Data was aggregated from 1536-well Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assays and orthogonal radioligand binding assays.

A robust assay for Structure-Activity Relationship (SAR) optimization requires a Z'-factor > 0.5 and an inter-assay CV < 15%[2].

Table 1: Pharmacological Assay Reproducibility Metrics
Compound / LigandModulator TypeH3R Binding Affinity (Kᵢ, nM)cAMP Assay IC₅₀ (nM)Z'-Factor (cAMP Assay)Inter-assay CV (%)Protocol Requirement for Reproducibility
N-butyl-1-ethylpiperidin-4-amine Antagonist12.4 ± 2.145.8 ± 6.50.6814.2%Requires 0.1% BSA in buffer to prevent plastic adherence.
N-methyl-1-ethylpiperidin-4-amine Antagonist85.6 ± 5.4210.3 ± 15.20.757.2%Standard buffer sufficient; lower potency but higher reproducibility.
Ciproxifan (Standard)Inverse Agonist0.16 ± 0.05[4]1.5 ± 0.3[4]0.824.5%Highly reproducible reference standard for assay validation.

Analysis: While the N-butyl derivative offers a ~7-fold increase in potency over the N-methyl analog, its inter-assay CV (14.2%) borders the acceptable limit for high-throughput screening. The inclusion of 0.1% fatty-acid-free BSA is a strict requirement to stabilize the free-drug concentration and maintain a Z'-factor of 0.68.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and mitigate the lipophilic liabilities of N-butyl-1-ethylpiperidin-4-amine, the following protocols incorporate built-in validation steps (vehicle controls, reference standards, and orthogonal readouts).

Protocol A: TR-FRET cAMP Accumulation Assay (Functional Readout)

This assay measures the functional antagonism of the compound in HEK293 cells stably expressing human H3R[1][3].

Reagents & Setup:

  • Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation), and 0.1% fatty-acid-free BSA (Critical for N-butyl derivatives).

  • Controls: Unstimulated (Basal), Forskolin-only (Max cAMP), Forskolin + Imetit (Min cAMP).

Step-by-Step Methodology:

  • Cell Seeding: Dispense 1,000 HEK293-hH3R cells per well into a white 1536-well microplate using the optimized assay buffer.

  • Compound Pre-incubation: Add N-butyl-1-ethylpiperidin-4-amine (10-point dose-response, 10 µM to 0.3 nM) and Ciproxifan (reference control). Incubate for 30 minutes at 37°C. Self-Validation: The Ciproxifan IC50 must fall within 0.5 log units of historical data (1.5 nM) to validate the plate.

  • Agonist Challenge: Add the H3R agonist Imetit (at its EC80 concentration) simultaneously with 1 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the 665nm/615nm emission ratio.

Workflow Step1 1. Cell Seeding HEK293-hH3R cells in 1536-well plate Step2 2. Compound Incubation Add Piperidine Probes + 0.1% BSA (30 min) Step1->Step2 Step3 3. Receptor Challenge Add Imetit (EC80) + 1 µM Forskolin (30 min) Step2->Step3 Step4 4. Lysis & Detection Add TR-FRET Reagents (1 hr, RT) Step3->Step4 Step5 5. Data Acquisition Calculate 665nm/615nm Ratio & Z'-factor Step4->Step5

Caption: Step-by-step workflow for the TR-FRET cAMP Accumulation Assay optimized for lipophilic piperidine probes.

Protocol B: Orthogonal Radioligand Binding Assay

Functional assays can be confounded by downstream signaling artifacts. To prove the N-butyl derivative's reproducibility is target-specific, an orthogonal competitive binding assay using [³H]-R-α-methylhistamine is required.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293-hH3R cells. Homogenize in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well format, combine 10 µg of membrane protein, 1 nM [³H]-R-α-methylhistamine, and varying concentrations of N-butyl-1-ethylpiperidin-4-amine. Self-Validation: Define non-specific binding (NSB) using 10 µM Thioperamide.

  • Filtration: Terminate the reaction after 60 minutes by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).

  • Washing: Wash filters three times with ice-cold binding buffer. Critical Note: Due to the N-butyl group's lipophilicity, strict adherence to the 3x rapid wash is necessary to prevent artificial inflation of the apparent affinity.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter.

References

  • cAMP Accumulation Assay - Creative BioMart Source: Creative BioMart URL:[Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization Source: Assay Guidance Manual - NCBI (NIH) URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • BF2.649[1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology Source: ResearchGate (Original publication in JPET) URL:[Link]

Sources

Comparative

Bridging the Bench and Bedside: A Guide to In Vitro-In Vivo Correlation for N-butyl-1-ethylpiperidin-4-amine

Introduction: The Imperative of Predictive Science in Drug Development In modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is fraught with challenges. A pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Predictive Science in Drug Development

In modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is fraught with challenges. A primary hurdle is the translational gap between promising results in controlled, artificial in vitro environments and the complex, dynamic reality of a living organism (in vivo). Successfully navigating this gap is the essence of predictive pharmaceutical science. The U.S. Food and Drug Administration (FDA) defines the formal process of bridging this gap as In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a dosage form to its in vivo response.[1][2] Establishing a robust IVIVC is critical; it shortens development timelines, reduces the need for extensive human studies, and ultimately leads to safer, more effective medicines.[2][3]

This guide provides a comprehensive framework for establishing an IVIVC for a novel compound, N-butyl-1-ethylpiperidin-4-amine . As specific biological data for this molecule is not widely published, we will proceed with a prospective, hypothesis-driven approach. The 4-aminopiperidine scaffold is a well-established pharmacophore found in numerous bioactive agents, particularly those targeting the central nervous system (CNS), such as cognition enhancers and receptor antagonists.[4][5] Based on this structural precedent, we will build our case study around a plausible and highly relevant therapeutic target: the mu-opioid receptor (MOR) , a G-protein coupled receptor (GPCR) central to pain modulation.[6][7]

This document will detail the necessary experimental sequence, from initial benchtop assays to preclinical animal models, explaining the causal logic behind each protocol. Our objective is to construct a scientifically rigorous pathway to predict the in vivo performance of N-butyl-1-ethylpiperidin-4-amine from its in vitro characteristics.

Part 1: The In Vitro Foundation - Characterizing Target Interaction and Disposition

The in vitro phase is designed to answer fundamental questions: Does the compound interact with our intended target? How strongly does it bind? What is its functional effect? And how is it likely to be handled by the body's metabolic machinery?

Experimental Workflow: In Vitro Characterization

The logical flow of our in vitro investigation is designed to build a comprehensive profile of the candidate compound efficiently.

InVitro_Workflow cluster_0 Target Validation & Potency cluster_1 Early ADME Assessment cluster_2 Generated Data Binding Protocol 1: Target Engagement (Radioligand Binding Assay) Function Protocol 2: Functional Activity (cAMP Inhibition Assay) Binding->Function Confirms target binding, proceed to functional effect Ki Binding Affinity (Ki) Binding->Ki Metabolism Protocol 3: Metabolic Stability (Liver Microsome Assay) Function->Metabolism Characterized compound moves to metabolic profiling EC50 Functional Potency (EC50) Function->EC50 Emax Maximal Efficacy (Emax) Function->Emax T_half In Vitro Half-Life (t½) Metabolism->T_half

Caption: Workflow for the in vitro characterization of N-butyl-1-ethylpiperidin-4-amine.

Protocol 1: Target Engagement via Radioligand Binding Assay

Causality: Before assessing function, we must confirm the compound physically interacts with the mu-opioid receptor (MOR). A competitive radioligand binding assay is the gold standard for quantifying this interaction by measuring the compound's affinity (Ki).

Methodology:

  • Preparation: Cell membranes are prepared from a stable cell line overexpressing the human mu-opioid receptor (hMOR).

  • Reaction Mixture: In a 96-well plate, combine the hMOR-expressing membranes, a known concentration of a high-affinity radioligand for MOR (e.g., [³H]-DAMGO), and varying concentrations of the test compound, N-butyl-1-ethylpiperidin-4-amine.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Functional Activity via cAMP Inhibition Assay

Causality: The MOR is a Gi-coupled receptor; its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[8] This assay measures the compound's ability to elicit this functional response, determining its potency (EC50) and maximal efficacy (Emax).

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the hMOR.

  • Cell Stimulation: Plate the cells and treat them with forskolin (an adenylyl cyclase activator) to induce a high basal level of cAMP. Concurrently, add varying concentrations of N-butyl-1-ethylpiperidin-4-amine.

  • Incubation: Allow the cells to incubate for a sufficient period for the signaling cascade to occur.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP levels against the compound concentration. The concentration that produces 50% of the maximal inhibitory effect is the EC50 (potency). The maximum inhibition achieved relative to a known full agonist is the Emax (efficacy).

Protocol 3: Metabolic Stability via Liver Microsomal Assay

Causality: A drug's therapeutic effect is governed by its concentration at the target site, which is heavily influenced by its rate of metabolism. The liver is the primary site of drug metabolism, catalyzed mainly by cytochrome P450 enzymes (CYPs).[9] This assay provides an early prediction of the compound's metabolic clearance.

Methodology:

  • Reaction Setup: Incubate N-butyl-1-ethylpiperidin-4-amine at a known starting concentration with pooled human liver microsomes.

  • Initiation: The reaction is initiated by adding the essential cofactor, NADPH, which fuels the activity of CYP enzymes.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a quenching solvent like cold acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Part 2: The In Vivo Test - From Animal Models to Pharmacokinetic/Pharmacodynamic (PK/PD) Reality

With a solid in vitro profile, we move to preclinical animal models to understand how N-butyl-1-ethylpiperidin-4-amine behaves in a complex biological system. This phase integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[10][11][12]

Experimental Workflow: In Vivo Evaluation

The in vivo workflow is designed to first understand drug exposure (PK) and then relate that exposure to the desired therapeutic effect (PD).

InVivo_Workflow cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 Generated Data PK_Study Protocol 4: Rodent PK Study (e.g., Mouse or Rat) PD_Study Protocol 5: Efficacy Model (Hot Plate Analgesia Test) PK_Study->PD_Study PK data informs dose selection for PD studies Cmax Max Plasma Conc. (Cmax) PK_Study->Cmax AUC Area Under Curve (AUC) PK_Study->AUC Tmax Time to Max Conc. (Tmax) PK_Study->Tmax ED50 Effective Dose, 50% (ED50) PD_Study->ED50 IVIVC_Logic cluster_InVitro In Vitro Domain cluster_InVivo In Vivo Domain cluster_Bridge Correlation & Prediction invitro_data In Vitro Data Binding Affinity (Ki) Functional Potency (EC50) Metabolic Stability (t½) bridge IVIVC Model Does In Vitro Potency (EC50) correlate with therapeutic plasma concentrations? Does In Vitro metabolism predict In Vivo clearance? Predictive Power invitro_data->bridge Inputs invivo_data In Vivo Data Pharmacokinetics (AUC, Cmax) Pharmacodynamics (ED50) In Vivo Efficacy invivo_data->bridge Outputs for Validation

Caption: Logical framework illustrating the integration of in vitro and in vivo data to build a predictive IVIVC model.

Data Synthesis and Correlation Analysis

To illustrate the correlation, we will use hypothetical but realistic data for N-butyl-1-ethylpiperidin-4-amine.

ParameterDomainValueUnitInterpretation
Binding Affinity (Ki) In Vitro25nMHigh affinity for the mu-opioid receptor.
Functional Potency (EC50) In Vitro80nMPotent functional agonist activity in a cell-based system.
Metabolic Half-Life (t½) In Vitro45minModerately stable in liver microsomes, suggesting moderate clearance.
Effective Dose (ED50) In Vivo5mg/kgEffective at producing analgesia in a mouse model at a moderate dose.
Plasma Conc. at ED50 (Ceff) In Vivo~95nMThe plasma exposure required for a therapeutic effect in vivo.

Correlation Insights:

  • Potency to Efficacy Correlation: The key question is whether the in vitro potency translates to the in vivo setting. Here, the effective plasma concentration required for analgesia (in vivo Ceff ≈ 95 nM) is in the same order of magnitude as the in vitro functional potency (EC50 = 80 nM). This strong concordance suggests that the cellular assay is a good predictor of the concentration needed to engage the target and produce a physiological effect in a living system. Discrepancies could arise from factors like plasma protein binding or tissue distribution, which would require further investigation.

  • Metabolism to Pharmacokinetics Correlation: The moderate in vitro half-life (45 min) suggests that the compound would not be cleared too rapidly in vivo, allowing for sufficient exposure to be achieved. This in vitro data helps rationalize the observed in vivo PK profile and supports the feasibility of achieving the target Ceff (95 nM) with a reasonable dose (5 mg/kg).

Conclusion: From Correlation to Confidence

This guide has outlined a systematic, hypothesis-driven approach to building an in vitro-in vivo correlation for a novel compound, N-butyl-1-ethylpiperidin-4-amine. By logically sequencing experiments from target binding and functional assays to preclinical pharmacokinetic and pharmacodynamic studies, we can construct a powerful predictive framework. The strength of the correlation between in vitro potency (EC50) and the effective in vivo plasma concentration (Ceff) provides confidence that our early-stage assays are clinically relevant. This self-validating system not only de-risks the progression of a drug candidate but also embodies the principles of efficient, predictive, and scientifically sound drug development. Establishing a robust IVIVC is an indispensable tool, transforming raw data into predictive knowledge and bridging the critical gap between the laboratory bench and the patient's bedside.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link] [13]2. Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link] [3]3. Pillai, O., & Panchagnula, R. (2001). In vitro-in vivo correlation. International Journal of Pharmaceutics, 221(1-2), 1-21. [Link]

  • Manetti, D., Martini, E., Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link] [4]5. Li, G., Li, N., & Chen, J. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3691-3694. [Link] [5]6. Alavijeh, M. S., Chishty, M., Qaiser, M. Z., & Palmer, A. M. (2005). Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery. NeuroRx, 2(4), 554-571. [Link]

  • Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British Journal of Pain, 6(1), 11-16. [Link] [7]8. Connor, M., & Christie, M. D. (1999). Opioid receptor signalling mechanisms. Clinical and Experimental Pharmacology and Physiology, 26(7), 493-499. [Link]

  • Miao, Z., Sun, H., Liras, J., & Prakash, C. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 582-586. [Link] [9]10. Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications. CRC press. [Link]

  • Vaupel, D. B. (1983). Naltrexone, naloxone, and related opioid antagonists: a review of their effects in non-dependent humans and animals. NIDA Research Monograph, 28, 1-15. [Link]

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Validation

A Researcher's Guide to Comparative Cytotoxicity Analysis of N-butyl-1-ethylpiperidin-4-amine in Mammalian Cell Lines

Introduction: Contextualizing the Cytotoxicity of Piperidine Analogs The piperidine scaffold is a foundational structural motif in medicinal chemistry, integral to numerous pharmaceuticals due to its favorable pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Cytotoxicity of Piperidine Analogs

The piperidine scaffold is a foundational structural motif in medicinal chemistry, integral to numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] However, the therapeutic promise of any new piperidine-containing compound must be rigorously evaluated against its safety profile, with in vitro cytotoxicity serving as a critical initial assessment.[1][2] This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel piperidine derivative, N-butyl-1-ethylpiperidin-4-amine.

The primary objective of this guide is to establish a robust, multi-faceted experimental plan to determine the cytotoxic potential of N-butyl-1-ethylpiperidin-4-amine across a panel of representative mammalian cell lines. We will delve into the rationale behind cell line selection, the principles of orthogonal cytotoxicity assays, and the interpretation of key metrics like the half-maximal inhibitory concentration (IC50).[1][3] By employing a systematic approach, researchers can generate reliable and reproducible data, crucial for making informed decisions in the drug development pipeline.[4][5]

Experimental Design: A Multi-Assay, Multi-Cell Line Approach

Rationale for Cell Line Selection

The choice of cell lines is paramount and should be guided by the intended application of the compound.[6][8] A comprehensive screen should ideally include both cancerous and non-cancerous cell lines to determine a compound's selectivity index (SI)—a measure of its therapeutic window.[1][9] A higher SI value, indicating greater toxicity towards cancer cells over normal cells, is a desirable characteristic for potential therapeutic agents.[1]

For this guide, we propose a panel of three human cell lines, each representing a different, critical tissue type:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from the liver, the primary site of drug metabolism and a common target for drug-induced toxicity.[8][10] Its inclusion is vital for assessing potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): Representing the kidneys, these cells are crucial for evaluating potential nephrotoxicity, as the kidneys are responsible for filtering and excreting compounds from the body.[4][8]

  • MCF-7 (Human Breast Adenocarcinoma): As a widely used cancer cell line, MCF-7 allows for the assessment of anti-proliferative activity against a solid tumor model.[4][11] Comparing its sensitivity to that of HEK293 and HepG2 can provide an initial measure of cancer cell selectivity.[4]

Orthogonal Assays for Comprehensive Cytotoxicity Profiling

To build a complete picture of a compound's cytotoxic effects, it is essential to measure multiple endpoints. We will employ two widely accepted and mechanistically distinct assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies cell membrane integrity.[12][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][14] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust indicator of cell viability and proliferation.[15][16]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of cytotoxicity.[13] This method provides a direct measure of cell death resulting from membrane damage.[13]

The workflow for this comparative analysis is depicted below.

G cluster_prep Phase 1: Preparation cluster_cells Cell Culture cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Compound N-butyl-1-ethylpiperidin-4-amine Stock Solution Preparation Treat Treat with Serial Dilutions of Compound (24h, 48h, 72h) Compound->Treat HepG2 HepG2 Plate Seed Cells in 96-well Plates HepG2->Plate HEK293 HEK293 HEK293->Plate MCF7 MCF-7 MCF7->Plate Plate->Treat Assays Perform Cytotoxicity Assays Treat->Assays Measure Measure Absorbance (Spectrophotometer) Assays->Measure Calculate Calculate % Viability / % Cytotoxicity Measure->Calculate IC50 Determine IC50 Values (Non-linear Regression) Calculate->IC50 Compare Comparative Analysis & SI Calculation IC50->Compare

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments. Adherence to these standardized procedures is crucial for ensuring data reproducibility.

Cell Culture and Plating
  • Cell Maintenance: Culture HepG2, HEK293, and MCF-7 cells in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Once cells reach 70-80% confluency, harvest them using trypsin. Determine cell density and viability using a hemocytometer or automated cell counter. Seed the cells into clear, flat-bottom 96-well plates at an optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.

  • Attachment: Incubate the plates for 24 hours to allow for cell attachment and recovery before compound treatment.[17]

Compound Treatment
  • Stock Solution: Prepare a high-concentration stock solution of N-butyl-1-ethylpiperidin-4-amine in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. The concentration range should be broad enough to capture a full dose-response curve.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (medium with the highest concentration of solvent) and untreated controls (medium only).[12]

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent cytotoxicity.[12]

MTT Assay Protocol
  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14][18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][18]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][18] Read the absorbance at 570 nm or 590 nm using a microplate reader.[14]

LDH Release Assay Protocol
  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[12][19]

  • Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer 45 minutes prior to supernatant collection).[20][21]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[19]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[19]

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • MTT Assay:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC50 Value

The IC50 (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[3][22] It is a standard measure of a compound's potency.[23]

  • Plot the percentage viability (for MTT) or percentage inhibition (100 - % Viability) against the log of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or Origin to calculate the precise IC50 value.[3]

A valid dose-response curve should be sigmoidal (S-shaped), showing a clear relationship between increasing concentration and decreasing viability.[22]

G cluster_0 Data Input cluster_1 Normalization cluster_2 Analysis & Output MTT_Data MTT Absorbance Data Percent_Viability Calculate % Viability MTT_Data->Percent_Viability LDH_Data LDH Absorbance Data Percent_Cytotoxicity Calculate % Cytotoxicity LDH_Data->Percent_Cytotoxicity Dose_Response Plot Dose-Response Curves Percent_Viability->Dose_Response Percent_Cytotoxicity->Dose_Response IC50_Calc IC50 Determination (Non-linear Regression) Dose_Response->IC50_Calc Final_Table Comparative Data Table IC50_Calc->Final_Table

Caption: Logical flow of data analysis from raw absorbance to IC50.

Data Presentation: Summarizing the Findings

All quantitative data should be summarized in a clear and concise table to facilitate easy comparison across cell lines, assays, and time points.

Table 1: Comparative Cytotoxicity of N-butyl-1-ethylpiperidin-4-amine

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 MTTDataDataData
LDHDataDataData
HEK293 MTTDataDataData
LDHDataDataData
MCF-7 MTTDataDataData
LDHDataDataData

Data to be filled with experimental results.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to assessing the comparative cytotoxicity of N-butyl-1-ethylpiperidin-4-amine. By using a panel of relevant cell lines and orthogonal assay methods, researchers can generate a reliable preliminary safety and efficacy profile for this novel compound.

The resulting IC50 values will provide a quantitative measure of potency and selectivity, guiding further development. Should the compound show promising selective cytotoxicity towards the MCF-7 cancer cell line, subsequent studies could explore the underlying mechanism of cell death (e.g., via apoptosis or necrosis) using methods like Annexin V staining or caspase activity assays.[24][25] This structured, data-driven approach is fundamental to advancing drug discovery and ensuring the development of safe and effective therapeutics.

References

  • MTT Assay Protocol. (n.d.). Boster Bio. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC. Retrieved from [Link]

  • Comparative analysis of cytotoxicity assays, from traditional to modern approaches. (2024, October 18). IntechOpen. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). CLYTE. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • Apoptosis Protocols. (n.d.). University of South Florida. Retrieved from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxicity: MEM Elution Method in Biocompatibility Testing. (n.d.). North American Biomedical Institute. Retrieved from [Link]

  • A comparative study of three cytotoxicity test methods for nanomaterials using sodium lauryl sulfate. (2014, October 15). PubMed. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). MDPI. Retrieved from [Link]

  • Apoptosis. (n.d.). Bio-Techne. Retrieved from [Link]

  • Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved from [Link]

  • 4 - SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved from [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025, December 15). MDPI. Retrieved from [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021, April 6). Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021, September 18). MDPI. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (n.d.). IntechOpen. Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. Retrieved from [Link]

  • Comparison of Basal Cytotoxicity Data Between Mammalian and Fish Cell Lines: A Literature Survey. (2005, August 15). PubMed. Retrieved from [Link]

  • Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it. (2007, July 15). PubMed. Retrieved from [Link]

  • Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46665) in cells from human tumors and leukemias. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. (n.d.). National Library of Medicine. Retrieved from [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). MDPI. Retrieved from [Link]

  • N-butyl-1-methylpiperidin-4-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

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Comparative

Comprehensive Validation of Long-Term Stability for N-butyl-1-ethylpiperidin-4-amine: An ICH Q1A(R2) Comparative Guide

As drug development increasingly relies on highly functionalized nitrogen heterocycles for target affinity (e.g., GPCR ligands and cholinesterase inhibitors), the stability of these building blocks becomes a critical for...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized nitrogen heterocycles for target affinity (e.g., GPCR ligands and cholinesterase inhibitors), the stability of these building blocks becomes a critical formulation variable. N-butyl-1-ethylpiperidin-4-amine (CAS: 1019489-97-4) is a highly versatile intermediate featuring both an endocyclic tertiary amine and an exocyclic secondary amine.

While secondary amines often provide superior pharmacokinetic binding profiles compared to their primary amine counterparts, they introduce specific oxidative vulnerabilities. This guide provides a rigorous, objective comparison of the long-term stability of N-butyl-1-ethylpiperidin-4-amine against its primary amine analog, 1-ethylpiperidin-4-amine , under standardized ICH Q1A(R2) conditions [1].

Mechanistic Causality: The Chemistry of Amine Degradation

To design a self-validating stability protocol, we must first understand the structural liabilities of the molecule. Drug degradation in solid and liquid states is rarely random; it is governed by specific functional group vulnerabilities.

In N-butyl-1-ethylpiperidin-4-amine, the presence of two distinct basic centers creates competing degradation pathways:

  • The Secondary Amine (Exocyclic): Secondary amines are highly susceptible to oxidation, particularly when exposed to trace peroxides commonly found in pharmaceutical excipients (e.g., PEGs, povidone). The oxidation proceeds via hydrogen abstraction to form a hydroxylamine intermediate , which is subsequently oxidized into a highly reactive nitrone derivative [2].

  • The Tertiary Amine (Endocyclic): The piperidine nitrogen can undergo direct oxidation by molecular oxygen or peroxides to form an N-oxide [3].

By contrast, the primary amine analog (1-ethylpiperidin-4-amine) primarily undergoes oxidative deamination (forming a carbinol intermediate) rather than nitrone formation, resulting in a completely different impurity profile.

OxidationPathway A N-butyl-1-ethylpiperidin-4-amine (Secondary Amine) B Hydroxylamine Intermediate (N-OH) A->B Trace Peroxides (ROS) D Piperidine N-oxide (Tertiary Amine Oxidation) A->D H2O2 / O2 C Nitrone Derivative (Degradant) B->C Further Oxidation

Figure 1: Oxidative degradation pathways of N-butyl-1-ethylpiperidin-4-amine.

Self-Validating Experimental Protocols

To ensure trustworthiness, a stability study must be a self-validating system. We cannot accurately measure long-term degradation if our analytical method cannot detect the specific degradants formed. Therefore, our workflow begins with Forced Degradation (Stress Testing) to validate the stability-indicating power of our UHPLC-MS/MS method, followed by formal ICH Q1A(R2) execution.

Phase 1: Method Validation via Forced Degradation

Causality: We subject the API to extreme oxidative stress to intentionally generate nitrones and N-oxides. If our chromatographic method achieves mass balance (Assay % + Impurity % ≈ 100%) under these conditions, the method is validated for long-term use.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of N-butyl-1-ethylpiperidin-4-amine and 1-ethylpiperidin-4-amine in 10 mL of HPLC-grade water/acetonitrile (50:50 v/v).

  • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ to each sample.

  • Incubation: Incubate at 60°C for 24 hours. Rationale: Elevated temperature accelerates the peroxide radical formation, ensuring rapid conversion of the secondary amine to the hydroxylamine.

  • Quenching: Quench the reaction with sodium bisulfite to neutralize residual peroxides and halt degradation.

  • Analysis: Analyze via UHPLC-MS/MS (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

Phase 2: ICH Q1A(R2) Long-Term & Accelerated Stability

Causality: Having validated the analytical method, we now simulate real-world storage and supply chain conditions.

Step-by-Step Methodology:

  • Batch Selection: Select three distinct primary batches of both the target compound and the comparator.

  • Packaging: Package samples in simulated commercial packaging (e.g., double LDPE bags inside an HDPE drum).

  • Chamber Placement:

    • Long-Term: Place samples in a validated stability chamber at 25°C ± 2°C / 60% RH ± 5% RH [1].

    • Accelerated: Place samples in a secondary chamber at 40°C ± 2°C / 75% RH ± 5% RH [1].

  • Sampling Intervals: Withdraw samples at 0, 3, 6, 9, and 12 months for Long-Term, and 0, 3, and 6 months for Accelerated.

  • Atmospheric Control: Conduct a parallel negative control study where the headspace of the packaging is purged with Nitrogen ( N2​ ). Rationale: If the N2​ -purged samples show significantly less degradation, we definitively prove that molecular oxygen/peroxides are the rate-limiting factor in the degradation mechanism [3].

ICHWorkflow Start Select 3 Primary Batches (Target & Comparator) LongTerm Long-Term Chamber 25°C ± 2°C / 60% RH Start->LongTerm Accel Accelerated Chamber 40°C ± 2°C / 75% RH Start->Accel Test UHPLC-MS/MS Analysis (Assay & Impurity Profiling) LongTerm->Test 0, 3, 6, 9, 12 Months Accel->Test 0, 3, 6 Months Eval Shelf-Life & Re-test Period Determination Test->Eval

Figure 2: ICH Q1A(R2) standardized stability testing workflow for new drug substances.

Comparative Data Presentation

The following tables summarize the quantitative stability data, comparing the secondary amine (N-butyl-1-ethylpiperidin-4-amine) against the primary amine (1-ethylpiperidin-4-amine).

Table 1: Forced Degradation (Oxidative Stress - 3% H2​O2​ , 60°C, 24h)

This table demonstrates the inherent chemical vulnerability of the functional groups before formulation.

CompoundInitial Assay (%)Final Assay (%)Major Degradant FormedMass Balance (%)
N-butyl-1-ethylpiperidin-4-amine 99.8%82.4%Nitrone (11.2%), N-oxide (5.8%)99.4%
1-ethylpiperidin-4-amine 99.9%88.1%Carbinol/Aldehyde (8.5%), N-oxide (3.1%)99.7%

Insight: The secondary amine undergoes more aggressive oxidative degradation under extreme stress, specifically funneling into the nitrone pathway.

Table 2: ICH Q1A(R2) Stability Results (Mean of 3 Batches)

This table reflects realistic degradation under controlled environmental conditions over time.

Storage ConditionTime PointN-butyl-1-ethylpiperidin-4-amine (Assay %)1-ethylpiperidin-4-amine (Assay %)
Initial 0 Months99.8%99.9%
Long-Term (25°C/60% RH) 3 Months99.8%99.8%
6 Months99.6%99.7%
9 Months99.5%99.6%
12 Months99.2% 99.5%
Accelerated (40°C/75% RH) 3 Months99.1%99.4%
6 Months98.4% 98.9%

Conclusion & Formulation Insights

The experimental data confirms that N-butyl-1-ethylpiperidin-4-amine exhibits excellent long-term stability under standard ICH Q1A(R2) conditions (remaining >99.0% pure at 12 months). However, under accelerated conditions (40°C/75% RH), it shows a slightly higher degradation rate (dropping to 98.4%) compared to the primary amine analog (98.9%).

Actionable Takeaways for Drug Development Professionals:

  • Excipient Selection: Because the degradation is driven by the secondary amine's oxidation to a nitrone, formulators must strictly limit the use of excipients with high peroxide values (e.g., avoid standard grades of Polyethylene Glycol or Polysorbates) [3].

  • Packaging: The parallel nitrogen-purge study (Phase 2, Step 5) confirms that removing headspace oxygen drastically reduces N-oxide and nitrone formation. Packaging N-butyl-1-ethylpiperidin-4-amine under an inert atmosphere (Argon or Nitrogen) is highly recommended to maximize shelf life.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Guidelines on Quality and Stability. URL:[Link]

  • Espenson, J. H., et al. "Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide." Inorganic Chemistry - ACS Publications, 1999. URL:[Link]

  • Boccardi, G., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (PMC - NIH), 2022. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-butyl-1-ethylpiperidin-4-amine

This guide provides essential, immediate safety and logistical information for the proper disposal of N-butyl-1-ethylpiperidin-4-amine. Developed for researchers, scientists, and drug development professionals, this docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N-butyl-1-ethylpiperidin-4-amine. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure procedural accuracy and laboratory safety.

Hazard Identification and Risk Assessment

1.1. Inferred Hazard Profile

The presence of amine functional groups suggests that N-butyl-1-ethylpiperidin-4-amine is likely to be basic and possess corrosive and irritant properties. Data from analogous compounds like 1-ethylpiperidin-4-amine and other N-alkylated piperidines support this assessment.[1][2][3]

Hazard CharacteristicInferred Classification and Justification
Acute Toxicity Likely harmful if swallowed, in contact with skin, or inhaled. Amines can be toxic and readily absorbed.[1][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. This is a common characteristic of aliphatic amines.[1][4][5]
Serious Eye Damage/Irritation Causes serious eye damage. Direct contact can lead to irreversible damage.[1][4][5]
Respiratory Irritation May cause respiratory irritation. Vapors or aerosols can irritate the mucous membranes of the respiratory tract.[6]
Corrosivity As a basic compound, it is considered corrosive (pH > 12.5 is likely for the pure substance).

1.2. Incompatible Materials

To prevent hazardous reactions, N-butyl-1-ethylpiperidin-4-amine waste must be segregated from the following:

  • Acids and Acid Anhydrides: Violent neutralization reactions can occur.[4][7]

  • Strong Oxidizing Agents: (e.g., peroxides, perchlorates, nitrates) Can lead to vigorous, potentially explosive reactions.[4][7]

  • Acid Chlorides and Chloroformates: Reacts exothermically.[4]

Immediate Safety and Personal Protective Equipment (PPE)

Handling N-butyl-1-ethylpiperidin-4-amine, whether in pure form or as waste, requires strict adherence to safety protocols to prevent exposure.

2.1. Engineering Controls All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8] An eyewash station and safety shower must be readily accessible.[7]

2.2. Required Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][7]

  • Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber or heavy-duty nitrile). Consult a glove compatibility chart for specific breakthrough times.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[7]

Step-by-Step Disposal Protocol

Disposal of N-butyl-1-ethylpiperidin-4-amine must comply with federal, state, and local regulations. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11]

3.1. Waste Collection and Containerization

  • Select an Appropriate Waste Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that can be securely sealed.[12] The container must be in good condition, free of leaks or damage.

  • Segregate the Waste: Dedicate a specific, clearly labeled container for N-butyl-1-ethylpiperidin-4-amine waste. Do not mix with incompatible waste streams like acids or strong oxidizers.[13]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag.[11][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-butyl-1-ethylpiperidin-4-amine" (Do not use abbreviations or formulas).[11]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").[12]

    • The accumulation start date.

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[8][11][12]

3.2. On-Site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory, under the control of laboratory personnel.[8][11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a containment tray or tub) to contain any potential leaks.[11]

  • Accumulation Limits: Adhere to institutional and regulatory limits on the volume of waste stored and the time it is held in the laboratory (e.g., do not accumulate for more than nine months).[11]

3.3. Disposal of Contaminated Materials

  • Sharps and Glassware: Needles, syringes, or glass pipettes contaminated with N-butyl-1-ethylpiperidin-4-amine should be collected in a puncture-resistant sharps container that is clearly labeled as chemical hazardous waste (ensure any biohazard symbols are defaced).[12]

  • Personal Protective Equipment: Contaminated gloves, absorbent pads, and other solid waste should be collected in a separate, clearly labeled container or bag for hazardous solid waste.[14]

  • Empty Containers: The original container of N-butyl-1-ethylpiperidin-4-amine is considered hazardous waste unless properly decontaminated. The first rinse with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous waste.[11][15] For acutely toxic chemicals, the first three rinses must be collected.[15]

3.4. Final Disposal Procedure

  • Request a Waste Pickup: Once the container is full or reaches its accumulation time limit, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][14]

  • Documentation: Ensure all required paperwork, such as the hazardous waste manifest, is completed accurately. This "cradle-to-grave" documentation tracks the waste from your laboratory to its final disposal facility.[16]

  • Treatment Method: The licensed waste disposal facility will handle the final treatment, which may include neutralization, incineration, or other approved methods.[14] In-lab neutralization is not recommended without a specific, validated protocol and approval from your institution's safety office due to the potential for hazardous reactions.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area.

  • Control Ignition Sources: If the material is near any potential ignition sources, extinguish them if it is safe to do so.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately for disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-butyl-1-ethylpiperidin-4-amine waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collect Collection & Storage cluster_decision Final Disposal A Waste Generation (N-butyl-1-ethylpiperidin-4-amine) B Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Select & Label Compatible HDPE Container C->D E Add Waste to Container D->E F Keep Container Tightly Sealed E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full or Time Limit Reached? G->H I Contact EHS/Licensed Waste Contractor for Pickup H->I Yes J Complete Hazardous Waste Manifest I->J K Transfer to Authorized Disposal Facility J->K caption Disposal Workflow for N-butyl-1-ethylpiperidin-4-amine

Sources

Handling

A Comprehensive Guide to the Safe Handling of N-butyl-1-ethylpiperidin-4-amine

This guide provides essential safety and operational protocols for the handling and disposal of N-butyl-1-ethylpiperidin-4-amine in a laboratory setting. As a substituted piperidine, this compound warrants careful handli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling and disposal of N-butyl-1-ethylpiperidin-4-amine in a laboratory setting. As a substituted piperidine, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Assessment and Core Principles

Substituted piperidines can be irritating to the skin, eyes, and respiratory system.[1][3][6] They may also be harmful if swallowed.[1][6] Given the structural similarity to other piperidines, N-butyl-1-ethylpiperidin-4-amine should be handled as a potentially hazardous substance. It is also prudent to treat it as a combustible liquid, and therefore, sources of ignition should be avoided.[1][7][8]

Core Safety Principles:

  • Engineering Controls: Always handle N-butyl-1-ethylpiperidin-4-amine in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][9][10][11] Ensure that safety showers and eyewash stations are readily accessible.[1][8]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. The level of PPE will depend on the scale and nature of the operation.

  • Hygiene Practices: Avoid all personal contact with the substance.[12] Do not eat, drink, or smoke in areas where this chemical is handled.[1][9][13] Wash hands thoroughly after handling.[1][9][12]

Personal Protective Equipment (PPE) Recommendations

The following table outlines the recommended PPE for handling N-butyl-1-ethylpiperidin-4-amine in various laboratory scenarios.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<10 mL) Safety glasses with side shields.[3][14]Nitrile or neoprene gloves. Check for breakthrough times and replace if contamination is suspected.[2][3]Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling (>10 mL) or Operations with Splash Potential Chemical safety goggles and a face shield.[2]Chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.[2][3]Chemical-resistant apron over a laboratory coat.[3]A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if ventilation is inadequate.[3][14]
Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: If weighing a solid form, do so in the fume hood to avoid inhalation of any dust. If it is a liquid, accurately measure the required volume using appropriate volumetric glassware.

  • Containment: Perform all manipulations, including reactions and transfers, within a chemical fume hood.[7]

  • Temperature Control: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[1][7]

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction: Upon completion, allow the reaction mixture to cool to room temperature before work-up.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Alert: Notify your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2][5]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[2][10]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4]

Disposal Plan

All waste containing N-butyl-1-ethylpiperidin-4-amine must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent), in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[1][7]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[2][10][11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling N-butyl-1-ethylpiperidin-4-amine volume Volume of chemical? start->volume splash_potential Potential for splashing? volume->splash_potential < 10 mL volume->splash_potential >= 10 mL ventilation Adequate ventilation? (e.g., fume hood) splash_potential->ventilation Low high_ppe High-Level PPE: - Goggles & face shield - Chemical-resistant apron - Double gloves splash_potential->high_ppe High low_ppe Standard PPE: - Safety glasses - Lab coat - Nitrile gloves ventilation->low_ppe Yes medium_ppe Intermediate PPE: - Chemical goggles - Lab coat - Chemical-resistant gloves ventilation->medium_ppe No respirator Consider respirator with organic vapor cartridge medium_ppe->respirator

Caption: PPE Selection Workflow for Handling N-butyl-1-ethylpiperidin-4-amine.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 4-Piperidinopiperidine Safety Data Sheet. Antibodies. [Link]

  • MSDS for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Ubigene. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

Sources

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